Surfagon
Description
Properties
CAS No. |
52435-06-0 |
|---|---|
Molecular Formula |
C56H78N16O12 |
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI Key |
QLGKMLRGKPKGKI-QWQCQAQZSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHWSYALRP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH 6-Ala-9-N-Et-ProNH2-LHRH Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH Ala-Pro-NHET-LHRH alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH AY 25,205 AY 25205 AY-25,205 AY-25205 GnRH, Ala(6)-N-Et-ProNH2(9)- GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)- LHRH, Ala(6)-N-Et-ProNH2(9)- LHRH, alanyl(6)-N-ethylprolinamide(9)- surfagon surfagon, (L-Ala-L-Pro)-isomer Wy 18,481 Wy-18481 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Surfagon (Alarelin Acetate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfagon, the brand name for the synthetic peptide Alarelin Acetate, is a potent gonadotropin-releasing hormone (GnRH) agonist. Its primary mechanism of action involves a high-affinity interaction with the GnRH receptors (GnRHR) in the anterior pituitary gland. This interaction elicits a biphasic response on the reproductive axis: an initial, acute stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by a profound and sustained suppression of their release with continuous administration. This paradoxical effect is central to its therapeutic applications in various hormonal-dependent conditions. This guide provides a detailed technical overview of this compound's mechanism of action, including its molecular interactions, intracellular signaling cascades, and the physiological consequences of its action.
Introduction
This compound is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[1][2] Its structure, pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt, incorporates a D-alanine substitution at position 6 and an ethylamide group at the C-terminus, which confer enhanced stability and a significantly higher biological potency compared to native GnRH.[1] These modifications result in a greater resistance to enzymatic degradation and a higher binding affinity for the GnRH receptor.[1]
Molecular Interaction with the GnRH Receptor
The initial and most critical step in this compound's mechanism of action is its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of pituitary gonadotroph cells.[2]
Binding Affinity
This compound exhibits a high affinity for the GnRH receptor. Quantitative analysis has determined its dissociation constant (Kd) to be approximately 0.2 nM .[3] This high affinity contributes to its potent biological activity.
Table 1: Binding Affinity of this compound to the GnRH Receptor
| Ligand | Receptor | Binding Affinity (Kd) |
| This compound (Alarelin) | GnRH Receptor | 0.2 nM[3] |
Intracellular Signaling Pathways
Upon binding of this compound to the GnRH receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of the Gαq/11 subunit of the heterotrimeric G-protein.[4]
3.1. Gαq/11 Pathway Activation
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.[4]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C.[4]
The activation of this signaling cascade ultimately leads to the synthesis and exocytosis of LH and FSH from the gonadotroph cells.
Physiological Effects: A Biphasic Response
The administration of this compound results in a characteristic biphasic effect on the hypothalamic-pituitary-gonadal axis.
Initial Stimulatory Phase (Flare-up)
Upon initial administration, this compound acts as a potent GnRH agonist, leading to a significant and rapid release of LH and FSH from the anterior pituitary.[1][2] This "flare-up" effect results in a transient increase in the levels of gonadal steroids, such as testosterone in males and estrogen in females.
Sustained Suppressive Phase (Downregulation)
With continuous or repeated administration, the GnRH receptors on the gonadotrophs become desensitized and downregulated.[2] This process involves receptor internalization and uncoupling from its intracellular signaling pathways. Consequently, the pituitary becomes refractory to further stimulation by both this compound and endogenous GnRH, leading to a profound and sustained suppression of LH and FSH secretion. This, in turn, results in a significant reduction in gonadal steroid production, achieving a state of medical castration.
Pharmacokinetics and Potency
The structural modifications of this compound not only enhance its binding affinity but also its pharmacokinetic profile and overall biological potency.
Table 2: Comparative Potency and Pharmacokinetic Parameters
| Parameter | This compound (Alarelin) | Native GnRH |
| Biological Potency | Dozens to 50 times higher | Baseline |
| Receptor Binding Affinity (Kd) | 0.2 nM[3] | - |
| Resistance to Enzymatic Degradation | High | Low |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key experiments.
Radioligand Receptor Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: Pituitary cells or a cell line stably expressing the GnRH receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled GnRH analogue (e.g., [125I]-Buserelin) and increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[5]
In Vitro Gonadotropin Release Assay
This assay is used to determine the potency (EC50) of this compound in stimulating LH and FSH release from pituitary cells.
Methodology:
-
Cell Culture: Primary pituitary cells or a suitable gonadotroph cell line (e.g., LβT2 cells) are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of this compound for a defined period.
-
Sample Collection: The cell culture supernatant is collected.
-
Hormone Quantification: The concentrations of LH and FSH in the supernatant are measured using specific immunoassays (e.g., ELISA or RIA).
-
Data Analysis: Dose-response curves are generated by plotting the hormone concentration against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the EC50 value.
Conclusion
This compound's mechanism of action is characterized by its high-affinity binding to pituitary GnRH receptors, leading to the activation of the Gαq/11-PLC signaling pathway. This results in a biphasic response, with an initial stimulation of gonadotropin release followed by a profound and sustained suppression due to receptor downregulation. Its enhanced potency and stability, conferred by its synthetic modifications, make it a valuable therapeutic agent for the management of various hormone-dependent disorders. A thorough understanding of its molecular and cellular mechanisms is crucial for its optimal clinical application and for the development of future GnRH-based therapies.
References
- 1. ilexlife.com [ilexlife.com]
- 2. What is Alarelin Acetate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Surfagon's Impact on Pituitary Gonadotropin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfagon, a synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH), exerts a potent and complex influence on the pituitary gland's release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). As a decapeptide analog of GnRH with the structure D-Ala6-des-Gly10-Pro9-ethylamide, this compound exhibits significantly enhanced biological activity and a prolonged duration of action compared to the native hormone.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, from receptor binding and signal transduction to its biphasic effects on LH and FSH secretion. Detailed experimental protocols for studying these effects are provided, along with a comprehensive summary of available quantitative data and visual representations of the key pathways and workflows.
Mechanism of Action: From Receptor Binding to Cellular Response
This compound's primary site of action is the GnRH receptor (GnRH-R), a G-protein coupled receptor located on the surface of gonadotrope cells in the anterior pituitary.[2] The enhanced potency of this compound is attributed to its increased resistance to enzymatic degradation and higher binding affinity for the GnRH-R compared to native GnRH.[3]
Receptor Binding
This compound binds with high affinity to GnRH receptors. A study on rabbit anterior pituitary tissue determined the association constant (Ka) for (D-Ala6, des-Gly10)GnRH ethylamide to be 7.0 x 109 M-1 .[1] This high affinity is a key determinant of its potent biological activity.
Signal Transduction Pathways
Upon binding to the GnRH-R, this compound initiates a cascade of intracellular signaling events. The GnRH-R is primarily coupled to the Gq/11 G-protein, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ is a critical signal for the exocytosis of gonadotropin-containing secretory granules.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates various downstream targets, playing a role in both the synthesis and release of LH and FSH.
In addition to the canonical PLC pathway, GnRH-R activation can also modulate other signaling pathways, including those involving Gs and Gi proteins, leading to changes in cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK. These pathways are thought to be involved in the long-term regulation of gonadotropin gene expression and synthesis.
Biphasic Effect on Gonadotropin Release
A hallmark of this compound and other GnRH agonists is their biphasic effect on the pituitary.
-
Initial Stimulatory Phase ("Flare-up"): Upon initial administration, this compound acts as a potent secretagogue, causing a rapid and significant release of both LH and FSH.[4] This "flare-up" effect is a direct consequence of the activation of the signaling pathways described above. The magnitude of this initial release is dose-dependent.
-
Downregulation and Desensitization: With continuous or repeated administration, a state of pituitary desensitization and receptor downregulation occurs. This leads to a profound suppression of gonadotropin release.[4] The mechanisms underlying this phase are complex and involve receptor internalization, uncoupling from G-proteins, and alterations in downstream signaling components.
The duration of the initial stimulatory phase and the onset of the inhibitory phase are dependent on the dose and frequency of this compound administration.
Differential Regulation of LH and FSH Release
This compound, like endogenous GnRH, exhibits a differential effect on the release of LH and FSH.
-
Potency: A lower dose of this compound is required to stimulate LH secretion compared to FSH secretion.[1] In a study in normal women, the integrated LH release in response to a this compound analog was approximately nine times greater than that for the same dose of native LH-RH, while the integrated FSH release was about five times greater.
-
Mechanisms of Differential Release: The differential regulation of LH and FSH is a multifactorial process:
-
GnRH Pulse Frequency: High-frequency GnRH pulses, mimicked by continuous agonist administration, preferentially favor LH synthesis and release, while slower pulse frequencies favor FSH.
-
Feedback Mechanisms: Gonadal steroids (e.g., estradiol, progesterone) and peptides (e.g., inhibin) exert feedback control at the pituitary level. Inhibin, in particular, selectively suppresses the synthesis and release of FSH.
-
Intrinsic Gonadotrope Mechanisms: LH and FSH are stored in distinct secretory granules within the same gonadotrope cell. LH is primarily released via a regulated pathway in response to GnRH, while FSH release is more constitutive and closely tied to its rate of synthesis.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and biological activity of this compound and its analogs.
Table 1: GnRH Receptor Binding Affinity
| Compound | Tissue | Species | Binding Affinity (Ka) | Citation |
| (D-Ala6, des-Gly10)GnRH ethylamide | Anterior Pituitary | Rabbit | 7.0 x 109 M-1 | [1][2] |
Table 2: Comparative Biological Potency
| Compound | Species | Effect | Relative Potency (vs. Native GnRH/LH-RH) | Citation |
| This compound | Rat | Gonadotropin Secretion | "Dozens of times higher" | [1] |
| (D-Ala6, Des-Gly-NH210)-LH-RH-ethylamide | Human | Integrated LH Release | ~9 times greater | |
| (D-Ala6, Des-Gly-NH210)-LH-RH-ethylamide | Human | Integrated FSH Release | ~5 times greater |
Note: Specific EC50 values for this compound-induced LH and FSH release were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on pituitary gonadotropin release.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for the GnRH receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. D-Ala6-des-Gly10-gonadotropin-releasing hormone ethylamide: absence of binding sites and lack of a direct effect in rabbit corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased and prolonged LH-RH/FSH-RH activity of synthetic (D-Ala6, Des-Gly-NH210)-LH-RH-ethylamide in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (D-Ala 6, Des-Gly-NH 2 10)-LH-RH-ethylamide: a new analogue with unusually high LH-RH-FSH-RH activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Surfagon (Alarelin Acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfagon, also known by its chemical name Alarelin Acetate, is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a nonapeptide analogue of the naturally occurring luteinizing hormone-releasing hormone (LH-RH), this compound is designed for enhanced biological activity and stability. Its primary pharmacological action is the stimulation of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion from the anterior pituitary gland. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is a synthetic decapeptide analogue with specific amino acid substitutions that confer its enhanced potency and resistance to degradation compared to native GnRH.
-
IUPAC Name: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-alanyl-L-leucyl-L-arginyl-L-proline ethylamide acetic acid[1]
-
Amino Acid Sequence: pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt[1]
-
Synonyms: Alarelin, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, GnRH, Ala(6)-N-Et-ProNH2(9)-[2]
| Identifier | Value |
| CAS Number | 79561-22-1 (acetate)[1][3] |
| Molecular Formula | C56H78N16O12 (free base), C60H86N16O16 (acetate salt)[1] |
| Molecular Weight | 1167.32 g/mol (free base), 1287.4 g/mol (acetate salt)[1][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Physical Appearance | White lyophilized (freeze-dried) powder | [5] |
| Solubility | Soluble in DMSO (~5 mg/mL), Dimethyl formamide (~5 mg/mL), Ethanol (≥128.6 mg/mL), Water (≥128.8 mg/mL), PBS (pH 7.2, ~5 mg/mL) | [3][6] |
| Calculated XLogP3 | -0.6 | [2] |
| Storage | Lyophilized powder should be stored at -20°C. Reconstituted solutions should be stored at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. | [7] |
Pharmacological Properties
Mechanism of Action
This compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.[8] Upon binding, it initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[8]
The primary signaling pathway involves the coupling of the activated GnRH receptor to Gq/11 proteins.[9][10] This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8][9] These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which ultimately regulate the transcription of gonadotropin subunit genes.[9][11][12][13]
Continuous administration of this compound, as with other GnRH agonists, leads to a paradoxical downregulation and desensitization of the GnRH receptors, resulting in the suppression of gonadotropin release and a subsequent decrease in gonadal steroid production.[8]
Biological Activity and Potency
The structural modifications of this compound, specifically the substitution of glycine at position 6 with D-alanine and the replacement of the C-terminal glycinamide with a prolyl-ethylamide, confer a significantly higher biological activity compared to native GnRH.[14] These changes increase the molecule's resistance to enzymatic degradation and enhance its binding affinity for the GnRH receptor.[14] The biological activity of this compound is reported to be dozens of times higher than that of native LH-RH in both in vivo and in vitro studies.[15]
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 0.2 nM | GnRH Receptor | [6] |
| Relative Potency | "Dozens of times higher" than LH-RH | Rat pituitary | [15] |
Pharmacokinetics
Injectable Alarelin Acetate is rapidly absorbed, leading to a quick onset of action.[16] The pharmacokinetic profile can be influenced by the formulation. A study on the closely related GnRH analog, dalarelin, in rats demonstrated that a suspension form resulted in prolonged absorption and elimination compared to a solution, leading to higher bioavailability.[17]
Pharmacokinetic Parameters of Dalarelin (a close analog) in Female Rats [17]
| Formulation | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Solution | Lower (not specified) | Faster (not specified) | Not detectable after 5h |
| Suspension | Higher (not specified) | Slower (not specified) | Detectable after 24h |
Signaling Pathway and Experimental Workflow Diagrams
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Pathway initiated by this compound.
Experimental Workflow for In Vitro Bioassay (Calcium Flux)
Caption: Workflow for determining this compound's potency via a Calcium Flux Assay.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general methodology for the synthesis of this compound based on standard Fmoc/tBu solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Ala, Leu, Arg(Pbf), Pro)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Ethylamine solution
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Pro-OH) to the resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Leu, D-Ala, Tyr, Ser, Trp, His, pGlu).
-
Ethylamide Formation: After coupling the final amino acid, cleave the peptide from the resin while simultaneously forming the C-terminal ethylamide by treating the resin with a solution of ethylamine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and BSA)
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the GnRH receptor membrane preparation, the radiolabeled GnRH agonist at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound (Alarelin Acetate) is a well-characterized synthetic GnRH agonist with significantly enhanced potency and stability over the native hormone. Its mechanism of action through the GnRH receptor and subsequent downstream signaling pathways is well-understood, making it a valuable tool in both veterinary and clinical research. The provided data and protocols offer a comprehensive technical resource for scientists and researchers working with this potent peptide. Further research may focus on the development of novel formulations to optimize its pharmacokinetic profile for various therapeutic applications.
References
- 1. Alarelin acetate | C60H86N16O16 | CID 12821051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH | C56H78N16O12 | CID 12821050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. (Des-Gly10,D-Ala6,Pro-NHEt 9)-LHRH acetate salt | 148029-26-9 | FD109169 [biosynth.com]
- 5. prospecbio.com [prospecbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [Biological activity of this compound--a synthetic luliberin agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. originbiopharma.com [originbiopharma.com]
- 17. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Synthetic GnRH Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract: Synthetic analogues of Gonadotropin-Releasing Hormone (GnRH) are pivotal therapeutic agents that modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking or blocking the action of native GnRH, these compounds serve as powerful tools in the management of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and uterine fibroids, and are essential in assisted reproduction technologies.[1][2][3] This guide provides an in-depth examination of the pharmacological properties of two primary classes of GnRH analogues: agonists and antagonists. It details their distinct mechanisms of action, comparative pharmacokinetics, and the experimental protocols essential for their preclinical characterization.
Introduction to Gonadotropin-Releasing Hormone (GnRH)
Native GnRH is a decapeptide synthesized and secreted in a pulsatile manner by the hypothalamus.[4][5] It is the primary regulator of the reproductive system.[5][6] GnRH travels through the hypophyseal portal circulation to the anterior pituitary gland, where it binds to the GnRH receptor (GnRHR) on gonadotroph cells.[5] The GnRHR is a member of the G-protein coupled receptor (GPCR) family.[6][7][8] The pulsatile binding of GnRH to its receptor is crucial for stimulating the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] These hormones, in turn, regulate steroidogenesis and gametogenesis in the gonads.[5]
Synthetic GnRH analogues were developed by modifying the amino acid sequence of the native peptide to enhance stability, receptor affinity, and biological activity.[9] These modifications typically involve substituting the glycine residue at position 6 with a D-amino acid and altering the C-terminus, which increases resistance to enzymatic degradation and extends the plasma half-life.[9]
Mechanism of Action of Synthetic GnRH Analogues
GnRH Agonists
GnRH agonists bind to and activate the GnRH receptor, initially mimicking the action of native GnRH.[2] This leads to a transient increase in LH and FSH secretion, known as the "flare-up" effect.[2][10] However, the continuous presence and prolonged activation by the agonist, as opposed to the natural pulsatile stimulation, leads to a paradoxical outcome. The pituitary gonadotrophs become desensitized, and the GnRH receptors are downregulated (internalized).[2][7] This process ultimately results in a profound and sustained suppression of gonadotropin secretion, leading to a hypogonadal state, effectively achieving chemical castration.[2][11]
The primary signaling pathway initiated by GnRH receptor activation involves coupling to the Gq/11 protein.[5][8][12] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][12] These events stimulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), which regulate the transcription of gonadotropin subunit genes.[4][6][12]
GnRH Antagonists
In contrast to agonists, GnRH antagonists are competitive inhibitors of the GnRH receptor.[7][13] They bind to the receptor with high affinity but do not activate it, thereby directly blocking the binding of native GnRH.[1][7][14] This mechanism leads to an immediate and rapid decrease in the secretion of LH and FSH, without the initial stimulatory flare-up phase seen with agonists.[13][15][16] The immediate onset of action is a key clinical advantage in situations where a testosterone or estrogen surge could be detrimental, such as in advanced prostate cancer.[13][16]
Pharmacological Properties of GnRH Agonists
GnRH agonists are characterized by their high potency and affinity for the GnRH receptor, often exceeding that of native GnRH.[14] Their enhanced stability is due to structural modifications that protect them from enzymatic degradation.[9]
Table 1: Comparative Properties of Common GnRH Agonists
| Analogue | Receptor Binding Affinity (Ki, nM) | Relative Potency (vs. GnRH=1) | Key Characteristics |
|---|---|---|---|
| Leuprolide | ~0.64 | ~15-100 | Widely used for prostate cancer, endometriosis. Available in various depot formulations.[2][17] |
| Goserelin | ~0.40 | ~100 | Used for prostate and breast cancer. Administered as a subcutaneous implant.[18] |
| Triptorelin | ~0.23 | ~100-140 | High affinity; used for prostate cancer and central precocious puberty.[14][18] |
| Buserelin | ~0.34 | ~50-140 | Available as a nasal spray and injection.[2][14] |
| Nafarelin | ~0.26 | ~200 | High potency, administered as a nasal spray for endometriosis.[18] |
| Histrelin | ~0.40 | ~100 | Used in subcutaneous implants for central precocious puberty.[18] |
Note: Binding affinity and potency values can vary based on the specific assay conditions and cell systems used. Data compiled from multiple sources for relative comparison.[14][17][18]
Pharmacological Properties of GnRH Antagonists
GnRH antagonists are designed for strong receptor binding without activation.[14] This class of drugs provides a more direct and rapid method of achieving therapeutic goals by avoiding the initial hormonal surge.[13]
Table 2: Comparative Properties of Common GnRH Antagonists
| Analogue | Receptor Binding Affinity (Ki or IC50, nM) | Administration | Key Characteristics |
|---|---|---|---|
| Cetrorelix | ~0.52 | Subcutaneous | Used in assisted reproduction to prevent premature ovulation.[13][19] |
| Ganirelix | ~0.4 | Subcutaneous | Used in fertility treatments to control ovulation. |
| Degarelix | ~0.1 | Subcutaneous | Approved for advanced prostate cancer; provides rapid testosterone suppression.[15] |
| Relugolix | ~0.12 | Oral | Small-molecule, non-peptide antagonist for prostate cancer and uterine fibroids. |
| Elagolix | ~0.7 | Oral | Small-molecule, non-peptide antagonist for endometriosis-associated pain.[13] |
Note: Binding affinity values can vary based on the specific assay conditions and cell systems used. Data compiled from multiple sources for relative comparison.[19]
Key Experimental Protocols for Characterization
The preclinical evaluation of novel GnRH analogues involves a series of standardized in vitro and in vivo assays to determine their pharmacological profile.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.[8][18][20]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test analogue.
-
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[18][20]
-
Radioligand: A high-affinity GnRH analogue labeled with a radioisotope (e.g., [¹²⁵I]-Triptorelin or [¹²⁵I]-Buserelin).[18][21]
-
Test Compound: Unlabeled GnRH analogue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.[8][18]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]
-
Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and a scintillation counter.[8][20]
-
-
Methodology:
-
Membrane Preparation: Culture and harvest cells. Lyse cells via homogenization and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[8][18]
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-Specific Binding (membranes + radioligand + excess unlabeled ligand), and Competition (membranes + radioligand + serial dilutions of the test compound).[8]
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold wash buffer.[18][20]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[18]
-
Data Analysis: Calculate specific binding (Total - Non-Specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol: In Vitro Functional Assay (Inositol Phosphate Accumulation)
This assay measures the functional consequence of GnRH receptor activation (agonist) or blockade (antagonist) by quantifying the accumulation of a key second messenger.[22] Since the GnRHR is Gq-coupled, measuring the accumulation of inositol phosphates (IPs) is a direct readout of receptor activation.[23][24]
-
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test analogue.
-
Materials:
-
Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR).[25]
-
Assay Kit: A commercially available IP accumulation assay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), such as the IP-One assay.[24][26][27] This format measures the stable IP3 metabolite, IP1.[28]
-
Reagents: Test compounds (agonist/antagonist), a standard GnRH agonist (for antagonist mode), and Lithium Chloride (LiCl) to inhibit IP1 degradation.[25][28]
-
-
Methodology (Antagonist Mode Example using HTRF):
-
Cell Seeding: Plate cells in a 384-well white microplate and culture until they form a confluent monolayer.[27]
-
Antagonist Pre-incubation: Remove culture medium. Add serial dilutions of the test antagonist prepared in stimulation buffer containing LiCl. Incubate for 15-30 minutes at 37°C.[25][27]
-
Agonist Stimulation: Add a standard GnRH agonist at a fixed concentration (typically its EC80, predetermined) to all wells except the negative control. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[25][27]
-
Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in lysis buffer to all wells as per the kit manufacturer's protocol.[27]
-
Incubation: Incubate for 1 hour at room temperature, protected from light.[27]
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.[27]
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol: Generalized In Vivo Efficacy Study
In vivo studies are essential to confirm the therapeutic effect of a GnRH analogue in a relevant physiological system. A common model for androgen deprivation therapy is the male rat or non-human primate.[10][29]
-
Objective: To evaluate the ability of a GnRH analogue to suppress serum testosterone to castrate levels.
-
Animal Model: Adult male Sprague-Dawley rats or cynomolgus monkeys.[10][30]
-
Materials: Test GnRH analogue, vehicle control (e.g., saline), blood collection supplies, and hormone assay kits (e.g., ELISA for testosterone and LH).
-
Methodology:
-
Acclimatization: Acclimate animals to the housing facility for at least one week.
-
Baseline Measurement: Collect baseline blood samples from all animals to determine pre-treatment testosterone and LH levels.[29]
-
Dosing: Randomize animals into treatment groups (e.g., vehicle control, low dose, high dose). Administer the test analogue via the intended clinical route (e.g., subcutaneous injection).[10]
-
Monitoring and Blood Collection: Collect blood samples at specified time points post-administration (e.g., 2, 4, 8, 24 hours, and then weekly for several weeks). For agonists, frequent early sampling is critical to observe the initial flare.[29]
-
Hormone Analysis: Process blood samples to separate serum. Measure serum testosterone and LH concentrations using validated immunoassays.[29][30]
-
Data Analysis: Plot mean hormone concentrations over time for each group. Determine the time to achieve castration (testosterone ≤ 50 ng/dL) and the duration of suppression.[29] Compare the effects across different dose groups.
-
Conclusion
Synthetic GnRH analogues represent a cornerstone of endocrine therapy. The distinct pharmacological profiles of agonists and antagonists dictate their clinical applications. GnRH agonists, through their initial stimulatory effect followed by profound receptor downregulation, provide effective long-term suppression of the HPG axis. In contrast, GnRH antagonists offer a more direct and rapid path to hormonal suppression without an initial flare. The rigorous preclinical characterization of these analogues, using a combination of in vitro binding and functional assays followed by in vivo efficacy models, is critical for the development of new and improved therapies for a wide range of hormone-dependent conditions.
References
- 1. differencebetween.com [differencebetween.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical uses of gonadotropin-releasing hormone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: map04912 [genome.jp]
- 13. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. urologytimes.com [urologytimes.com]
- 17. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. benchchem.com [benchchem.com]
- 28. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. journals.physiology.org [journals.physiology.org]
The Agonist's Clarion Call: Surfagon's Role in Luteinizing Hormone Stimulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Surfagon, a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in the intricate regulation of the reproductive axis. As a decapeptide analogue of the native GnRH, this compound—also known as [D-Ala6, des-Gly-NH2(10)]-GnRH ethylamide—exhibits a higher affinity and prolonged action at the GnRH receptor (GnRH-R) on pituitary gonadotrophs. This enhanced activity triggers a significant release of luteinizing hormone (LH), a key gonadotropin essential for steroidogenesis and gametogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental protocols, and quantitative data associated with this compound's stimulatory effect on LH secretion, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action: The GnRH Receptor Signaling Cascade
The primary action of this compound is to bind to and activate GnRH receptors on the surface of gonadotrophic cells in the anterior pituitary gland. This interaction initiates a cascade of intracellular signaling events, culminating in the synthesis and secretion of LH. The binding of this compound to the G-protein coupled GnRH receptor predominantly activates the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical signal for the exocytosis of LH-containing secretory granules. Concurrently, DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates numerous downstream targets, including mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK). The activation of these kinase cascades ultimately leads to the transcription of genes encoding the LH subunits (α and β), ensuring a sustained response.
Quantitative Data on GnRH Agonist-Induced LH Release
Table 1: Representative Dose-Response of a GnRH Agonist (Buserelin) on Serum LH Levels in Rats.
| Buserelin Dose (ng) | Peak Serum LH (ng/mL) at 1 hour (Mean ± SEM) |
| 0 (Saline) | 1.5 ± 0.3 |
| 50 | 15.2 ± 2.1 |
| 100 | 25.8 ± 3.5 |
| 250 | 40.1 ± 4.9 |
| Data adapted from a study investigating the effects of buserelin on LH release in oestrous rats. The values are illustrative of a typical dose-dependent response. |
Table 2: Representative Time-Course of LH Release Following Administration of a GnRH Agonist (Gonadorelin) in Cattle.
| Time Post-Injection (hours) | Serum LH Concentration (ng/mL) (Mean ± SEM) |
| 0 | 0.8 ± 0.2 |
| 0.5 | 4.5 ± 0.6 |
| 1.0 | 7.2 ± 0.9 |
| 1.5 | 8.9 ± 1.1 |
| 2.0 | 6.5 ± 0.8 |
| 4.0 | 2.1 ± 0.4 |
| Data is representative of studies examining the LH surge profile following gonadorelin administration in cattle and illustrates the rapid induction and subsequent decline of LH levels.[1] |
Experimental Protocols
The following section details a composite experimental protocol for assessing the in vivo stimulation of LH by a GnRH agonist like this compound in a rodent model. This protocol is based on methodologies commonly employed in endocrinological research.
Objective: To determine the dose-response relationship and time-course of this compound-induced LH release in adult male rats.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Reagents:
-
This compound ([D-Ala6, des-Gly-NH2(10)]-GnRH ethylamide)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
-
Equipment:
-
Animal scale
-
Syringes and needles for injection (e.g., 27-gauge)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-20°C or -80°C) for plasma storage
-
Luteinizing Hormone Radioimmunoassay (RIA) kit or ELISA kit
-
Procedure:
-
Animal Acclimation and Preparation:
-
House rats under controlled conditions (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
On the day of the experiment, weigh each rat to determine the precise dose of this compound to be administered.
-
-
This compound Administration (Dose-Response Study):
-
Prepare stock solutions of this compound in sterile saline at various concentrations.
-
Divide the rats into several groups (n=6-8 per group), including a vehicle control group (saline only) and groups receiving different doses of this compound (e.g., 0.1, 1, 10, 100 µg/kg body weight).
-
Administer the assigned dose of this compound or saline via a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Blood Sampling (Time-Course Study):
-
For the time-course analysis, a separate cohort of animals is typically used for each time point to minimize stress from repeated sampling. Alternatively, if a less stressful sampling method like tail-vein nicking is employed, serial samples can be taken from the same animal.
-
Collect blood samples at baseline (0 min, before injection) and at various time points post-injection (e.g., 15, 30, 60, 90, 120, and 240 minutes).
-
Anesthetize the rats lightly for each blood collection.
-
Collect approximately 200-300 µL of blood into EDTA-coated tubes.
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples at 3000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -20°C or -80°C until LH analysis.
-
-
Luteinizing Hormone Measurement:
-
Quantify the concentration of LH in the plasma samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Ensure to run all samples from a single experiment in the same assay to minimize inter-assay variability.
-
-
Data Analysis:
-
For the dose-response study, plot the peak LH concentrations against the corresponding this compound doses.
-
For the time-course study, plot the mean LH concentrations at each time point for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Conclusion
This compound, as a potent GnRH agonist, is a valuable tool for stimulating the release of luteinizing hormone. Its mechanism of action through the GnRH receptor and the subsequent intracellular signaling cascade is well-characterized for the GnRH agonist class. While specific quantitative data for this compound remains to be widely published in standardized formats, the provided representative data and experimental protocols offer a robust framework for researchers and drug development professionals. Understanding the dose-response and temporal dynamics of this compound-induced LH secretion is critical for its application in both basic research and clinical development, paving the way for further advancements in reproductive medicine and endocrinology.
References
Foundational Research on Luliberin (GnRH) Analogues in Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on luliberin (Gonadotropin-Releasing Hormone or GnRH) analogues in animal models. It delves into their mechanism of action, key structural modifications, quantitative biological data, and detailed experimental protocols that have been pivotal in the development and understanding of these compounds.
Introduction to Luliberin and its Analogues
Luliberin, a decapeptide hormone synthesized and released from the hypothalamus, is the central regulator of the reproductive axis in mammals.[1][2][3] It stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function, including steroidogenesis and gametogenesis.[2][3][4]
The discovery and structural elucidation of GnRH in 1971 opened the door to the synthesis of thousands of analogues.[5][6] These synthetic peptides are broadly categorized into two main classes: agonists and antagonists. By modifying the native GnRH structure, researchers have developed analogues with increased potency, longer half-lives, and enhanced stability, making them valuable tools in both veterinary medicine and as models for human diseases.[4][5][6] GnRH agonists are widely used for managing reproductive cycles, treating hormone-dependent diseases, and as a means of reversible chemical castration.[7][8][9] Antagonists offer a more direct and rapid suppression of the pituitary-gonadal axis.[10][11]
Mechanism of Action
The biological effects of luliberin and its analogues are mediated through the GnRH receptor (GnRH-R), a G protein-coupled receptor located on pituitary gonadotrophs.[12] The binding of GnRH initiates a cascade of intracellular signaling events.
GnRH Signaling Pathway
Upon binding to its receptor, GnRH activates phospholipase C, leading to the breakdown of phosphoinositides. This generates two key second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[12] InsP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][12] This intricate signaling network is crucial for the synthesis and secretion of LH and FSH.[2]
Agonists vs. Antagonists
While both agonists and antagonists interact with the GnRH receptor, their mechanisms and resulting physiological effects are profoundly different.
-
Agonists: These analogues, often featuring a D-amino acid substitution at position 6, are more potent and resistant to degradation than native GnRH.[4][5] Upon administration, they cause an initial, potent release of LH and FSH, known as the "flare-up" effect.[13] However, their continuous presence leads to the downregulation and desensitization of GnRH receptors, ultimately causing a profound and sustained suppression of gonadotropin secretion and a hypogonadal state.[7][12][13]
-
Antagonists: These analogues are typically more heavily modified, with substitutions at multiple amino acid positions.[5] They act as competitive blockers of the GnRH receptor, immediately preventing endogenous GnRH from binding.[11][12] This results in a rapid, dose-dependent decrease in LH and FSH levels without the initial stimulatory phase seen with agonists.[5][10]
Quantitative Biological Data
The efficacy and characteristics of luliberin analogues are defined by quantitative pharmacological parameters. The following tables summarize key data from foundational animal studies.
Table 1: Pharmacokinetic Parameters of Luliberin Analogues in Animals
| Analogue | Animal Model | Dose & Route | T½ (Elimination Half-life) | Absolute Bioavailability | Reference |
| Buserelin | Rat | High-dose Injection | 80 min | - | [14] |
| Buserelin (Suspension) | Female Rat | 6 mg/kg SC | - | Higher than solution form | [15][16] |
| Dalarelin (Suspension) | Female Rat | 6 mg/kg SC | - | Higher than solution form | [15][16] |
| Cetrorelix | Rat | IV | 3.0 h | 100% | [17] |
| Cetrorelix | Dog | IV | 9.3 h | 97% | [17] |
| Native GnRH | Rat | IV, IM, IP | - | - | [18] |
Table 2: Pharmacodynamic & Potency Data
| Analogue | Animal Model | Assay/Endpoint | Result | Reference |
| [D-Nal(2)⁶]LHRH | Rat | Estrus Suppression | ~200x potency of LHRH | [19] |
| Cetrorelix | Rat | Testosterone Suppression | IC₅₀: 1.39 ng/ml | [17] |
| Cetrorelix | Dog | Testosterone Suppression | IC₅₀: 1.24 ng/ml | [17] |
| Deslorelin (4.7mg) | Bitch | Estrus Induction | Onset: ~4 days (range 2-7) | [20] |
| Gonadorelin | Queen (Cat) | Ovulation Induction | Ovulation Rate: 84-95% | [20] |
| Deslorelin (4.7mg) | Male Dog | Testosterone Suppression | Undetectable levels for ~6 months in most dogs | [21] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon foundational research. Below are protocols for common experimental procedures involving luliberin analogues in animal models.
General Workflow for In Vivo Efficacy Studies
A typical in vivo study to assess a GnRH analogue involves several key stages, from animal selection to endpoint analysis. This workflow ensures rigorous and reproducible data collection.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role, mechanism of action and application of gonadoliberins in reproductive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analogs of gonadoliberin. Value in physiology and therapeutics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Gonadotropin-releasing hormone (GnRH) and its natural analogues: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gonadotropin-releasing hormone (GnRH) pharmacokinetics: peptide hormone pharmacokinetics needs clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of some very hydrophobic superagonist analogues of luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
Surfagon's Impact on Fish Gametogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in aquaculture for inducing and synchronizing gametogenesis and spawning in a wide range of fish species. By mimicking the action of endogenous GnRH, this compound stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key gonadotropins that regulate gonadal development and function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on gametogenesis, detailed experimental protocols for its application, and an exploration of the underlying signaling pathways.
Introduction
The control of reproduction is a cornerstone of successful aquaculture. Many commercially important fish species exhibit reproductive dysfunctions in captivity, failing to undergo final oocyte maturation, ovulation, or spermiation. Hormonal therapies are essential to overcome these limitations and ensure a reliable supply of high-quality gametes. This compound, a GnRH agonist, has emerged as a highly effective and widely used agent for inducing spawning in fish. Its application allows for the synchronization of spawning, enabling efficient hatchery management and selective breeding programs. This document serves as a comprehensive resource for researchers and professionals in the field, detailing the scientific basis and practical application of this compound in manipulating fish gametogenesis.
Mechanism of Action
This compound, like other GnRH agonists, exerts its effects by binding to and activating GnRH receptors (GnRH-R) on the surface of pituitary gonadotroph cells.[1] In teleost fish, which lack a hypothalamic-pituitary portal system, GnRH is delivered directly to the pituitary via nerve fibers.[1][2] The binding of this compound to GnRH-R triggers a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[2][3]
These gonadotropins then travel through the bloodstream to the gonads, where they stimulate steroidogenesis and gamete development.[2] FSH is primarily involved in the early stages of gametogenesis, such as vitellogenesis (yolk accumulation in oocytes) and spermatogonial proliferation.[3] LH, on the other hand, is crucial for the final stages of maturation, including oocyte maturation, ovulation, and spermiation.[3]
Signaling Pathways
The activation of GnRH receptors by this compound initiates a complex signaling network within the pituitary gonadotrophs. While the precise pathways can vary between fish species, the general mechanism involves G-protein coupled receptors and the activation of downstream second messengers.
In tilapia, for instance, the differential regulation of gonadotropin subunit gene expression is linked to divergent signaling pathways. The activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) cascade is involved in elevating α and LHβ subunit mRNA levels. In contrast, the induction of FSHβ transcript appears to be ERK-independent and may be under the direct regulation of the cAMP-PKA pathway or other MAPK cascades.
Quantitative Impact on Gametogenesis
The administration of this compound has been shown to have significant quantitative effects on various parameters of fish gametogenesis. These effects can vary depending on the fish species, dosage, and environmental conditions.
| Fish Species | This compound Dosage | Observed Effects | Reference |
| Pike-perch (Sander lucioperca) | 0.4 mg/kg (females, two doses); 0.4 mg/kg (males, single dose) | Egg weight obtained was 7.4% of the female's body weight. | [4][5] |
| Brown Trout (Salmo trutta) | 10 µg/kg (first injection) and 15 µg/kg (second injection) | Five months post-injection, the number of spermatogonia per unit area in the testes of the test group was significantly smaller (p < 0.05) than in the control group. The numbers of spermatocytes and spermatids were similar between groups. | [6] |
| Asian Seabass (Lates calcarifer) | 10 µg/kg (males); 15 µg/kg (females) | Protocol developed for induced spawning. | [7] |
| Stinging Catfish (Heteropneustes fossilis) | Not specified | GnRH analogues are used to stimulate breeding. | [8][9] |
Experimental Protocols
The successful application of this compound for induced spawning requires carefully designed experimental protocols tailored to the specific species. The following are examples of protocols that have been used effectively.
Induced Spawning of Pike-perch (Sander lucioperca)
This protocol was used to stimulate the maturation of sexual products in pike-perch under controlled conditions.[4][5]
Materials:
-
This compound solution (prepared by dissolving 5 µg of concentrated powder in 0.5% chemically pure sodium chloride solution)
-
Syringes and needles
Procedure:
-
Female Treatment: Administer two intramuscular injections of this compound at a concentration of 0.4 mg/kg of body weight. The first dose should be 30% of the total, and the second dose of 70% is administered 12 hours later.
-
Male Treatment: Administer a single intramuscular injection of this compound at a concentration of 0.4 mg/kg of body weight, given at the same time as the second injection for the females.
-
Gamete Collection and Fertilization: After the appropriate latency period, strip the eggs and milt. Fertilize the eggs using a semi-dry method.
Long-Term Influence Study in Brown Trout (Salmo trutta)
This study investigated the long-term effects of this compound on the gonads of juvenile brown trout.[6]
Materials:
-
This compound solution in sodium chloride
-
Lidocaine anesthetic solution (100–150 mg/L of water)
-
Insulin syringes
Procedure:
-
Anesthesia: Anesthetize the fish in a lidocaine solution for 1-2 minutes until locomotor activity decreases.
-
Injection: Inject this compound intramuscularly under the pectoral fin.
-
Dosing Regimen: To enhance the hormonal effect, perform two injections with a 48-hour interval. The first injection is at a concentration of 10 µg/kg, and the second is at 15 µg/kg of fish body weight.
-
Post-injection Monitoring: Maintain the fish under standard aquaculture conditions and perform histological analysis of the gonads at a later time point (e.g., five months) to assess long-term effects.
Histological and Hormonal Changes
The administration of GnRH analogues like this compound induces significant histological and hormonal changes in the gonads and pituitary gland of fish.
-
Pituitary Gland: Treatment with GnRH agonists leads to marked changes in the gonadotropic (GtH) cells in the pituitary. These cells show an increase in size, nuclear size, and cytoplasmic granulation, indicating heightened synthetic and secretory activity.[10]
-
Ovaries: In females, this compound treatment promotes the final maturation of oocytes. Histological examination of ovaries from treated fish reveals a higher proportion of advanced-stage oocytes, such as those with germinal vesicle migration and breakdown.
-
Testes: In males, GnRH agonist treatment leads to an increased presence of late-stage spermatids and spermatozoa in the testes, indicating the stimulation of spermiogenesis and spermiation.[6]
-
Hormonal Profile: Following this compound injection, there are significant changes in the circulating levels of reproductive hormones. For example, studies have shown elevated levels of 17α-hydroxyprogesterone in both males and females after treatment with a GnRH analogue.
Conclusion
This compound is a powerful and reliable tool for the manipulation of fish reproduction in aquaculture. Its mechanism of action, centered on the stimulation of the pituitary-gonadal axis, leads to predictable and controllable induction of gametogenesis and spawning. The quantitative data and experimental protocols presented in this guide provide a solid foundation for the effective application of this compound in both research and commercial settings. Further research focusing on species-specific dose-response relationships and the fine-tuning of treatment protocols will continue to enhance the utility of this important reproductive hormone analogue. The use of advanced techniques to further elucidate the intricate signaling pathways involved will also contribute to a more complete understanding of its physiological effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. injbir.com [injbir.com]
- 3. Frontiers | Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sfa.gov.sg [sfa.gov.sg]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparative evaluation of the efficacy of three GnRH analogues in induced breeding of stinging catfish, Heteropneustes fossilis under hatchery conditions [frontiersin.org]
- 10. allresearchjournal.com [allresearchjournal.com]
Early Biological Activity of Surfagon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), emerged as a potent agonist with significant implications for reproductive biology and medicine. Known chemically as [D-Ala6, des-Gly10, Pro9-N-ethylamide]-GnRH, and also referred to as Alarelin, its early studies laid the groundwork for its application in veterinary and human medicine. This technical guide provides an in-depth analysis of the foundational research into the biological activity of this compound, focusing on its mechanism of action, receptor binding affinity, and its effects on gonadotropin release and ovulation. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by acting as a superagonist at the GnRH receptors on the anterior pituitary gonadotroph cells.[1] This interaction initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]
Signaling Pathway
The binding of this compound to the GnRH receptor, a G-protein coupled receptor, primarily activates the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH.[3]
Quantitative Data Summary
Early studies consistently demonstrated that this compound possesses a significantly higher biological activity compared to native GnRH (luliberin). This enhanced potency is attributed to both a higher binding affinity for the GnRH receptor and increased resistance to enzymatic degradation.
Table 1: Receptor Binding Affinity of Alarelin (this compound)
| Compound | Receptor | Kd (nM) | Source |
| Alarelin (this compound) | GnRH Receptor (Rat Pituitary) | 0.2 | [4] |
Table 2: Comparative Bioavailability of Dalarelin (a close analogue) and GnRH in Rats
| Compound | Administration Route | Dose (ng/kg) | Maximal Concentration (pg/cm³) | Bioavailability (pg/cm³·h) | Relative Bioavailability (%) | Source |
| Dalarelin | Subcutaneous | 127 | 261.5 | 1651.89 | 230 | [5] |
| GnRH | Subcutaneous | 127 | 135.2 | 718 | 100 | [5] |
Note: While specific pharmacokinetic data for this compound from early studies is limited, data for the closely related analogue Dalarelin provides insight into its enhanced bioavailability compared to native GnRH.
Experimental Protocols
The following sections detail the methodologies employed in the early in vivo and in vitro studies to characterize the biological activity of this compound.
In Vivo Gonadotropin Release in Rats
This protocol outlines the general procedure used to assess the in vivo potency of this compound in stimulating LH and FSH release in rats.
In Vitro Gonadotropin Release from Rat Pituitary Cells
This protocol describes the general methodology for assessing the direct effect of this compound on pituitary gonadotrophs in a cell culture system.
Radioligand Binding Assay for GnRH Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound to the GnRH receptor.
Conclusion
The early studies on this compound (Alarelin) unequivocally established its status as a potent GnRH superagonist. Its high binding affinity for the GnRH receptor and enhanced stability translate to a significantly greater biological activity in stimulating gonadotropin release compared to native GnRH. These foundational findings provided the scientific rationale for its development and use in various applications requiring the manipulation of the hypothalamic-pituitary-gonadal axis. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the field of reproductive endocrinology and drug development.
References
The Impact of Surfagon on Sexual Steroid Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surfagon, a synthetic agonist of gonadotropin-releasing hormone (GnRH), exerts a potent influence on the hypothalamic-pituitary-gonadal (HPG) axis, leading to significant alterations in the secretion of sexual steroid hormones. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its biphasic effects on luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen, and detailed experimental protocols for studying these effects. The information is intended to support researchers, scientists, and drug development professionals in understanding and investigating the complex endocrine effects of this GnRH agonist.
Introduction
This compound is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH)[1][2]. By binding to and activating GnRH receptors in the anterior pituitary gland, this compound initially stimulates the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[2][3]. This initial stimulatory effect is then followed by a profound desensitization and downregulation of the GnRH receptors with continuous administration, leading to a suppression of gonadotropin release and a subsequent decrease in the production of sexual steroid hormones[2]. This dual-phase action makes this compound and other GnRH agonists valuable tools in both veterinary medicine for reproductive management and in clinical research for various hormone-dependent conditions[4][5].
This guide will delve into the intricate signaling pathways modulated by this compound, present available data on its impact on key sexual steroid hormones, and provide detailed experimental methodologies for researchers investigating its effects.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The primary mechanism of action of this compound is centered on its interaction with GnRH receptors on the gonadotrope cells of the anterior pituitary gland.
-
Initial Stimulation (Flare-Up Effect): Upon initial administration, this compound mimics the pulsatile release of endogenous GnRH, leading to a surge in the synthesis and release of LH and FSH[2][3]. This is often referred to as the "flare-up" effect.
-
Downregulation and Desensitization: Continuous or long-term exposure to this compound leads to a decoupling of the GnRH receptor from its intracellular signaling pathways and a reduction in the number of receptors on the cell surface[2]. This desensitization results in a sustained suppression of LH and FSH secretion.
The subsequent effects on the gonads (testes and ovaries) are a direct consequence of these changes in gonadotropin levels.
Effects on Sexual Steroid Hormones
The biphasic action of this compound on the pituitary gland leads to a corresponding initial increase and subsequent decrease in the circulating levels of sexual steroid hormones.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
Immediately following this compound administration, there is a significant, transient increase in plasma LH and FSH concentrations[3][6]. The magnitude and duration of this initial surge are dose-dependent. With continued treatment, both LH and FSH levels fall to basal or sub-basal levels.
Testosterone
In males, the initial LH surge stimulates the Leydig cells in the testes to increase testosterone production, leading to a temporary rise in serum testosterone levels[7][8]. Following the downregulation of the pituitary, the suppressed LH levels result in a significant decrease in testosterone production, leading to castration levels with chronic administration[9].
Estradiol
In females, the initial surge of FSH and LH stimulates follicular development in the ovaries, resulting in a transient increase in estradiol production by the granulosa cells[10][11]. Prolonged administration of this compound suppresses gonadotropin support for follicular development, leading to a state of hypoestrogenism[12].
Table 1: Summary of this compound's Effects on Sexual Steroid Hormones
| Hormone | Initial Effect (Short-Term) | Sustained Effect (Long-Term) |
| LH | Significant Increase[3][6] | Significant Decrease[2] |
| FSH | Significant Increase[3][6] | Significant Decrease[2] |
| Testosterone | Transient Increase[7] | Significant Decrease[9] |
| Estradiol | Transient Increase[12] | Significant Decrease[12] |
Note: Quantitative data on the precise fold-change and time-course of these hormonal fluctuations following this compound administration would require analysis of full-text research articles. The provided citations support the qualitative effects described.
Experimental Protocols
To accurately assess the impact of this compound on sexual steroid hormones, rigorous experimental designs and validated analytical methods are essential.
Animal Models and Administration
-
Species: Studies on GnRH agonists are frequently conducted in various animal models, including rodents (rats, mice), cattle, and fish, depending on the research question[6][12][13].
-
Administration: this compound is typically administered via subcutaneous or intramuscular injection[1]. The dosage and frequency of administration will determine whether a stimulatory or inhibitory effect is being investigated. For downregulation studies, continuous administration via osmotic pumps or repeated injections is common.
Blood Sampling and Hormone Analysis
-
Sampling Schedule: To capture the biphasic hormonal response, a well-defined blood sampling schedule is critical. For acute effects, frequent sampling (e.g., every 15-60 minutes) within the first few hours post-injection is necessary to characterize the LH and FSH surge. For long-term effects, weekly or bi-weekly sampling may be appropriate.
-
Hormone Assays: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods for quantifying serum concentrations of LH, FSH, testosterone, and estradiol. These assays utilize specific antibodies to measure the hormone levels with high sensitivity and specificity.
In Vitro Studies
-
Cell Cultures: Primary cultures of pituitary gonadotropes, testicular Leydig cells, or ovarian granulosa cells can be used to investigate the direct effects of this compound on hormone secretion and steroidogenesis, independent of the complexities of the in vivo environment[8][11].
-
Endpoint Analysis: In addition to hormone measurements in the culture media, molecular techniques such as quantitative PCR (qPCR) and Western blotting can be employed to assess changes in the expression of genes and proteins involved in steroidogenic pathways (e.g., StAR, P450scc, 3β-HSD, Aromatase).
Conclusion
This compound, as a potent GnRH agonist, provides a powerful tool for modulating the reproductive endocrine system. Its characteristic biphasic effect on gonadotropins and, consequently, on sexual steroid hormones, underpins its utility in various research and clinical applications. A thorough understanding of its mechanism of action and the implementation of robust experimental protocols are paramount for accurately interpreting its physiological effects. Further research, particularly studies providing detailed quantitative and time-course data on hormonal changes following this compound administration, will continue to refine our understanding of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. BAG-Surfagon [belagrogen.by]
- 6. Short-term relationships between plasma LH, FSH and progesterone concentrations in post-partum dairy cows and the effect of Gn-RH injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone agonist analog-induced steroidogenic lesion in the neonatal rat testis: evidence for direct gonadal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.regionh.dk [research.regionh.dk]
- 9. Regulation of testicular steroidogenesis by gonadotropin-releasing hormone agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estradiol production of granulosa cells is unaffected by the physiological mix of nonesterified fatty acids in follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hormonal regulation of rat granulosa cell deoxyribonucleic acid synthesis: effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of GnRH agonist treatment on steroidogenesis and folliculogenesis in the ovary of cyclic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Induced Spawning in Fish Using Surfagon Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Surfagon (a synthetic analogue of gonadotropin-releasing hormone, GnRH) in conjunction with a dopamine antagonist for the induced spawning of various fish species. This technique is critical for controlled reproduction in aquaculture and for research purposes.
Introduction
In many commercially important fish species, reproductive dysfunction in captivity is a significant bottleneck for sustainable aquaculture. This is often due to the absence of specific environmental cues that trigger the final stages of gamete maturation and spawning. The administration of exogenous hormones, such as GnRH analogues like this compound, can overcome this hurdle by stimulating the pituitary gland to release gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2][3]
However, in many fish species, particularly cyprinids, the action of GnRH is inhibited by dopamine.[1][2][4] Therefore, a dopamine antagonist, such as domperidone, is often co-administered with this compound to block this inhibitory effect, thereby enhancing the efficacy of the GnRH analogue and leading to a potent stimulation of gonadotropin release, which is essential for successful ovulation and spermiation.[1][4]
Mechanism of Action
The neuroendocrine control of reproduction in fish is primarily regulated by the Brain-Pituitary-Gonadal (BPG) axis.
-
This compound (GnRH Analogue): this compound, a synthetic GnRH analogue, binds to GnRH receptors on the gonadotroph cells in the anterior pituitary gland.[5] This binding stimulates the synthesis and release of two key gonadotropins:
-
Follicle-Stimulating Hormone (FSH): Primarily involved in the early stages of gametogenesis, including vitellogenesis (yolk deposition) in females and spermatogenesis in males.
-
Luteinizing Hormone (LH): Responsible for inducing final oocyte maturation, ovulation in females, and spermiation in males.[3]
-
-
Domperidone (Dopamine Antagonist): In many fish species, dopamine acts as a gonadotropin-release inhibitory factor (GRIF) by binding to D2 receptors on the pituitary gonadotrophs, thereby counteracting the stimulatory effect of GnRH.[2] Domperidone is a dopamine D2 receptor antagonist that blocks this inhibitory pathway, leading to an amplified response to the GnRH analogue and a significant surge in LH release, which is crucial for triggering ovulation.[1][4]
Signaling Pathway of GnRH and Dopamine in Fish Pituitary
Caption: GnRH/Surfagon stimulates and Dopamine inhibits gonadotropin release.
Recommended Dosages
The optimal dosage of this compound and domperidone is species-specific and depends on factors such as the maturity of the broodstock, water temperature, and the specific formulation of the hormones used. The following tables provide a summary of dosages reported in the literature for various fish species. It is recommended to conduct preliminary trials to determine the most effective dosage for a specific species and set of conditions.
Table 1: this compound (GnRH Analogue) and Domperidone Dosages for Induced Spawning in Various Fish Species
| Fish Species | This compound (GnRH Analogue) Dosage | Domperidone Dosage | Injection Strategy | Reference(s) |
| Common Carp (Cyprinus carpio) | 10 µg/kg body weight | 5 mg/kg body weight | Single or double injection (7h apart) | [4][6] |
| Catfish (Clarias batrachus) | 50 µg/kg body weight (sGnRH-A) | 5 mg/kg body weight | Single injection | [7] |
| Bengal Danio (Devario devario) | 25-50 µg/kg (oral) | 12.5-25 mg/kg (oral) | Administered via gel feed | [8] |
| Pangasianodon djambal | 0.6 mL/kg (Ovaprim) | - | Single injection 24h after hCG priming | [9] |
Note: Ovaprim is a commercial product containing a GnRH analogue and domperidone.
Table 2: General Dosage Guidelines for Other Hormones Used in Induced Spawning
| Hormone | General Dosage Range | Notes | Reference(s) |
| Human Chorionic Gonadotropin (hCG) | 165 - 600 IU/kg | Often used as a priming dose. | [10] |
| Carp Pituitary Extract (CPE) | 2 - 8 mg/kg | Dosage can be variable based on potency. | [10] |
| LHRH-a | 10 - 100 µg/kg | Effectiveness is increased with a dopamine antagonist. | [11] |
Experimental Protocol for Induced Spawning
This protocol outlines the key steps for inducing spawning in fish using this compound and domperidone injections.
Experimental Workflow
Caption: Step-by-step workflow for induced spawning in fish.
Materials
-
Mature broodstock (male and female)
-
This compound solution (or other GnRH analogue)
-
Domperidone solution
-
Physiological saline (0.9% NaCl)
-
Syringes (1 mL or appropriate size) and needles
-
Anesthetic (e.g., MS-222, clove oil)
-
Weighing scale
-
Spawning tanks or hapas
-
Egg collection and incubation equipment
Procedure
-
Broodstock Selection and Acclimation:
-
Select healthy, sexually mature broodstock. Females should have a soft, rounded abdomen, and males should release milt upon gentle pressure on the abdomen.
-
Acclimate the selected fish to the spawning tanks for at least 24 hours prior to hormone injection to reduce stress.
-
-
Hormone Preparation:
-
Calculate the required amount of this compound and domperidone based on the total body weight of the fish to be injected and the recommended dosage (see Table 1).
-
Prepare the hormone solutions in physiological saline to the desired concentration. It is often practical to prepare a stock solution from which individual doses can be drawn.
-
-
Anesthesia and Weighing:
-
Anesthetize each fish to minimize stress and facilitate handling.
-
Carefully weigh each fish to determine the precise hormone dosage.
-
-
Hormone Injection:
-
Draw the calculated volume of the hormone solution into a syringe.
-
Inject the hormone intramuscularly, typically in the dorsal musculature, avoiding the lateral line.
-
For a two-injection protocol, a priming dose (typically 10-20% of the total dose) is administered first, followed by a resolving dose several hours later.[10][11] Males are usually given a single injection at the time of the female's resolving dose.[10]
-
-
Post-Injection Monitoring:
-
Return the injected fish to their spawning tanks.
-
Monitor the fish for signs of spawning readiness. The time from injection to spawning (latency period) can vary from a few hours to over a day, depending on the species and water temperature.
-
-
Spawning:
-
Spawning may occur naturally in the tank, or it may be necessary to strip the gametes manually.
-
For stripping, anesthetize the fish, gently dry the urogenital area, and apply gentle pressure to the abdomen to expel the eggs or milt.
-
-
Egg Collection and Fertilization:
-
Collect the eggs in a dry container.
-
Strip milt from the males and mix it with the eggs.
-
Add a small amount of clean water to activate the sperm and initiate fertilization. Gently mix for about one minute.
-
-
Incubation:
-
Wash the fertilized eggs to remove excess milt and debris.
-
Transfer the eggs to an incubation system with adequate aeration and water flow.
-
Troubleshooting
-
No Spawning: This could be due to incorrect dosage, immature broodstock, or stressful conditions. Re-evaluate the maturity of the fish and consider adjusting the hormone dosage or injection timing.
-
Low Fertilization Rate: This may result from poor gamete quality, improper stripping technique, or delayed fertilization. Ensure that broodstock are in optimal condition and that fertilization is carried out promptly after stripping.
-
High Mortalities: Stress from handling and injection can lead to mortalities. Minimize handling time and ensure proper anesthesia and recovery.
Conclusion
The use of this compound in combination with a dopamine antagonist is a highly effective method for inducing spawning in a wide range of fish species. By understanding the underlying endocrinological principles and following a detailed protocol, researchers and aquaculture professionals can achieve reliable and synchronized spawning, thereby enhancing fish production and facilitating research in reproductive biology.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. ijbiotech.com [ijbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. mail.asianfisheriessociety.org [mail.asianfisheriessociety.org]
- 6. Oral Administration of GnRH and Domperidone via Gel Feed and Their Effect on Reproductive Performance of Devario devario (Bengal Danio), an Ornamental Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. youtube.com [youtube.com]
- 9. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 11. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
Application Notes and Protocols for Surfagon Dosage Calculation in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in aquaculture for inducing final oocyte maturation, ovulation, and spermiation in a variety of fish species. Its application is critical for synchronized spawning, overcoming reproductive dysfunctions in captivity, and facilitating selective breeding programs. These application notes provide a comprehensive overview of the dosage calculation for this compound and its analogues, detailed experimental protocols for dose determination, and an elucidation of the underlying signaling pathways.
Reproductive dysfunction is a common challenge in captive fish populations, often stemming from environmental or hormonal imbalances that disrupt the natural cascade of reproductive hormones.[1] this compound and other GnRH agonists (GnRHa) address this by directly stimulating the pituitary gland to release gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn trigger the final stages of gamete development.[2][3] In many teleost species, the efficacy of GnRHa is significantly enhanced when co-administered with a dopamine antagonist, which blocks the inhibitory effects of dopamine on gonadotropin release.[4][5]
Data Presentation: Dosage of GnRH Agonists in Aquaculture Species
The optimal dosage of this compound and its analogues is species-specific and depends on factors such as the fish's developmental stage, sex, and environmental conditions.[1] The following table summarizes recommended dosages from various studies. It is crucial to note that "this compound" is a specific brand name, and much of the aquaculture research has been conducted with other commercially available GnRH agonists like LHRHa and sGnRHa. These analogues are structurally and functionally similar to this compound.
| Species | Common Name | GnRH Agonist Used | Dosage | Dopamine Antagonist (Dosage) | Key Observations |
| Cyprinus carpio | Common Carp | LHRHa ([D-Ser(tBu)6, Pro9-NEt]-LHRH) | 20 µg/kg | Haloperidol (0.5 mg/kg) | Successful ovulation with a latency period of 14-16 hours at 23°C.[6] |
| Cyprinus carpio | Koi Carp | GnRH | 10-50 µg/kg | Metoclopramide (20 mg/kg) | Higher doses of GnRH were associated with increased stress responses (cortisol, lactate, glucose).[7] |
| Clarias batrachus | Asian Catfish | sGnRHa + Domperidone (Ovaprim) | 1.0-1.5 ml/kg | Included in formulation | A dose of 1.0-1.5 ml/kg in combination with a 14-17 hour latency period yielded the highest weight of stripped eggs.[8] |
| Clarias macrocephalus | Bighead Catfish | LHRHa | 0.05 µg/g (50 µg/kg) | Pimozide (1 µg/g) | High rates of ovulation, fertilization, and hatching were achieved with simultaneous injection.[9] |
| Oncorhynchus mykiss | Rainbow Trout | sGnRHa | 25-100 µg/kg | Not specified | Higher doses (100 µg/kg) were effective in shortening latency but resulted in reduced egg quality.[10][11] |
| Oreochromis niloticus | Nile Tilapia | GnRHa | 1-5 µg/kg | Not specified | Induced spawning 3-4 days post-treatment; higher dose resulted in more ovulations.[12] |
| Dicentrarchus labrax | European Sea Bass | [d-Ala6, Pro9 NEt]-mGnRHa | 15 µg/kg (single injection) or 50-60 µg/kg (implants/microspheres) | Not specified | Single injection induced one spawning event, while implants/microspheres induced multiple spawns.[13] |
| Various Food Fish | (e.g., Striped Bass, Rainbow Trout) | sGnRHa (OvaRH®) | 15 µg/kg (administered in two doses: 20% and 80%) | Not specified | sGnRHa is noted to be more potent than mammalian LHRHa.[1] |
| Ornamental Finfish | (General) | sGnRHa + Domperidone (Ovaprim®) | 0.5 ml/kg | Included in formulation | General recommended dose, may require adjustment based on species and conditions.[14][15] |
| Devario devario | Bengal Danio | GnRH (oral) | 50 µg/kg body weight | Domperidone (25 mg/kg body weight) | Oral administration via gel feed enhanced reproductive performance.[16][17][18] |
Signaling Pathways
The induction of spawning by this compound is mediated through the Hypothalamus-Pituitary-Gonadal (HPG) axis. The process begins with the administration of the GnRH agonist, which then travels to the pituitary gland.
GnRH Signaling Pathway in Teleost Pituitary
References
- 1. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different doses of ovatide on the breeding performance of Clarias batrachus (Linn.) [lrrd.cipav.org.co]
- 5. extension.rwfm.tamu.edu [extension.rwfm.tamu.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. sid.ir [sid.ir]
- 8. Induced Spawning of Clarias batrachus (Linn.): Effect of Ovaprim Doses and Latency Periods on the Weight of Stripped Eggs and Ovary | Semantic Scholar [semanticscholar.org]
- 9. LHRHa and pimozide-induced breeding in the catfish, Clarias macrocephalus (Gunther) [repository.seafdec.org.ph]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Ovaprim® Injectable Solution (Salmon Gonadotropin Releasing Hormone Analog 20 µg/ml + Domperidone 10 mg/ml)For intraperitoneal or intramuscular injection in ornamental finfish broodstock only. Not for use in fish intended for human or animal consumption.Not for use in fish whose offspring may be consumed by humans or food-producing animals.NOT APPROVED BY FDA – Legally marketed as an FDA Indexed Product under MIF 900-001.Extra-label use is prohibited. [dailymed.nlm.nih.gov]
- 15. Ovaprim® Injectable Solution (Salmon Gonadotropin Releasing Hormone Analog 20 µg/ml + Domperidone 10 mg/ml)For intraperitoneal or intramuscular injection [dailymed.nlm.nih.gov]
- 16. Frontiers | Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation [frontiersin.org]
- 17. Oral Administration of GnRH and Domperidone via Gel Feed and Their Effect on Reproductive Performance of Devario devario (Bengal Danio), an Ornamental Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral Administration of GnRH and Domperidone via Gel Feed and Their Effect on Reproductive Performance of Devario devario (Bengal Danio), an Ornamental Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Surfagon in Ovarian Hypofunction Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian hypofunction, characterized by diminished ovarian activity, leads to hormonal imbalances and impaired fertility. Surfagon, a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), presents a therapeutic avenue for this condition. By interacting with GnRH receptors in the pituitary gland, this compound stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), key regulators of follicular development and ovulation. These application notes provide a comprehensive overview of the administration of this compound for the treatment of ovarian hypofunction, with a focus on its mechanism of action, experimental protocols for preclinical studies, and relevant quantitative data.
Mechanism of Action: Signaling Pathways
This compound, as a GnRH agonist, primarily acts on the gonadotropic cells of the anterior pituitary. Its prolonged and continuous administration, following an initial stimulatory phase, leads to the downregulation of GnRH receptors, ultimately suppressing gonadotropin release. However, for the treatment of ovarian hypofunction, it is often administered in a pulsatile or short-course manner to stimulate follicular growth.
Pituitary Gonadotroph Signaling Pathway
The binding of this compound to GnRH receptors on pituitary gonadotrophs initiates a signaling cascade that results in the synthesis and release of FSH and LH.
Application of Surfagon in the Treatment of Follicular Ovarian Cysts
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Surfagon is a synthetic analogue of gonadotropin-releasing hormone (GnRH) used in veterinary medicine to treat reproductive disorders, including follicular ovarian cysts.[1][2] Its active ingredient is a potent GnRH agonist that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] This surge in LH is crucial for inducing the luteinization or ovulation of persistent follicular structures, thereby resolving the cystic condition and restoring normal ovarian cyclicity.[3][4] These application notes provide a comprehensive overview of the use of this compound and other GnRH agonists in treating follicular ovarian cysts, with detailed protocols for experimental and clinical application.
Mechanism of Action
This compound, as a GnRH agonist, binds to GnRH receptors on pituitary gonadotrophs, initially causing a surge in the secretion of LH and FSH.[1][5] This "flare-up" effect mimics the natural preovulatory GnRH surge. The elevated LH levels act on the follicular cyst, which is an anovulatory follicular structure, to induce luteinization, transforming it into a luteal structure that produces progesterone.[3][4] This process effectively resolves the cyst and allows for the resumption of the normal estrous cycle. The biological activity of this compound is reported to be significantly higher than that of endogenous GnRH, allowing for its use in microdoses.[1]
Signaling Pathway
The binding of a GnRH agonist like this compound to its G-protein coupled receptor on pituitary gonadotroph cells initiates a signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.
Data Presentation
The efficacy of GnRH agonists in treating follicular ovarian cysts in cattle has been evaluated in numerous studies. The following tables summarize key quantitative data from research on GnRH-based treatments.
Table 1: Efficacy of GnRH Agonist Treatment for Follicular Cysts in Dairy Cows
| Treatment Protocol | Number of Animals | Response Rate (Luteinization/Recovery) | Conception Rate | Source |
| Buserelin Acetate (21 µg) | 31 | Not explicitly stated, but conception rate indicates response | 67.7% | [6] |
| Modified Ovsynch (GnRH day 0, PGF2α day 10, GnRH at AI) | 10 | 90% (luteinization of cyst) | 80% (by third cycle) | [7] |
| GnRH (unspecified) | Not specified | 72-85% return to normal cyclic activity | Not specified | [5] |
| GnRH followed by PGF2α 7 days later | Not specified | High, leads to fertile estrus | Not specified | [8] |
Table 2: Comparative Efficacy of Different Hormonal Treatments for Ovarian Cysts
| Treatment | Cyst Type | Outcome Measure | Result | Source |
| Buserelin Acetate (GnRH agonist) | Follicular | Conception Rate | 67.7% | [6] |
| Dinoprost (PGF2α) | Follicular | Conception Rate | 60% | [6] |
| Buserelin Acetate (GnRH agonist) | Luteal | Conception Rate | 47.5% | [6] |
| Dinoprost (PGF2α) | Luteal | Conception Rate | 56.9% | [6] |
| GnRH | Follicular/Luteal | Interval to Conception | 59.7 ± 9 days | [9] |
| hCG | Follicular/Luteal | Interval to Conception | 91 ± 23 days | [9] |
Experimental Protocols
Protocol 1: Induction of Follicular Ovarian Cysts in a Rat Model
This protocol is adapted from studies demonstrating the induction of ovarian cysts in rats for research purposes.
Objective: To induce the formation of follicular ovarian cysts in female rats for the study of cystogenesis and evaluation of therapeutic agents.
Materials:
-
Immature female Sprague-Dawley rats (25-27 days old)
-
Progesterone implants (to suppress endogenous LH) or daily progesterone injections
-
Human chorionic gonadotropin (hCG)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least 3 days prior to the start of the experiment.
-
Progesterone Administration: To suppress endogenous LH secretion, either implant a progesterone-releasing silicone elastomer implant subcutaneously or administer daily subcutaneous injections of progesterone. This creates a hormonal environment conducive to cyst formation when stimulated with exogenous gonadotropins.[10]
-
hCG Administration: Beginning on day 27 of age, administer twice-daily subcutaneous injections of hCG (e.g., 0.5-1.5 IU in saline) for 9 consecutive days.[10] A control group should receive saline injections only.
-
Monitoring and Endpoint: Monitor animals daily. At the end of the 9-day treatment period, euthanize the rats.
-
Tissue Collection and Analysis:
-
Collect blood samples for hormone analysis (LH, estradiol, androstenedione).
-
Excise ovaries and weigh them.
-
Fix one ovary in 10% neutral buffered formalin for histological examination to confirm the presence of cystic follicles.
-
Use the other ovary for in vitro studies, such as follicular incubations to assess steroidogenic capacity.[1][10]
-
Protocol 2: Diagnosis and Treatment of Follicular Ovarian Cysts in Dairy Cattle
This protocol outlines a standard approach for the diagnosis and treatment of follicular ovarian cysts in dairy cows using a GnRH agonist-based regimen.
Objective: To diagnose and effectively treat follicular ovarian cysts in dairy cows to restore fertility.
Materials:
-
Rectal palpation sleeve and lubricant
-
Portable ultrasound scanner with a linear rectal transducer (5.0-7.5 MHz)
-
Blood collection tubes (for progesterone assay)
-
This compound (or other GnRH agonist) solution for injection
-
Prostaglandin F2α (PGF2α) solution for injection
-
Syringes and needles for intramuscular injection
Procedure:
-
Diagnosis:
-
History and Clinical Signs: Identify cows with a history of anestrus (not showing signs of heat) or nymphomania (irregular, prolonged estrus).
-
Transrectal Palpation: Perform a rectal examination to identify the presence of one or more large, smooth, fluctuant structures (≥20-25 mm in diameter) on the ovaries in the absence of a corpus luteum (CL).
-
Transrectal Ultrasonography: This is the preferred method for accurate diagnosis.[8] A follicular cyst appears as a large (>20 mm), anechoic (black) structure with a thin wall (<3 mm).[8] Differentiate from a luteal cyst, which has a thicker, more echogenic wall (>3 mm).[8]
-
Progesterone Assay: A milk or blood sample can be analyzed for progesterone concentration. Low progesterone levels (<1 ng/mL) in the presence of a large follicular structure are indicative of a follicular cyst.[11]
-
-
Treatment Protocol (Ovsynch-based): The Ovsynch protocol is a common and effective method for treating follicular cysts and synchronizing ovulation.[8][12]
-
Day 0: Administer a single intramuscular injection of a GnRH agonist (e.g., this compound, 25-50 mcg).[1] This will cause luteinization of the cyst or ovulation of a dominant follicle.
-
Day 7: Administer an intramuscular injection of PGF2α. This will cause luteolysis (regression) of the newly formed luteal structure.
-
Day 9 (48 hours after PGF2α): Administer a second dose of the GnRH agonist to trigger a synchronized ovulation of a new dominant follicle.
-
Day 10 (16-24 hours after the second GnRH): Perform timed artificial insemination (TAI).
-
-
Monitoring and Follow-up:
-
Re-examine the cow with ultrasonography 7-10 days after the initial GnRH injection to confirm luteinization of the cyst.
-
Perform pregnancy diagnosis via ultrasonography 28-35 days after TAI.
-
Experimental Workflow and Logic Diagrams
Disclaimer: These protocols are intended for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. Clinical treatments should be performed by or under the supervision of a licensed veterinarian.
References
- 1. Induction of ovarian follicular cysts in the pregnant rat by human chorionic gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings [lidsen.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ava.com.au [ava.com.au]
- 5. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive performance in dairy cows with cystic ovarian disease after single treatment with buserelin acetate or dinoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luvas.edu.in [luvas.edu.in]
- 8. Follicular Cystic Ovary Disease in Cows - Reproductive System - Merck Veterinary Manual [merckvetmanual.com]
- 9. Gonadotropin-releasing hormone as a treatment for bovine ovarian follicular cysts - Veterinary Practice [veterinary-practice.com]
- 10. academic.oup.com [academic.oup.com]
- 11. wcds.ualberta.ca [wcds.ualberta.ca]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Surfagon in the Prevention of Early Embryonic Mortality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early embryonic mortality is a significant cause of reproductive failure in livestock, leading to substantial economic losses. It is a multifactorial issue with causes ranging from genetic abnormalities to suboptimal uterine environments. A crucial factor in the successful establishment and maintenance of pregnancy is the proper function of the corpus luteum (CL) and its production of progesterone. Inadequate progesterone levels during the early stages of pregnancy can lead to the failure of the embryo to develop and implant, resulting in its demise.
Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), offers a therapeutic strategy to mitigate early embryonic mortality. By stimulating the release of endogenous luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, this compound supports the function of the corpus luteum, leading to enhanced progesterone secretion. This, in turn, creates a more favorable uterine environment for the developing embryo, thereby increasing the chances of a successful pregnancy.
These application notes provide detailed protocols for the use of this compound in preventing early embryonic mortality in cattle and enhancing reproductive efficiency in swine. The information is intended for researchers, scientists, and drug development professionals investigating reproductive success in livestock.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of GnRH agonists on reproductive outcomes.
Table 1: Effect of a GnRH Agonist on Plasma Progesterone Concentration and Pregnancy Loss in Lactating Dairy Cows
| Treatment Group | N | Plasma Progesterone on Day 45 (ng/mL) | Pregnancy Loss between Day 27 and 45 (%) | Pregnancy Loss between Day 45 and 90 (%) |
| Control | 92 | 6.40 ± 0.31 | 15.2 | 11.0 |
| Deslorelin (GnRH agonist) | 89 | 8.03 ± 0.33 | 20.2 | 10.5 |
| Data adapted from a study on the use of a deslorelin implant (GnRH agonist) in lactating dairy cows.[1] |
Table 2: Effect of a GnRH Agonist on Pregnancy Loss in Heifers Receiving Embryo Transfer
| Treatment Group | Embryo Stage | Pregnancy Loss between Day 33 and 60 (%) |
| Control | Expanded Blastocyst | 27.1 |
| GnRH Agonist | Expanded Blastocyst | 15.2 |
| Data adapted from a study on postovulatory treatment with a GnRH agonist in heifers receiving in vitro-produced expanded blastocysts.[2] |
Table 3: Effect of Buserelin (GnRH Agonist) on Reproductive Performance in Sows
| Treatment Group | N | Farrowing Rate (%) | Total Piglets Born (per litter) |
| Control | 200 | 84.5 | 13.7 ± 3.2 |
| Buserelin (10 µg) | 192 | 87.0 | 13.6 ± 3.8 |
| Data adapted from a study on the use of buserelin to synchronize ovulation in weaned sows.[3] |
Signaling Pathway
The mechanism of action of this compound involves the stimulation of the hypothalamic-pituitary-gonadal axis. The following diagram illustrates the signaling pathway initiated by a GnRH agonist, leading to increased progesterone production.
Caption: GnRH agonist signaling pathway to enhance progesterone production.
Experimental Protocols
Protocol 1: Use of this compound to Prevent Early Embryonic Mortality in Cattle
Objective: To evaluate the efficacy of this compound in increasing the functional activity of the corpus luteum and preventing early embryonic mortality in cows.
Materials:
-
This compound solution for injection (5 µg/mL)
-
Syringes and needles for intramuscular injection
-
Animal restraining facilities
-
Ultrasonography equipment for pregnancy diagnosis
-
Blood collection tubes (for progesterone assay, optional)
-
Centrifuge and freezer (for progesterone assay, optional)
-
Progesterone assay kit (optional)
Methodology:
-
Animal Selection: Select healthy, cycling cows for the study. Animals should be of similar age, parity, and body condition score.
-
Estrus Synchronization and Insemination: Synchronize the estrous cycle of all cows using a standard protocol (e.g., Ovsynch). Artificially inseminate all cows at the appropriate time following estrus detection or at a fixed time.
-
Treatment Administration:
-
Pregnancy Diagnosis:
-
Perform transrectal ultrasonography between days 28 and 35 post-insemination to determine initial pregnancy status (presence of a viable embryo with a heartbeat).
-
Conduct a second ultrasonography or rectal palpation between days 60 and 90 to confirm ongoing pregnancy and identify any instances of late embryonic or early fetal loss.
-
-
Data Collection and Analysis (Optional):
-
Progesterone Measurement: Collect blood samples via coccygeal venipuncture at specific time points post-treatment (e.g., days 12, 15, 18, and 21 post-insemination) to measure plasma progesterone concentrations.
-
Process blood samples by centrifugation to separate plasma and store at -20°C until analysis.
-
Analyze progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
-
Endpoints:
-
Primary endpoint: Pregnancy rate at the final diagnosis.
-
Secondary endpoints: Early embryonic mortality rate (percentage of cows pregnant at the initial diagnosis but not at the final diagnosis), and plasma progesterone concentrations (if measured).
-
-
Statistical Analysis: Compare the pregnancy rates and embryonic mortality rates between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared test). Compare progesterone concentrations using a t-test or ANOVA.
Protocol 2: Use of this compound to Enhance Fertility in Sows
Objective: To evaluate the efficacy of this compound in stimulating estrus and increasing the fertilization rate in weaned sows. While not a direct protocol for preventing embryonic mortality, enhancing fertility can indirectly reduce embryonic loss.
Materials:
-
This compound solution for injection (5 µg/mL)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Syringes and needles for intramuscular injection
-
Boar for estrus detection
-
Artificial insemination equipment
Methodology:
-
Animal Selection: Select healthy, weaned sows of similar parity and body condition.
-
Treatment Administration:
-
Treatment Group: 24 to 48 hours after weaning the piglets, administer an intramuscular injection of 1000 IU of PMSG. 56 hours after the PMSG injection, administer an intramuscular injection of 10 mL of this compound (50 µg).[5]
-
Control Group: Administer placebo injections at the same time points.
-
-
Estrus Detection and Insemination:
-
Beginning 24 hours after the this compound/placebo injection, check for signs of estrus twice daily using a mature boar.
-
Artificially inseminate all sows at the onset of standing heat and again 12-24 hours later.
-
-
Pregnancy Diagnosis:
-
Perform transrectal ultrasonography approximately 21-28 days after insemination to determine pregnancy status.
-
-
Farrowing and Litter Size:
-
Record the farrowing rate (percentage of inseminated sows that farrow).
-
Count the total number of piglets born and the number of live-born piglets for each sow.
-
-
Endpoints:
-
Primary endpoints: Farrowing rate and total number of piglets born per litter.
-
Secondary endpoint: Weaning-to-estrus interval.
-
-
Statistical Analysis: Compare the farrowing rates between groups using a Chi-squared test. Compare litter sizes and weaning-to-estrus intervals using a t-test or ANOVA.
Experimental Workflow
The following diagram outlines the general workflow for an experiment designed to evaluate the efficacy of this compound in preventing early embryonic mortality.
Caption: Experimental workflow for evaluating this compound's efficacy.
References
- 1. GnRH agonists: Updating fixed-time artificial insemination protocols in sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Health and fertility in relation to production. Embryonal mortality in swine: incidence and possibilities for prevention] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of an LH surge and ovulation by buserelin (as Receptal) allows breeding of weaned sows with a single fixed-time insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaivma.com [thaivma.com]
Application Notes and Protocols for Intramuscular vs. Subcutaneous Administration of Surfagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfagon is a synthetic analogue of gonadotropin-releasing hormone (GnRH), specifically a luliberin analogue.[1][2] It functions by competitively binding to GnRH receptors in the anterior pituitary gland.[1] This action stimulates the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), into the bloodstream.[2][3] An increased level of gonadotropins is observed for 3 to 5 hours after administration.[1][2][4] this compound exhibits a biological activity that is 50 times higher than natural luliberin and has a slower degradation rate, leading to a more potent effect on the pituitary gland.[2][4] It is primarily utilized in veterinary medicine for the management of reproductive cycles in livestock.[2][4][5]
Data Presentation: Summary of this compound Characteristics
| Characteristic | Description | References |
| Drug Name | This compound | [1][2][4] |
| Active Ingredient | Alarelin acetate (a GnRH analogue) | [1] |
| Mechanism of Action | Synthetic GnRH agonist; stimulates pituitary release of LH and FSH. | [1][3][6][7] |
| Primary Use | Regulation of reproductive cycles in veterinary medicine (cattle, pigs, ewes). | [2][4][5] |
| Reported Administration Route | Intramuscular (IM) | [4][5] |
| Onset of Action | Increased gonadotropin levels within 2-3 hours. | [2][4] |
| Duration of Action | Elevated gonadotropin levels persist for 4-5 hours. | [2][4] |
| Biological Potency | 50 times more active than natural luliberin. | [2][4] |
Signaling Pathway
This compound, as a GnRH agonist, activates the GnRH receptor, a G protein-coupled receptor (GPCR), on pituitary gonadotrophs.[3][6][7] This initiates a cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These events, along with other potential pathways like the cAMP/PKA and MAPK pathways, ultimately lead to the synthesis and release of LH and FSH.[6][8][9]
Caption: GnRH agonist (this compound) signaling pathway in pituitary gonadotrophs.
Experimental Protocols
The following are generalized protocols for the intramuscular and subcutaneous administration of this compound in a research setting. These should be adapted based on the specific animal model, experimental design, and institutional guidelines.
Experimental Workflow: Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of this compound.
Protocol 1: Intramuscular (IM) Administration of this compound
Objective: To administer a precise dose of this compound into the muscle tissue for systemic delivery.
Materials:
-
This compound solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge and length for the animal model (e.g., 25-27G)
-
70% ethanol or other appropriate skin disinfectant
-
Sharps container
-
Animal restraint device, if necessary
Procedure:
-
Animal Preparation: Properly restrain the animal to ensure its safety and to allow for accurate injection.
-
Site Selection: Select a suitable muscle for injection, such as the quadriceps or gluteal muscles of the hind limb.
-
Site Preparation: Clean the injection site with a 70% ethanol swab and allow it to air dry.
-
Dose Preparation: Draw the calculated volume of this compound solution into a sterile syringe. Ensure there are no air bubbles.
-
Injection:
-
Insert the needle into the muscle at a 90-degree angle.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the solution at a steady rate.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if needed.
-
Monitor the animal for any adverse reactions.
-
Dispose of the needle and syringe in a sharps container.
-
Protocol 2: Subcutaneous (SC) Administration of this compound
Objective: To administer a precise dose of this compound into the subcutaneous tissue for slower, more sustained absorption compared to IM injection.
Materials:
-
This compound solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge and length for the animal model (e.g., 25-27G)
-
70% ethanol or other appropriate skin disinfectant
-
Sharps container
-
Animal restraint device, if necessary
Procedure:
-
Animal Preparation: Properly restrain the animal.
-
Site Selection: Choose an area with loose skin, such as the scruff of the neck or the flank.
-
Site Preparation: Clean the injection site with a 70% ethanol swab and allow it to air dry.
-
Dose Preparation: Draw the calculated volume of this compound solution into a sterile syringe and remove any air bubbles.
-
Injection:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle into the base of the skin tent at a 45-degree angle.
-
Aspirate slightly to check for blood. If blood is present, reposition the needle.
-
Inject the solution at a steady rate.
-
-
Post-Injection:
-
Withdraw the needle and release the skin.
-
Apply gentle pressure if necessary.
-
Monitor the animal for any local or systemic reactions.
-
Dispose of the needle and syringe in a sharps container.
-
Discussion and Considerations
-
Pharmacokinetics: Intramuscular injections generally lead to faster absorption and higher peak plasma concentrations (Cmax) compared to subcutaneous injections, due to the greater vascularity of muscle tissue.[10][11] Subcutaneous injections typically result in slower, more sustained absorption.[12][13] The choice of route can therefore be used to modulate the pharmacokinetic profile of this compound to suit specific research or therapeutic goals. For example, in a study with nalbuphine, the mean maximum plasma concentrations were similar between IM and SC routes, suggesting the interchangeability for that specific drug.[11] However, a study on hCG showed better bioavailability with IM administration.[14]
-
Bioavailability: The absolute bioavailability of a drug can differ between IM and SC routes. While some studies show comparable bioavailability, others demonstrate significant differences.[11][14] For peptide drugs like this compound, factors such as local blood flow, enzymatic degradation at the injection site, and lymphatic uptake can influence bioavailability.
-
Adverse Effects: Local injection site reactions such as pain, swelling, or inflammation may occur with either route but can vary in incidence and severity. Subcutaneous injections are often considered less painful.[15]
-
Experimental Design: When comparing the effects of this compound administered by these two routes, it is crucial to include appropriate control groups and to standardize all other experimental variables. Pharmacokinetic and pharmacodynamic endpoints should be clearly defined and measured at appropriate time points.
Conclusion
Both intramuscular and subcutaneous routes are viable for the administration of this compound. The selection of the most appropriate route will depend on the desired pharmacokinetic profile, the specific experimental objectives, and the animal model being used. The protocols provided here offer a starting point for the development of detailed, study-specific procedures. Further research is warranted to directly compare the pharmacokinetics and pharmacodynamics of this compound following intramuscular versus subcutaneous administration.
References
- 1. megavet.ge [megavet.ge]
- 2. BAG-Surfagon [belagrogen.by]
- 3. mdpi.com [mdpi.com]
- 4. homelabvet.com [homelabvet.com]
- 5. zoofarmagro.md [zoofarmagro.md]
- 6. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of injected glucagon: differences between intramuscular, subcutaneous, and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of intravenous, intramuscular, and subcutaneous nalbuphine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nursing guidelines : Subcutaneous injections and device management [rch.org.au]
- 13. liposomes.ca [liposomes.ca]
- 14. [PDF] Bioavailability of hCG after intramuscular or subcutaneous injection in obese and non-obese women. | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetics, safety, and patient acceptability of subcutaneous versus intramuscular testosterone injection for gender-affirming therapy: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surfagon® (GnRH Agonist) in Combination Hormonal Therapies for Fertility Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of Surfagon®, a potent synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), in combination with other hormonal agents to manage and enhance fertility. This compound®, like other GnRH agonists, acts on the pituitary gland to modulate the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which are critical for follicular development and ovulation.[1][2] Its application spans veterinary medicine, human assisted reproductive technologies (ART), and aquaculture.[3][4][5] This document details established protocols, summarizes quantitative data for various combination therapies, and illustrates the underlying physiological pathways and experimental workflows.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound® is a GnRH agonist with a biological activity approximately 50 times higher than that of native luliberin (LH-RH), primarily due to its slower enzymatic degradation.[3][6] Its primary site of action is the GnRH receptors on the anterior pituitary gonadotrophs.[2]
-
Initial Flare Effect: Upon initial administration, a GnRH agonist causes a surge in the synthesis and secretion of FSH and LH.[1][7] This "flare effect" is utilized in some protocols to stimulate follicular growth.
-
Pituitary Downregulation: Prolonged and continuous administration of a GnRH agonist leads to the desensitization and downregulation of pituitary GnRH receptors.[1][7] This paradoxically suppresses the release of FSH and LH, creating a temporary, reversible hypogonadotropic state. This effect is foundational to preventing a premature LH surge during controlled ovarian hyperstimulation in human IVF protocols.[5]
-
Ovulation Trigger: In protocols where pituitary suppression is achieved with a GnRH antagonist, a single bolus of a GnRH agonist can be used to induce a physiological-like surge of endogenous LH and FSH, triggering final oocyte maturation and ovulation.[8][9] This method significantly reduces the risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to the traditional human chorionic gonadotropin (hCG) trigger.[9][10]
References
- 1. The Use of GnRH Agonists to Trigger Final Oocyte Maturation during Controlled Ovarian Stimulation (Chapter 27) - Ovarian Stimulation [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. One moment, please... [belagrogen.by]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 6. homelabvet.com [homelabvet.com]
- 7. youtube.com [youtube.com]
- 8. Gonadotropin-releasing hormone agonist for ovulation trigger – OHSS prevention and use of modified luteal phase support for fresh embryo transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of gonadotropin-releasing hormone (GnRH) agonist trigger in fertility preservation for patients with inherited genetic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GnRH Analogues in the Prevention of Ovarian Hyperstimulation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application of Surfagon in the Development of Surrogate Broodstock
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of surrogate broodstock technology represents a significant advancement in aquaculture, offering solutions for challenges such as long generation intervals, low fecundity in valuable species, and the conservation of aquatic genetic resources.[1][2][3] This technology involves the transplantation of germline stem cells (GSCs) from a donor species into a sterilized recipient, or surrogate, which will then produce donor-derived gametes.[1][3] A critical step in this process is the hormonal preparation of the surrogate broodstock to ensure they are physiologically ready to support the transplanted GSCs and subsequent gametogenesis.
Surfagon, a synthetic agonist of gonadotropin-releasing hormone (GnRH), specifically an analogue of Luteinizing Hormone-Releasing Hormone (LHRH-A) with the composition [D-Ala6, Pro9-NEt]-LHRH, is a potent tool for stimulating the reproductive axis in fish.[4] By mimicking the action of endogenous GnRH, this compound induces the pituitary gland to release gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—which in turn stimulate gonadal development and maturation.[1][5] These application notes provide a comprehensive overview of the use of this compound and other GnRH analogues in the preparation of surrogate broodstock, including detailed protocols, quantitative data on its efficacy, and an explanation of the underlying signaling pathways.
Data Presentation: Efficacy of GnRH Analogues in Fish Maturation
The following tables summarize quantitative data from various studies on the use of this compound and other GnRH analogues for inducing maturation and influencing gamete quality in different fish species. This data provides a baseline for developing protocols for surrogate broodstock preparation.
Table 1: Dosage and Efficacy of this compound and Other GnRH Analogues on Maturation and Ovulation
| Fish Species | GnRH Analogue | Dosage | Dopamine Antagonist | Latency Period (hours) | Ovulation/Spawning Success Rate | Citation(s) |
| Brown Trout (Salmo trutta) | This compound | 10 µg/kg (1st injection), 15 µg/kg (2nd injection, 48h later) | Not specified | Not for ovulation | Accelerated spermatogenesis | [6] |
| Chinese Loach (Paramisgurnus dabryanus) | LHRH-A ([D-Ala6, Pro9-NEt]-LHRH) | Not specified | Pimozide | Not specified | Effective induction of ovulation | [4] |
| Stinging Catfish (Heteropneustes fossilis) | Wova-FH (sought to be superior to Ovaprim) | 0.4 mL/kg | Included in formulation | 8 | 87.25% | [7][8] |
| Stinging Catfish (Heteropneustes fossilis) | Ovaprim | Not specified | Included in formulation | 8.3 | 82.08% | [7][8] |
| Stinging Catfish (Heteropneustes fossilis) | Easy-spawn | Not specified | Included in formulation | 9 | 27.50% | [7][8] |
| Rainbow Trout (Oncorhynchus mykiss) | sGnRHa | 25-100 µg/kg | Not specified | Significantly shortened | Not specified | [9] |
| Greater Amberjack (Seriola dumerili) | GnRHa Implant | Two administrations over two weeks | Not specified | Not applicable | Higher fecundity than injections | [10] |
Table 2: Effects of GnRH Analogue Treatment on Gamete Quality
| Fish Species | GnRH Analogue | Key Gamete Quality Findings | Citation(s) |
| Streaked Prochilod (Prochilodus lineatus) | Ovaprim™ | Fertilization rate: 49%; Hatching rate: 43%; Normal larvae: 89%. Sperm quality was similar to pituitary extract-treated males. | [11] |
| Northern Pike (Esox lucius) | mGnRHa | Increased milt volume and spermatozoon velocity. | [12] |
| Rainbow Trout (Oncorhynchus mykiss) | sGnRHa | Reduced egg weight, eyeing rate, and hatching rate. | [9] |
| Stinging Catfish (Heteropneustes fossilis) | Wova-FH | Fertilization rate: 89.33%; Hatching rate: 88.85% | [7][8] |
| Stinging Catfish (Heteropneustes fossilis) | Ovaprim | Fertilization rate: 86.75% | [7][8] |
| Stinging Catfish (Heteropneustes fossilis) | Easy-spawn | Fertilization rate: 27.10% | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the application of this compound and other GnRH analogues in preparing surrogate broodstock.
Protocol 1: Preparation and Administration of this compound Solution
Objective: To prepare a this compound solution for injection to induce gonadal maturation in surrogate broodstock.
Materials:
-
This compound (lyophilized powder or pre-made solution)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Micropipettes
-
Insulin syringes with fine-gauge needles (e.g., 26-30 gauge)
-
Anesthetic (e.g., tricaine methanesulfonate - MS-222)
-
Aerated recovery tank
Procedure:
-
Reconstitution of Lyophilized this compound: If using lyophilized powder, reconstitute it with sterile physiological saline to a desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Dosage Calculation: Calculate the required volume of this compound solution based on the weight of the fish and the target dosage. For example, for a 1 kg fish and a target dose of 10 µg/kg, you would need 10 µg of this compound. If your stock solution is 1 mg/mL (1000 µg/mL), you would draw up 0.01 mL (10 µL) of the solution. It is often practical to dilute the stock solution further to achieve an injectable volume (e.g., 0.1-0.5 mL).
-
Fish Handling and Anesthesia: Transfer the broodfish to an anesthesia bath containing a pre-determined concentration of MS-222 until ventilation slows and the fish loses equilibrium.
-
Injection: Place the anesthetized fish on a soft, wet surface. Draw the calculated dose of this compound into an insulin syringe. The injection is typically administered intramuscularly (IM) into the dorsal musculature, just below the dorsal fin, or intraperitoneally (IP) in the abdominal cavity, being careful to avoid internal organs.[6]
-
Recovery: Immediately after injection, transfer the fish to a well-aerated recovery tank until it regains its equilibrium and normal swimming behavior.
-
Booster Injections: Depending on the species and maturation status, a second booster injection may be administered 24-48 hours after the initial dose.[6]
Protocol 2: Monitoring Gonadal Development
Objective: To assess the progress of gonadal maturation in surrogate broodstock following hormonal treatment.
Materials:
-
Ultrasound equipment with an appropriate probe
-
Catheter for cannulation (for females)
-
Microscope and slides
-
Ocular micrometer
-
Blood collection supplies (syringes, heparinized tubes)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA for sex steroids)
Procedure:
-
Oocyte Diameter Measurement (Females):
-
Anesthetize the female fish.
-
Gently insert a catheter into the oviduct to obtain a small sample of oocytes.
-
Place the oocytes on a microscope slide and measure the diameter of a representative sample using an ocular micrometer. An increase in oocyte diameter indicates progression towards maturation.
-
-
Milt Production (Males):
-
Anesthetize the male fish.
-
Gently apply pressure to the abdomen to check for the release of milt. The volume and consistency of the milt can be recorded.
-
-
Ultrasound Imaging:
-
Use ultrasound to visualize the gonads. This can provide a non-invasive assessment of gonadal size and developmental stage.
-
-
Blood Plasma Steroid Analysis:
-
Collect blood samples from the caudal vein using a heparinized syringe.
-
Centrifuge the blood to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Use ELISA or other immunoassay techniques to measure levels of key reproductive steroids such as testosterone and 17β-estradiol in females, and testosterone and 11-ketotestosterone in males. Rising levels of these hormones are indicative of advancing gonadal maturation.
-
Signaling Pathways and Experimental Workflows
GnRH Agonist Signaling Pathway
This compound, as a GnRH agonist, binds to GnRH receptors on the surface of pituitary gonadotroph cells. This binding initiates a cascade of intracellular signaling events that lead to the synthesis and release of FSH and LH. The diagram below illustrates this pathway.
References
- 1. om.ciheam.org [om.ciheam.org]
- 2. Generation of surrogate goldfish Carassius auratus progeny from common carp Cyprinus carpio parents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of [D-Ala6, Pro9-NEt]-LHRH and catecholaminergic drugs on gonadotropin secretion and ovulation in the Chinese loach (Paramisgurnus dabryanus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative evaluation of the efficacy of three GnRH analogues in induced breeding of stinging catfish, Heteropneustes fossilis under hatchery conditions [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. Effects of gonadotropin-releasing hormone agonist administered in microparticles on sperm quality and quantity, and plasma sex steroid levels in northern pike - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Surfagon in a Research Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure for the use of Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as alarelin acetate, is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) or luliberin.[1][2] Its primary mechanism of action involves competitively binding to GnRH receptors on the anterior pituitary gland.[1] This binding initially stimulates the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), into the bloodstream.[2][3] The increased levels of these hormones persist for approximately 3 to 5 hours after administration.[1][2][4] this compound exhibits a biological activity that is reported to be up to 50 times higher than that of natural luliberin, allowing for its use in microdoses.[2][4] It is also degraded by enzymes more slowly than endogenous GnRH, which contributes to its enhanced biological effect.[2][4]
In veterinary medicine, this compound is primarily used for the induction and synchronization of the estrous cycle, treatment of ovarian hypofunction and follicular cysts, prevention of early embryonic mortality, and overall improvement of fertility in various animal species.[1][2][4][5] In a research context, this compound can be a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis, reproductive endocrinology, and for developing models of hormonal regulation and reproductive disorders.
Mechanism of Action: Signaling Pathway
This compound, as a GnRH analogue, initiates a signaling cascade upon binding to GnRH receptors on pituitary gonadotrope cells. This interaction stimulates the synthesis and release of LH and FSH. The downstream effects are mediated by these gonadotropins on the gonads (ovaries and testes).
Caption: this compound signaling pathway in the anterior pituitary.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, primarily derived from veterinary applications. These dosages can serve as a starting point for designing research studies, but optimal concentrations for in vitro and in vivo research models should be determined empirically.
Table 1: In Vivo Dosage Recommendations (Veterinary Use)
| Animal Species | Indication | Dosage | Administration Route | Reference |
| Cows | Early Induction of Sexual Cycle | 50 mcg | Intramuscular | [2][4] |
| Cows | Treatment of Follicular Cysts | 20-25 mcg (3 times, 24h interval) or 50 mcg (single dose) | Intramuscular or Intravenous | [1][4] |
| Cows | Prevention of Early Embryonic Mortality | 20-25 mcg (on days 3, 5, & 9 post-insemination) | Intramuscular | [1] |
| Sows | Increase Fertility and Synchronize Ovulation | 10 mcg (pre-insemination) or 50 mcg (56 hours post-GFA) | Intramuscular | [1][4] |
| Ewes | Increase Fertility | 12-20 mcg | Intramuscular | [1][4] |
| Replacement Pigs | Stimulation of Reproductive Organ Development | 10 mcg (60 and 30 days pre-insemination) | Intramuscular | [1] |
| Brown Trout (Juvenile) | Study of Reproductive System Development | Not specified | Injection | [6] |
| Rats | Anovulatory Condition and Follicular Cysts | Microdoses (not specified) | Not specified | [7] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Time to Maximum Gonadotropin Release | 2-3 hours | Not specified | [2][4] |
| Duration of Increased Gonadotropin Levels | 4-5 hours | Not specified | [2][4] |
| Biological Activity vs. Luliberin | 50 times higher | Not specified | [2][4] |
| Half-life | Same as natural luliberin | Not specified | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
4.1. In Vitro Pituitary Cell Culture Stimulation Assay
Objective: To assess the in vitro efficacy of this compound in stimulating gonadotropin release from primary pituitary cells or a suitable cell line (e.g., LβT2).
Materials:
-
This compound solution (reconstituted in sterile, nuclease-free water or appropriate buffer)
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Primary pituitary cells or gonadotrope cell line (e.g., LβT2)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
Multi-well cell culture plates
-
ELISA kits for LH and FSH
-
Cell lysis buffer
-
Protein assay kit
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed pituitary cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal gonadotropin release, replace the growth medium with a serum-free or low-serum medium for 2-4 hours prior to stimulation.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the starvation medium and add the this compound solutions to the cells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a specified time course (e.g., 1, 2, 4, 6 hours) to capture the peak of gonadotropin release.
-
Sample Collection: Collect the cell culture supernatant for secreted gonadotropin measurement.
-
Cell Lysis: Wash the cells with PBS and then lyse them to measure total protein content for normalization.
-
Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the gonadotropin concentrations to the total protein content in each well. Plot the dose-response curve to determine the EC₅₀ of this compound.
Caption: In vitro pituitary cell stimulation workflow.
4.2. In Vivo Study of Hormonal Response in a Rodent Model
Objective: To characterize the in vivo pharmacokinetic and pharmacodynamic response to this compound administration in a rodent model (e.g., rats, mice).
Materials:
-
This compound solution (sterile, for injection)
-
Experimental animals (e.g., adult female rats in a specific stage of the estrous cycle)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA kits for LH, FSH, estradiol, and progesterone
-
Animal handling and restraint equipment
Protocol:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Sampling: Collect a baseline blood sample (T=0) from the tail vein or saphenous vein.
-
This compound Administration: Administer a predetermined dose of this compound via the desired route (e.g., intramuscular, subcutaneous, or intraperitoneal injection).
-
Serial Blood Sampling: Collect blood samples at various time points post-injection (e.g., 30 min, 1, 2, 4, 6, 8, and 24 hours). The sampling schedule should be designed to capture the expected peak and subsequent decline in hormone levels.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Hormone Quantification: Measure the plasma concentrations of LH, FSH, and relevant steroid hormones (e.g., estradiol, progesterone) using specific ELISA kits.
-
Data Analysis: Plot the hormone concentrations over time to determine the pharmacokinetic and pharmacodynamic profiles of this compound.
Caption: In vivo hormonal response study workflow.
Safety Precautions
-
Follow general laboratory safety protocols when handling this compound.
-
Individuals with hypersensitivity to GnRH analogues should avoid direct contact with the drug.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
For in vivo studies, all procedures should be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines for animal welfare.
Storage and Handling
-
Store this compound in its original, unopened packaging in a dark place, protected from direct sunlight.[1][5]
-
Recommended storage temperature is between 5°C and 25°C.[1]
-
Once a vial is opened, any unused portion should not be stored for later use.[1]
-
Do not use the drug after its expiration date.[1]
-
This compound should not be mixed in the same syringe with other drugs.[1]
Disclaimer
This document is intended for research purposes only and is not a substitute for professional veterinary or medical advice. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions. Researchers should consult relevant literature and adhere to all applicable safety and regulatory guidelines.
References
- 1. megavet.ge [megavet.ge]
- 2. BAG-Surfagon [belagrogen.by]
- 3. [Biological activity of this compound--a synthetic luliberin agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homelabvet.com [homelabvet.com]
- 5. zoofarmagro.md [zoofarmagro.md]
- 6. researchgate.net [researchgate.net]
- 7. [The experimental use of this compound, a synthetic analog of luliberin, in follicular ovarian cysts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Surfagon (Gonadorelin Acetate) Injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to Surfagon (gonadorelin acetate) injections in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2] It functions by binding to GnRH receptors on the gonadotrope cells in the anterior pituitary gland.[1][2] This binding initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][3] With continuous administration, it can lead to the downregulation of these receptors, resulting in a suppression of LH and FSH secretion.[3]
Q2: What is the expected physiological response to a this compound injection?
A2: A successful this compound injection should induce a transient surge in serum LH and FSH levels. This "flare-up" effect is the intended initial response.[4] The peak LH concentration is typically observed within minutes to a few hours after administration.[5][6] This initial stimulation of gonadotropins should subsequently lead to the production of sex hormones, such as testosterone and estradiol.[4]
Q3: How should this compound be stored and handled?
A3: this compound (gonadorelin acetate) should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[7] For long-term storage (months to years), it should be kept at -20°C.[8][9] The lyophilized product is stable for at least 18 months when stored at 24°C in 50% relative humidity.[10] Once reconstituted, it is stable for at least 45 days at 24°C or 37°C.[10] It is important to avoid repeated freeze-thaw cycles and exposure to light.[7][11]
Troubleshooting Guide: Lack of Response to this compound Injection
A lack of response to this compound can manifest as no significant increase in LH and FSH levels post-injection, or a failure to observe the expected downstream physiological effects. This guide provides a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Lack of this compound Response
References
- 1. benchchem.com [benchchem.com]
- 2. Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of time, dose and gonadal steroids on LH-RH-induced gonadotrophin release in rats [pubmed.ncbi.nlm.nih.gov]
- 7. polypeptide.com [polypeptide.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Optimizing Surfagon Dosage for Different Animal Breeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Surfagon, a synthetic GnRH analogue. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2][3] Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This initial surge in gonadotropins mimics the natural pre-ovulatory surge, leading to follicular maturation and ovulation. Unlike natural GnRH, this compound is designed to have a higher biological activity and a slower degradation rate, allowing for more potent and sustained effects at lower doses.[2][4]
Q2: What are the primary applications of this compound in animal research?
This compound is primarily used for the manipulation of the reproductive cycle in female animals. Common applications include:
-
Estrus synchronization: To bring a group of females into heat at the same time, facilitating timed artificial insemination (TAI).[5][6]
-
Induction of ovulation: To trigger ovulation, particularly in conjunction with other hormones in assisted reproductive technologies.
-
Treatment of ovarian cysts: To address follicular cysts by inducing luteinization.[1][7]
-
Prevention of early embryonic mortality: By supporting the function of the corpus luteum.[1]
Q3: Is there a difference in recommended this compound dosage between different breeds of the same animal species?
Currently, publicly available research and manufacturer recommendations for this compound dosage are primarily species-specific (e.g., for cattle, sheep, or pigs) rather than breed-specific. While physiological differences between breeds exist, there is a lack of comprehensive studies directly comparing the efficacy of specific this compound dosages across different breeds of the same species. The provided dosage tables are based on species-level data. Optimization for a specific breed may require starting with the standard species dosage and adjusting based on the observed response and experimental goals.
Q4: What is the "flare-up" effect sometimes seen with GnRH agonists like this compound?
The "flare-up" effect refers to the initial, transient surge in LH and FSH upon the first administration of a GnRH agonist. This is a normal part of its mechanism of action. However, in some long-term studies, this initial stimulation might be undesirable. For protocols requiring immediate and sustained suppression of gonadotropins, a GnRH antagonist might be considered, as it blocks the GnRH receptor without the initial stimulation phase.
Troubleshooting Guide
Q1: I administered this compound to synchronize estrus, but a significant portion of the animals did not show signs of heat. What could be the issue?
Several factors could contribute to a poor estrus response:
-
Incorrect timing of administration: The stage of the estrous cycle at the time of injection is crucial. For protocols that do not use progesterone priming, animals in the luteal phase with high progesterone levels may not respond as expected.
-
Nutritional status and body condition: Animals with poor body condition or on a negative energy balance may have a suboptimal response to hormonal treatments.
-
Stress: Environmental stressors can negatively impact reproductive hormone signaling.
-
Incorrect dosage: While following standard guidelines is recommended, individual and herd-level variations might necessitate dose adjustments.
-
Inactive ovaries: In some cases, especially in postpartum or prepubertal animals, the ovaries may not be responsive to gonadotropin stimulation.
Troubleshooting Steps:
-
Review your protocol: Ensure the timing of this compound administration in relation to other hormones (like PGF2α) is correct for your chosen synchronization protocol.
-
Assess animal health: Evaluate the body condition score and nutritional plane of the non-responding animals.
-
Consider progesterone priming: For anestrous animals or groups with unknown cycle stages, using a progesterone-based protocol (e.g., CIDRs) before GnRH administration can improve the synchrony of follicular waves and the response to this compound.
-
Re-evaluate dosage: If the majority of a herd or experimental group fails to respond, a modest increase in dosage in a subsequent trial, after consulting veterinary advice, could be considered.
Q2: After a successful estrus synchronization and insemination, the conception rates are lower than expected. What are the potential causes?
Low conception rates following a this compound-based protocol can be due to:
-
Timing of insemination: The window for successful fertilization is narrow. Inseminating too early or too late relative to ovulation will result in poor outcomes.
-
Semen quality: Poor quality semen is a common cause of fertilization failure.
-
Uterine environment: Subclinical uterine infections or inflammation can prevent embryo implantation.
-
Ovulation failure: Although this compound is meant to induce ovulation, individual animals may fail to ovulate or have delayed ovulation.
Troubleshooting Steps:
-
Confirm ovulation: In a subset of animals, use ultrasonography to confirm that ovulation occurred within the expected timeframe after this compound administration.
-
Adjust insemination timing: If ovulation is occurring earlier or later than anticipated, adjust the timing of artificial insemination accordingly.
-
Evaluate semen quality: Ensure that the semen used is of high quality and has been handled and stored correctly.
-
Post-insemination support: In cases of suspected luteal insufficiency, a follow-up treatment with a GnRH agonist around day 11-14 post-insemination can sometimes help to support the corpus luteum and improve pregnancy maintenance.[5]
Q3: Can I mix this compound in the same syringe with other hormones?
No, it is generally not recommended to mix this compound in the same syringe with other drugs or hormones unless specifically stated by the manufacturer.[1] This is to avoid potential chemical interactions that could alter the efficacy of the products.
Data Presentation: this compound Dosage by Animal Species
Note: The following dosages are general guidelines and may need to be adjusted based on the specific experimental protocol, the physiological status of the animals, and veterinary consultation. The concentration of this compound can vary by product, so it is crucial to check the product label for the concentration (e.g., 5 mcg/ml) to calculate the correct volume.
| Animal Species | Indication | Dosage (mcg) | Administration Notes |
| Cattle (Cows & Heifers) | Early Induction of Estrous Cycle | 50 mcg | Single intramuscular injection 8-12 days after calving.[4] |
| Treatment of Ovarian Hypofunction | 50 mcg, then 10-25 mcg | First injection on day 8-12 of the cycle, second injection 10 days later.[4] | |
| Treatment of Follicular Cysts | 25 mcg | Three injections with a 24-hour interval.[4] | |
| Prevention of Early Embryonic Mortality | 20-25 mcg | Injections on days 3, 5, and 9 after insemination.[1] | |
| Pigs (Sows & Gilts) | Stimulation of Reproductive Organs (Gilts) | 10 mcg | Two injections, 60 and 30 days before planned insemination.[1] |
| Increasing Fertility and Synchronizing Ovulation (Sows) | 10 mcg | Administered after weaning and detection of heat, before insemination.[1] | |
| Sheep (Ewes) | Increasing Fertility | 12-15 mcg | Single injection. Artificial insemination is typically carried out 12-14 hours later, with a second insemination 12 hours after the first.[4] |
Experimental Protocols
Example Protocol: Ovsynch Protocol for Estrus Synchronization in Cattle
This is a widely used protocol for synchronizing ovulation in cattle, allowing for timed artificial insemination (TAI).
Materials:
-
This compound (or another GnRH analogue)
-
Prostaglandin F2α (PGF2α)
-
Syringes and needles
-
Record-keeping materials
-
Artificial insemination equipment and semen
Methodology:
-
Day 0: Administer the first injection of this compound (100 mcg GnRH equivalent, intramuscularly). This will cause either ovulation or luteinization of any existing dominant follicle and initiate a new follicular wave.
-
Day 7: Administer an injection of PGF2α (intramuscularly, at the manufacturer's recommended dose). This will regress the corpus luteum, allowing the new dominant follicle to mature.
-
Day 9 (48 hours after PGF2α): Administer the second injection of this compound (100 mcg GnRH equivalent, intramuscularly). This will induce an LH surge and trigger ovulation of the mature dominant follicle.
-
Day 10 (16-20 hours after the second GnRH injection): Perform timed artificial insemination.
Example Protocol: Estrus Synchronization in Ewes using Progesterone and this compound
This protocol is effective for synchronizing estrus in ewes, both during the breeding and non-breeding seasons.
Materials:
-
Intravaginal progesterone-releasing devices (e.g., CIDRs or sponges)
-
This compound (or another GnRH analogue)
-
Pregnant Mare Serum Gonadotropin (PMSG/eCG) - often used in conjunction, especially during the non-breeding season.
-
Syringes and needles
-
Record-keeping materials
-
Teaser ram for estrus detection
-
Artificial insemination equipment and semen
Methodology:
-
Day 0: Insert an intravaginal progesterone device into each ewe.
-
Day 12-14: Remove the progesterone device. At the time of device removal, administer an intramuscular injection of PMSG (e.g., 200-400 IU) to stimulate follicular development.
-
Estrus Detection: Beginning 24 hours after device removal, monitor for signs of estrus using a teaser ram.
-
This compound Administration and Insemination: Administer an injection of this compound (12-15 mcg, intramuscularly) at the onset of estrus. Perform artificial insemination 12-14 hours later. A second insemination may be performed 12 hours after the first.
Mandatory Visualizations
Caption: GnRH Analogue Signaling Pathway
Caption: Ovsynch Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and biological effects of a vaginally administered gel containing the GnRH agonist, triptorelin, for synchronizing ovulation in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. malque.pub [malque.pub]
- 7. View of When the plan goes awry: how to negotiate estrus synchronization errors in beef cattle | Clinical Theriogenology [clinicaltheriogenology.net]
Side effects and contraindications of Surfagon use
Technical Support Center: Surfagon
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound, a synthetic gonadotropin-releasing hormone (GnRH) analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a synthetic peptide analogue of the natural gonadotropin-releasing hormone (GnRH), specifically luliberin.[1][2] Its chemical designation is [D-Ala6, des Gly10, Pro9]-LH-RH ethylamide.[3][4] Like endogenous GnRH, this compound acts as an agonist by binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[1][5][6] This binding initiates a signaling cascade that stimulates the synthesis and secretion of two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5][6] this compound is noted to have a biological activity 50 times higher than natural luliberin and is degraded more slowly, resulting in a stronger and more sustained biological effect.[2][7]
Q2: What is the expected physiological response immediately after administering this compound?
A: Following administration, this compound causes an initial, transient surge in LH and FSH secretion. This is often referred to as a "flare-up" effect.[8][9] This surge in gonadotropins stimulates the gonads, leading to a short-term increase in the levels of sex hormones, such as testosterone in males and estrogen in females.[1] The peak concentration of gonadotropins in the blood is typically observed 2-3 hours after administration, and the elevated levels persist for about 4-5 hours.[2][7] This initial stimulatory phase is a critical consideration in experimental design.
Q3: What are the consequences of long-term or continuous administration of this compound?
A: Prolonged and continuous exposure to GnRH agonists like this compound leads to a paradoxical down-regulatory effect. The initial stimulatory "flare-up" is followed by pituitary desensitization. This occurs through the internalization and downregulation of GnRH receptors on pituitary cells and the inactivation of intracellular signaling pathways.[8][9] The result is a profound suppression of LH and FSH release, leading to a state of "chemical castration" with significantly reduced levels of gonadal steroids.[8][10] This suppression of the hypothalamic-pituitary-gonadal axis is the basis for its use in long-term fertility control.[10]
Q4: What are the potential side effects to monitor during an experiment with this compound?
A: While generally considered safe in animal studies, particularly in canines, some effects should be monitored:[10]
-
Initial Flare-Up Effects: The transient increase in sex hormones during the first few days post-administration can cause temporary behavioral changes, such as increased libido or aggression.[8][9] In females, this can manifest as an induced estrus ("heat").[9][10]
-
Local Injection Site Reactions: As with any injectable substance, monitor for signs of irritation, swelling, or inflammation at the injection site.
-
Effects of Hypoestrogenism/Hypoandrogenism: With long-term use, side effects associated with low sex hormone levels may be observed. While less documented in animals than in humans, these could theoretically include changes in bone density or metabolism.[11] In female dogs, prolonged use to block cyclicity has been associated with side effects like prolonged heat and an increased risk of pyometra.[10]
-
Hypersensitivity: Although rare, individual animals may exhibit a hypersensitivity reaction to the components of the drug.[1][7]
Q5: What are the known contraindications for the use of this compound?
A: The primary contraindication is known individual hypersensitivity to this compound or any of its components.[1][7] Researchers should be aware of the animal's history before administration. Additionally, it is explicitly advised not to mix this compound in the same syringe with other drugs.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No discernible LH/FSH surge post-injection. | Incorrect dosage; Improper administration (e.g., subcutaneous instead of intramuscular); Poor drug quality/storage; Pre-existing pituitary desensitization. | Verify the experimental protocol for correct dosage and administration route.[7] Ensure the product is within its expiry date and has been stored correctly. Collect blood samples at 2-3 hours post-injection to confirm peak levels.[7] |
| Unexpected or extreme behavioral changes. | This is likely the "flare-up" effect due to the initial surge in testosterone or estrogen.[8][9] | This is an expected physiological response. Ensure animal housing can safely manage temporary behavioral shifts. The effect is transient and should subside as pituitary desensitization occurs. |
| Prolonged estrus in female subjects (canine). | This is a known potential side effect of GnRH agonist use in bitches for cycle suppression.[10] | This is a significant side effect. The experimental design should account for this possibility. Veterinary consultation is recommended to manage the animal's clinical condition. |
| Animal displays signs of an allergic reaction (e.g., hives, respiratory distress). | Hypersensitivity to the drug components.[1] | Cease administration immediately. Provide supportive veterinary care as required. Document the reaction and exclude the animal from further treatment with this compound. |
Data Presentation: Summary of Effects
| Effect Type | Description | Time Course | Affected Species/Context | Reference |
| Acute Gonadotropin Release | Stimulates a surge in LH and FSH from the anterior pituitary. | Peaks 2-3 hours post-administration; lasts 4-5 hours. | All studied mammals (e.g., cattle, dogs, rats, rabbits).[2][4][7] | [2][4][7] |
| "Flare-Up" Effect | Transient increase in circulating sex steroids (testosterone, estrogen) secondary to the gonadotropin surge. | First 1-5 days post-administration. | Documented in canines.[8][9] | [8][9] |
| Pituitary Downregulation | Continuous exposure leads to desensitization and suppression of LH/FSH release. | Develops after the initial flare-up; persists with continuous drug exposure. | All studied mammals. | [8][9] |
| Reproductive Suppression | Inhibition of spermatogenesis or ovulation due to low gonadotropin levels ("chemical castration"). | Long-term effect of continuous administration. | Dogs, cats, and other species used for fertility control.[10] | [10] |
| Hypersensitivity | Allergic reaction to drug components. | Can occur at any time after administration. | Contraindicated in any animal with individual sensitivity.[1][7] | [1][7] |
Experimental Protocols
Protocol 1: Evaluation of Acute Pituitary Response to this compound
-
Animal Model: Wistar rats (n=10 per group). Acclimatize animals for at least 7 days.
-
Groups:
-
Control Group: Intramuscular (IM) injection of sterile saline.
-
Treatment Group: IM injection of this compound (dose to be determined by study objectives, e.g., 10 µg/kg).
-
-
Procedure:
-
Collect a baseline blood sample (T=0) via tail vein or other appropriate method.
-
Administer the IM injection.
-
Collect subsequent blood samples at T=1, 2, 4, and 6 hours post-injection.[12]
-
-
Anesthesia: Use a short-acting anesthetic like isoflurane for blood collection to minimize stress. Maintain body temperature throughout the procedure.[13]
-
Analysis: Centrifuge blood samples to separate plasma/serum and store at -80°C. Analyze samples for LH and FSH concentrations using a validated ELISA or radioimmunoassay kit.
-
Expected Outcome: The treatment group should show a significant increase in LH and FSH, peaking around 2 hours post-injection, compared to the control group.[12]
Protocol 2: Induction of Pituitary Downregulation
-
Animal Model: Adult male dogs (Beagles, n=6 per group). Acclimatize for at least 2 weeks.
-
Groups:
-
Control Group: Placebo implant or daily saline injections.
-
Treatment Group: Administration of a long-acting GnRH agonist implant (e.g., Deslorelin, as a proxy for continuous this compound effect) or daily injections of this compound.
-
-
Procedure:
-
Collect baseline blood samples and semen samples weekly for 2 weeks prior to treatment.
-
Administer the implant or begin daily injections.
-
Short-Term Monitoring (Flare-Up): Collect blood samples on Days 1, 3, and 5 to measure the initial testosterone surge.[8]
-
Long-Term Monitoring: Collect blood samples weekly to measure testosterone levels. Collect semen samples bi-weekly to evaluate sperm count and motility.
-
-
Analysis: Analyze serum for testosterone concentrations. Analyze semen for quality parameters.
-
Expected Outcome: The treatment group will show an initial spike in testosterone, followed by a decline to castrate levels within 2-4 weeks. Semen quality will progressively decline, leading to azoospermia.[8]
Visualizations
Signaling Pathway
Caption: GnRH agonist signaling cascade in pituitary gonadotrope cells.[5][14][15]
Experimental Workflow
References
- 1. megavet.ge [megavet.ge]
- 2. BAG-Surfagon [belagrogen.by]
- 3. [The experimental use of this compound, a synthetic analog of luliberin, in follicular ovarian cysts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biological activity of this compound--a synthetic luliberin agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 6. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 7. homelabvet.com [homelabvet.com]
- 8. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 9. Prepubertal Use of Long-Term GnRH Agonists in Dogs: Current Knowledge and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bcf.technion.ac.il [bcf.technion.ac.il]
- 14. rawamino.com [rawamino.com]
- 15. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve the efficacy of Surfagon treatment
Welcome to the Technical Support Center for Surfagon, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the use of this compound and other GnRH analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH), also known as luliberin.[1][2] Its chemical designation is [D-Ala6, des Gly10, Pro9]-LH-RH ethylamide.[3] The primary mechanism of action involves competitively binding to GnRH receptors on the cells of the anterior pituitary gland.[1] This binding initiates a biphasic response:
-
Initial Stimulation (Flare-up): Upon initial administration, this compound stimulates the pituitary gland to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This leads to a temporary increase in sex hormones like testosterone and estradiol. This peak in gonadotropins occurs approximately 2-3 hours after administration and persists for 4-5 hours.[2][6]
-
Downregulation and Suppression: With continuous or prolonged exposure, the pituitary's GnRH receptors become desensitized and downregulated.[4][5] This leads to a profound suppression of LH and FSH release, resulting in a hypogonadal state (a sharp decrease in sex hormone production).
This compound is reported to have a biological activity 50 times higher than natural GnRH and is degraded more slowly, which contributes to its potent and sustained effect.[2][6]
Q2: What is the "flare-up" effect and how can it be managed in an experimental setting?
A2: The "flare-up" effect is the initial, transient surge in LH, FSH, and sex hormones that occurs shortly after the first administration of a GnRH agonist like this compound.[4] This happens because the agonist initially stimulates the GnRH receptors before inducing long-term suppression.[4][5] This initial hormone spike can be a confounding factor or undesirable in studies aiming for immediate hormonal suppression.
Troubleshooting the Flare-Up Effect:
-
Co-administration with a GnRH Antagonist: A GnRH antagonist can be given with the initial doses of this compound. The antagonist blocks the GnRH receptors, preventing the agonist-induced surge.[4]
-
Pre-treatment with a GnRH Antagonist: Starting treatment with a GnRH antagonist for several days before the first this compound dose can also effectively prevent the flare-up.[4]
-
Use a GnRH Antagonist Instead: If the primary goal is immediate and complete suppression without an initial flare, using a GnRH antagonist from the outset may be a more suitable experimental strategy.[4]
Q3: What are the known side effects associated with long-term this compound treatment in animal models?
A3: Long-term administration of GnRH agonists like this compound induces a state of hypogonadism, which can lead to several documented side effects. These are important considerations for the design of chronic studies.
-
Bone Density Loss: The suppression of sex hormones is a primary cause of accelerated bone loss and can lead to osteoporosis in animal models.[4] This can be mitigated with "add-back" therapy, where low doses of estradiol or testosterone are co-administered to protect bone health without compromising the primary treatment effect.[4]
-
Weight Gain and Metabolic Changes: Changes in body composition, including increased fat storage, have been reported.[4] This is likely related to the metabolic effects of the low-hormone state. Implementing strict dietary controls in the experimental design can help minimize this variability.[4]
-
Other Potential Effects: Other reported side effects in clinical and preclinical settings include hot flashes, loss of libido, and fatigue.[7]
Troubleshooting Guide for Experimental Efficacy
Q4: We are observing a suboptimal or inconsistent response to this compound treatment in our study. What are the potential causes and solutions?
A4: Suboptimal response to GnRH agonist treatment can be a significant issue. Several factors related to the animal model, experimental protocol, and the compound itself can contribute to this problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Animal Characteristics | Certain patient or animal characteristics are associated with a weaker response. These include high body mass index (BMI), low baseline levels of LH and FSH, and altered hypothalamic-pituitary-ovarian function (e.g., in models of PCOS).[8][9] Solution: Characterize baseline hormone levels before starting treatment. Consider stratifying animals by weight or baseline hormone levels to reduce variability. |
| Dosing & Administration | Incorrect dosage or administration route can significantly impact efficacy. The dose-response relationship is critical; an insufficient dose will not achieve the desired effect, while an excessive dose may not provide additional benefit.[10][11] The intramuscular and subcutaneous routes are reported to be most effective for this compound.[12] Solution: Perform a dose-ranging study to determine the optimal dose for your specific model and endpoint. Ensure consistent and accurate administration for all animals. |
| Compound Stability & Handling | Peptide-based drugs like this compound can be prone to degradation if not handled or stored correctly. Batch-to-batch variability can also occur. Solution: Prepare fresh solutions for each experiment from a concentrated stock.[13] Store the compound according to the manufacturer's instructions. If you suspect batch variability, perform a dose-response curve to confirm the potency of each new batch.[13] |
| Protocol Timing | The timing of administration relative to the animal's physiological cycle (e.g., estrous cycle) is crucial for reproductive studies.[6] Solution: Carefully time the administration based on the specific goals of your experiment (e.g., 8-12 days after calving for early cycle induction in cows).[6] |
Q5: Our in vitro results show high variability between replicates. How can we improve reproducibility?
A5: High variability in in vitro assays can obscure true results. Consistency in your cell-based experimental workflow is key to improving reproducibility.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Culture | Variations in cell passage number, seeding density, and health can lead to inconsistent GnRH receptor expression and signaling.[13] Solution: Use cells from the same passage number for all experiments within a set. Implement a consistent seeding protocol. Consider serum starvation prior to stimulation to reduce background signaling.[13] |
| Assay Conditions | The concentration of the stimulating agonist in competitive antagonist assays can affect the apparent potency (IC50) of the test compound.[13] High cell density can lead to "receptor reserve," shifting dose-response curves. Solution: Use a submaximal concentration (e.g., EC80) of the agonist to increase the assay's sensitivity to inhibition.[13] Optimize and maintain a consistent cell number for all assays. |
| High Background Signal | In assays like calcium mobilization, over-confluent cells, unhealthy cells, or autofluorescence of the compound can increase background noise.[13] Solution: Ensure cells are plated at an optimal density and are healthy. Test this compound alone at the highest concentration to check for intrinsic fluorescence. Ensure calcium indicator dyes are loaded and washed correctly.[13] |
Data Presentation
Table 1: Summary of this compound Dosages Used in Various Applications
Note: These dosages are derived from veterinary and preclinical studies and should be adapted and optimized for specific experimental models.
| Species | Application | Dosage | Administration Route | Reference |
| Cow | Early Induction of Sexual Cycle | 50 mcg (single dose) | Intramuscular | [6] |
| Cow | Treatment of Follicular Cysts | 25 mcg (3 times, 24h interval) | Intramuscular | [6] |
| Cow | Prevention of Embryonic Mortality | 20-25 mcg (on days 3, 5, 9 post-insemination) | Intramuscular | [1] |
| Sow | Increase Fertility & Synchronize Ovulation | 10 mcg or 50 mcg (depending on protocol) | Intramuscular | [1][6] |
| Ewe | Increase Fertility | 12-20 mcg (single dose) | Intramuscular | [1][6] |
| Rat | Treatment of Prostatic Adenoma | 100 mcg/kg (daily for 30 days) | Subcutaneous | [14] |
Experimental Protocols
Protocol: Ovulation Synchronization in a Rodent Model
This protocol provides a generalized methodology for using this compound to synchronize ovulation for timed mating or oocyte collection in a rat model.
-
Animal Selection and Acclimatization:
-
Use healthy, adult female rats (e.g., Sprague-Dawley, 8-10 weeks old) with regular 4-5 day estrous cycles.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Monitor cyclicity by daily vaginal smears for at least two consecutive cycles to ensure regularity.
-
-
Materials:
-
This compound solution (e.g., 5 µg/ml).
-
Sterile saline for injection (0.9% NaCl).
-
Syringes (1 mL) and needles (e.g., 25-27 gauge).
-
Prostaglandin F2α analog (e.g., Cloprostenol) for luteolysis, if required by the protocol.
-
-
Experimental Procedure:
-
Day 0: Administer an initial dose of this compound (e.g., 20-25 µg/kg) via subcutaneous or intramuscular injection to initiate a new follicular wave. This dose may need optimization.
-
Day 7: Administer a luteolytic agent like PGF2α (e.g., Cloprostenol, 100-150 µg/kg, subcutaneously) to regress the corpus luteum formed after the initial this compound injection.
-
Day 9 (48-56 hours post-PGF2α): Administer a second, lower dose of this compound (e.g., 10-15 µg/kg, subcutaneously) to trigger a precise LH surge for ovulation.
-
Ovulation and Mating: Ovulation is expected to occur approximately 24-30 hours after the second this compound injection. Place females with males for timed mating or harvest oocytes at the appropriate time point.
-
-
Confirmation and Data Collection:
-
Confirm ovulation by observing the presence of cumulus-oocyte complexes in the oviducts or by counting corpora lutea on the ovaries.
-
Collect blood samples at key time points (e.g., baseline, post-GnRH, post-PGF2α) to measure serum LH, FSH, and estradiol levels via ELISA to validate the hormonal response.
-
Mandatory Visualizations
Signaling Pathway and Troubleshooting Workflows
Caption: GnRH agonist (this compound) signaling pathway in pituitary gonadotrope cells.
References
- 1. megavet.ge [megavet.ge]
- 2. BAG-Surfagon [belagrogen.by]
- 3. [The experimental use of this compound, a synthetic analog of luliberin, in follicular ovarian cysts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Double-Edged Nature of the Gonadotropin-Releasing Hormone Agonist (GnRHa) Long Protocol: A Case of Paradoxical Ovarian Hyperstimulation During the Expected Downregulation Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homelabvet.com [homelabvet.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Prediction, assessment, and management of suboptimal GnRH agonist trigger: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of hormonal and clinical markers in predicting GnRH agonist trigger success in polycystic ovary syndrome: A critical reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fgk-group.com [fgk-group.com]
- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 12. Features Of this compound Action During Different Routes Of Its Administration - Neliti [neliti.com]
- 13. benchchem.com [benchchem.com]
- 14. [Experimental approaches to treatment of prostatic adenoma with the luliberin analog this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Surfagon (Alarelin Acetate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Surfagon (active ingredient: alarelin acetate), a synthetic gonadotropin-releasing hormone (GnRH) analogue. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic oligopeptide that acts as a potent agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By binding to these receptors in the pituitary gland, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for regulating reproductive processes.[1][2]
Q2: What are the recommended storage conditions for lyophilized this compound?
A2: Lyophilized this compound (alarelin acetate) should be stored in a desiccated environment below -18°C for long-term stability.[1] For short periods, it is stable at room temperature for up to 3 weeks.[1] Product information for veterinary formulations of this compound recommends storage in a dry, dark place at temperatures between +2°C and +10°C.[3][4]
Q3: How should I reconstitute and store this compound solutions?
A3: It is recommended to reconstitute lyophilized alarelin acetate in sterile, high-purity water (18MΩ-cm) to a concentration of not less than 100 µg/mL.[1] This stock solution can then be further diluted with other aqueous buffers. Upon reconstitution, the solution should be stored at 4°C for 2-7 days.[1] For longer-term storage of the reconstituted solution, it is advisable to store it at -18°C or below.[1] To prevent degradation, it is recommended to add a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), for long-term storage of the solution.[1] Always prevent freeze-thaw cycles.[1]
Q4: What is the shelf life of this compound?
A4: The shelf life of unopened, lyophilized this compound is typically 2 years from the date of manufacture when stored under the recommended conditions.[3][4] After reconstitution, the stability is significantly reduced. Some veterinary product information suggests a shelf life of 28 days for the reconstituted product when stored appropriately.[3] For research purposes, it is best to use freshly reconstituted solutions or store them at -18°C for extended use.[1]
Q5: What factors can affect the stability of this compound in solution?
A5: The stability of this compound, like other peptides, is influenced by several factors, including:
-
pH: GnRH analogues like gonadorelin have maximum stability in a slightly acidic environment, around pH 5.0-5.5.[5][6]
-
Temperature: Higher temperatures accelerate the degradation of peptide solutions.[7][8][9][10]
-
Light: Exposure to light can lead to the degradation of peptides.[10][11] Therefore, solutions should be protected from light.
-
Enzymatic Degradation: If the solution is used in a biological system, peptidases can degrade this compound.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be mitigated by limiting exposure to oxygen.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Reduced or inconsistent biological activity in experiments. | 1. Improper storage: The lyophilized powder or reconstituted solution may have been stored incorrectly, leading to degradation. 2. Multiple freeze-thaw cycles: This can denature the peptide. 3. Incorrect reconstitution: The peptide may not have been fully dissolved or was reconstituted in an inappropriate solvent. 4. Adsorption to surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. | 1. Verify storage conditions: Ensure the product has been stored according to the recommendations (lyophilized at -18°C or below, reconstituted solution at 4°C for short-term or -18°C for long-term). 2. Aliquot solutions: After reconstitution, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Ensure complete dissolution: Gently swirl the vial to ensure the peptide is fully dissolved. Use the recommended sterile water for reconstitution. 4. Use low-binding labware: Utilize low-protein-binding tubes and pipette tips. The addition of a carrier protein (e.g., 0.1% BSA) can also help prevent adsorption. |
| Precipitation observed in the reconstituted solution. | 1. Poor solubility: The concentration may be too high for the chosen solvent. 2. pH of the solution: The pH of the solution may be near the isoelectric point of the peptide, reducing its solubility. 3. Contamination: The solution may be contaminated. | 1. Check concentration: Reconstitute at the recommended concentration (not less than 100 µg/mL). If further dilution is needed, do so in an appropriate buffer. 2. Adjust pH: Ensure the pH of your final solution is not at the isoelectric point of alarelin acetate. A slightly acidic pH (around 5.0) is generally recommended for stability. 3. Use sterile technique: Always use aseptic techniques during reconstitution to prevent microbial contamination. Filter-sterilize the solution if necessary. |
| Unexpected side effects or toxicity in cell culture or animal models. | 1. High concentration: The concentration of this compound used may be too high. 2. "Flare-up" effect: As a GnRH agonist, an initial surge in LH and FSH can occur before downregulation, which might be undesirable in some experimental models. | 1. Perform a dose-response curve: Determine the optimal concentration for your specific application to achieve the desired biological effect with minimal toxicity. 2. Consider a GnRH antagonist: If the initial hormonal surge is a concern, using a GnRH antagonist might be a more suitable alternative for your experimental design. |
Stability Data
The stability of this compound (alarelin acetate) is comparable to other GnRH analogues like gonadorelin acetate. The following tables summarize the stability of gonadorelin acetate under various conditions.
Table 1: Stability of Lyophilized and Reconstituted Gonadorelin Acetate
| Formulation | Storage Condition | Duration | Stability |
| Lyophilized Powder | 24°C, 50% relative humidity | At least 18 months | Excellent stability observed.[13] |
| Reconstituted Solution | 24°C or 37°C | At least 45 days | Stable.[13][14] |
Table 2: Factors Affecting the Stability of Gonadorelin in Aqueous Solution
| Factor | Condition | Effect on Stability |
| pH | Most stable at pH 5.0-5.5.[5][6] | Degradation is catalyzed by both acidic and basic conditions outside of this range.[6] |
| Temperature | Stability decreases with increasing temperature.[7][8][9][10] | The degradation rate follows the Arrhenius equation.[6] |
| Buffer Type | Acetate buffers are favorable for stability.[5] | Phosphate buffers can increase the rate of degradation.[5] |
| Ionic Strength | Minor influence on stability.[6] | A slight increase in degradation at pH 2 and a slight decrease at pH 9 with increasing ionic strength.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound (Alarelin Acetate)
Objective: To prepare a stock solution of this compound for experimental use.
Materials:
-
Lyophilized this compound (Alarelin Acetate) vial
-
Sterile, high-purity water (18MΩ-cm) or sterile saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, low-protein-binding pipette tips
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using aseptic technique, carefully remove the cap from the vial.
-
Add the appropriate volume of sterile water or saline to the vial to achieve a stock solution concentration of at least 100 µg/mL. For example, to a 1 mg vial, add 1 mL of solvent to get a 1 mg/mL stock solution.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing, which can cause peptide aggregation.
-
Once dissolved, the solution should be clear and colorless.
-
For storage, it is recommended to aliquot the stock solution into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -18°C or below for long-term use or at 4°C for use within 2-7 days.[1]
Protocol 2: Stability-Indicating HPLC Method for Gonadorelin Acetate (Adapted for this compound)
Objective: To assess the purity and stability of a this compound (alarelin acetate) solution. This method is adapted from the USP monograph for Gonadorelin Acetate.[13]
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6-mm × 25-cm; 5-µm packing L1)[13]
-
This compound (alarelin acetate) reference standard
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution: A typical gradient might be:
-
Time 0 min: 95% A, 5% B
-
Time 30 min: 50% A, 50% B
-
Time 35 min: 95% A, 5% B
-
Time 40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of the this compound reference standard in Mobile Phase A at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with Mobile Phase A to a concentration similar to the standard solution.
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample or solution at an elevated temperature.
-
Photodegradation: Expose the solution to UV light.
-
Neutralize the acid and base-treated samples before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the chromatogram of the sample to the standard to identify the main peak of this compound. In the forced degradation samples, new peaks corresponding to degradation products should be observed, and these should be well-resolved from the main peak, demonstrating the stability-indicating nature of the method. The percentage of remaining this compound can be calculated by comparing the peak area in the degraded sample to that of an undegraded control.
Visualizations
References
- 1. ilexlife.com [ilexlife.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. originbiopharma.com [originbiopharma.com]
- 7. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. Gonadorelin Acetate [drugfuture.com]
- 14. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Ovulation Timing After Surfagon Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in ovulation timing when using Surfagon (gonadorelin), a GnRH agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ovulation?
A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a GnRH agonist, meaning it binds to and activates GnRH receptors in the anterior pituitary gland. This initial activation triggers a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which mimics the natural pre-ovulatory surge. The LH surge is the direct trigger for the final stages of oocyte maturation and ovulation.
Q2: What is the expected timeframe for ovulation after this compound administration?
A2: The precise timing of ovulation can vary between species and even between individuals. In rabbits, ovulation typically occurs 10 to 13 hours after a GnRH-induced LH surge.[1] For mice, ovulation generally occurs approximately 12 hours after the administration of an LH-mimicking agent like hCG, which is often used in superovulation protocols.[2] While specific data for this compound-induced ovulation in mice and rats is not extensively published with precise timings, the principle of the LH surge initiating ovulation remains the same. It is crucial to establish a timeline for your specific animal model and experimental conditions.
Q3: What are the standard methods for confirming ovulation?
A3: Ovulation can be confirmed through several methods:
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Oviduct Flushing: Collection of oocytes from the oviducts is a definitive confirmation of ovulation.[3]
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Corpora Lutea Count: After ovulation, the ruptured follicles transform into corpora lutea (CL) on the ovarian surface. These can be visually counted.[1]
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Vaginal Cytology: A shift in the cellular composition of a vaginal smear can indicate the change from estrus to diestrus, which occurs after ovulation.
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Progesterone Levels: Serum progesterone levels begin to rise around the time of the LH surge and continue to increase after ovulation.
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Histology: Histological examination of the ovaries can confirm the presence of recently formed corpora lutea.[1]
Troubleshooting Guide
Q1: I am observing a low or no ovulation rate after this compound administration. What are the possible causes and solutions?
A1: A low or absent ovulation rate can be due to several factors. Refer to the troubleshooting decision tree below for a systematic approach to identifying the cause.
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// Edges start -> q_protocol; q_protocol -> sol_protocol [label="No"]; sol_protocol -> end; q_protocol -> q_drug [label="Yes"]; q_drug -> sol_drug [label="No"]; sol_drug -> end; q_drug -> q_animal [label="Yes"]; q_animal -> sol_animal [label="No"]; sol_animal -> end; q_animal -> q_stress [label="Yes"]; q_stress -> sol_stress [label="No"]; sol_stress -> end; q_stress -> end [label="Yes"]; }
Q2: I am seeing significant variability in the timing of ovulation between animals. How can I improve synchrony?
A2: Variability in ovulation timing is a common challenge. Several factors can contribute to this, as summarized in the table below.
| Influencing Factor | Potential Impact on Ovulation Timing | Recommendations for Minimizing Variability |
| Animal Age | Younger (3-6 weeks) and older animals may show a different response to hormonal stimulation.[4] | Use animals within a narrow and consistent age range for each experimental cohort. |
| Estrous Cycle Stage | Administration of GnRH agonists is most effective during the proestrus or estrus stage when follicles are mature. | Synchronize the estrous cycles of the animals before starting the protocol. Confirm the stage using vaginal cytology. |
| Stress | Stress can inhibit the LH surge and delay or prevent ovulation. | Minimize handling, noise, and other environmental stressors. Allow for an adequate acclimatization period before the experiment. |
| Dosage | The dose of this compound can influence the magnitude and timing of the LH surge. | Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Body Condition | Poor body condition can negatively impact reproductive function. | Ensure animals have an appropriate body condition score before inclusion in the study. |
| Animal Strain | Different strains of mice and rats can have varying sensitivities to hormonal stimulation. | Be consistent with the animal strain used in your experiments. |
Q3: How can I be sure that the variability is not due to my experimental technique?
A3: Consistent and precise experimental technique is crucial. Follow a detailed experimental protocol, such as the one outlined below, for every experiment.
Experimental Protocols
Detailed Methodology for Ovulation Induction in Mice
This protocol is a general guideline and may require optimization for your specific research needs.
1. Animal Preparation and Estrous Cycle Synchronization:
-
Use female mice aged 4-5 weeks.[5]
-
House animals in a controlled environment with a consistent light-dark cycle.
-
Synchronize the estrous cycle by housing females in groups for 10-14 days (Lee-Boot effect) or through hormonal methods if required.
-
Confirm the proestrus/estrus stage via visual inspection of the vagina or vaginal cytology on the day of the first injection.
2. Hormonal Stimulation Protocol:
-
Day 1 (Afternoon): Administer an intraperitoneal (IP) injection of Pregnant Mare Serum Gonadotropin (PMSG) to stimulate follicular development. A typical dose is 5 IU per mouse.[4][5][6]
-
Day 3 (46-48 hours after PMSG): Administer an IP injection of this compound (gonadorelin) to trigger the LH surge and induce ovulation. A dose-response pilot study is recommended to determine the optimal dose. Based on protocols for other GnRH agonists, a starting point could be in the range of 0.5-1 µg per mouse.
-
Drug Preparation: Reconstitute this compound according to the manufacturer's instructions using sterile saline or water for injection. Prepare fresh solutions for each experiment.
3. Confirmation of Ovulation:
-
Timing: Expect ovulation to occur approximately 12 hours after the this compound injection, though this should be empirically determined.
-
Oocyte Collection: Euthanize the mice at the expected time of ovulation. Dissect the oviducts and place them in a suitable culture medium.
-
Oocyte Visualization: Under a dissecting microscope, tear the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Quantification: Count the number of oocytes to determine the ovulation rate.
4. Data Presentation:
| Parameter | Expected Range/Value | Notes |
| PMSG Dose | 2.5 - 5.0 IU/mouse | Dose may need to be optimized based on mouse strain and age.[4] |
| This compound (Gonadorelin) Dose | 0.5 - 1.0 µ g/mouse (starting range) | Optimal dose should be determined experimentally. |
| Time from PMSG to this compound | 46 - 48 hours | Consistency in timing is crucial for synchronous follicular development.[4] |
| Expected Time to Ovulation | ~12 hours post-Surfagon | This is an estimate; the exact timing should be validated for your specific model. |
| Ovulation Rate | Variable | A successful protocol should yield a high percentage of ovulating animals. |
Visualizations
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound (GnRH Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovary [label="Ovary", fillcolor="#F1F3F4", fontcolor="#202124"]; FSH [label="FSH Surge", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LH [label="LH Surge", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Follicles [label="Follicular Maturation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ovulation [label="Ovulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Pituitary [label="Binds to GnRH receptors", fontsize=8]; Pituitary -> FSH; Pituitary -> LH; FSH -> Ovary; Ovary -> Follicles; LH -> Ovary; Ovary -> Ovulation; }
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Animal Preparation\n(Age & Strain Selection,\nEstrous Cycle Sync)", fillcolor="#F1F3F4", fontcolor="#202124"]; pmsg [label="Day 1: PMSG Injection\n(Follicular Growth)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="Day 3: this compound Injection\n(Trigger Ovulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ovulation [label="~12 hours post-Surfagon:\nOvulation Occurs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm [label="Confirmation of Ovulation\n(Oocyte Collection)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> pmsg; pmsg -> this compound; this compound -> ovulation; ovulation -> confirm; confirm -> end; }
References
- 1. Disappearance of signs of heat and induction of ovulation in oestrous queens with gonadorelin: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilexlife.com [ilexlife.com]
- 3. Ex vivo imaging of ovulation in mouse ovarian follicles [protocols.io]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Superovulation Protocol | Taconic Biosciences [taconic.com]
- 6. Mouse female superovulation guideline | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
How different routes of administration affect Surfagon efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how the route of administration affects the efficacy of Surfagon, a synthetic gonadotropin-releasing hormone (GnRH) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2] It functions by binding to GnRH receptors on the anterior pituitary gland.[1] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] With continuous administration, it leads to the downregulation of these receptors, ultimately suppressing the production of sex hormones.
Q2: What are the common routes of administration for this compound?
The most common and well-documented route of administration for this compound in veterinary medicine is intramuscular (IM) injection.[1] Other potential routes that have been investigated for GnRH agonists include intravenous (IV), subcutaneous (SC), and intranasal administration. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug.
Q3: How does the route of administration affect the onset and duration of action?
The route of administration directly influences the rate of absorption and bioavailability of this compound, which in turn affects its onset and duration of action.
-
Intravenous (IV): This route provides the most rapid onset of action as the drug is introduced directly into the systemic circulation, bypassing absorption barriers. This leads to an immediate and high peak plasma concentration.
-
Intramuscular (IM): Absorption from the muscle tissue is relatively rapid, leading to a slower onset of action compared to IV administration but generally faster than subcutaneous.
-
Subcutaneous (SC): This route typically results in a slower and more sustained absorption of the drug compared to IV and IM routes. This can lead to a delayed onset of action but a more prolonged duration of effect.
-
Intranasal: This route can offer rapid absorption through the nasal mucosa, potentially leading to a quick onset of action. However, bioavailability can be variable and is often lower than parenteral routes.
Q4: Are there differences in efficacy between the different routes of administration?
Yes, the efficacy of this compound can vary depending on the route of administration. This is primarily due to differences in bioavailability and the resulting plasma concentration profile of the drug. For instance, studies on other GnRH agonists have shown that subcutaneous administration can lead to a more sustained suppression of the reproductive axis compared to intramuscular injection, even with lower initial plasma concentrations. Conversely, for applications requiring a rapid and high peak of LH and FSH, the intravenous route would be the most effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable or lower-than-expected response to treatment. | Improper administration technique (e.g., incorrect injection depth for IM, leakage from injection site). | Review and ensure proper administration protocols are followed for the chosen route. For IM injections, ensure the needle is of appropriate length for the target muscle. For SC injections, ensure a proper skin fold is made to avoid injecting into the muscle. |
| Degradation of this compound. | Store this compound according to the manufacturer's instructions, typically in a cool, dark place. Avoid repeated freeze-thaw cycles. | |
| Incorrect dosage for the chosen route of administration. | The optimal dose of this compound may vary depending on the administration route due to differences in bioavailability. Consult relevant literature or conduct pilot studies to determine the appropriate dose for your experimental setup. | |
| Local site reactions (e.g., swelling, redness) at the injection site. | Irritation from the vehicle or the drug itself. This is more common with subcutaneous injections. | Administer the injection at a different site for subsequent treatments. Consider diluting the drug in a larger volume of a sterile, non-pyrogenic vehicle if appropriate for your protocol. |
| Infection at the injection site. | Ensure aseptic technique is used during administration, including proper sterilization of the injection site and use of sterile needles and syringes. | |
| Initial "flare-up" effect is more pronounced than desired. | This is a known pharmacodynamic effect of GnRH agonists, where an initial surge in LH and FSH occurs before suppression. | This effect is expected. The magnitude of the flare-up can be influenced by the dose and route of administration. IV administration will likely produce the most pronounced flare-up. If this is a concern, consider a different dosing regimen or a GnRH antagonist. |
| Difficulty in administering via a specific route (e.g., intranasal). | Animal resistance or anatomical challenges. | For intranasal administration, proper restraint and potentially light sedation (in accordance with institutional animal care and use guidelines) may be necessary. Ensure the delivery device is appropriate for the animal's nostril size. |
Quantitative Data on GnRH Agonist Efficacy by Administration Route
The following tables summarize pharmacokinetic and pharmacodynamic data from studies on GnRH agonists. Note that this data is for GnRH or other GnRH agonists and may not be directly transferable to this compound, but it provides a comparative overview.
Table 1: Pharmacokinetic Parameters of a GnRH Agonist by Administration Route
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intramuscular (IM) |
| Bioavailability (%) | 100 | ~66 | ~100 |
| Time to Peak Concentration (Tmax) | < 5 minutes | 30 - 90 minutes | Slower than IV, faster than SC |
| Peak Plasma Concentration (Cmax) | High and sharp | Lower and broader | Intermediate |
Table 2: Pharmacodynamic Effects of a GnRH Agonist by Administration Route
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intramuscular (IM) |
| LH/FSH Release | Rapid and high peak | Slower onset, sustained release | Rapid onset, sustained release |
| Pituitary-Ovarian Suppression (with continuous administration) | Rapid onset | Slower onset, more prolonged | Slower onset than IV, prolonged |
| Return to Normal Cyclicity (after cessation) | Faster | Slower | Intermediate |
Experimental Protocols
Below are detailed methodologies for the administration of this compound via different routes. Note: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Intravenous (IV) Administration
-
Animal Preparation: Properly restrain the animal. For species like cattle, a tail vein is commonly used. For smaller laboratory animals, a lateral tail vein or other appropriate vessel should be used.
-
Site Preparation: Cleanse the injection site with an appropriate antiseptic solution (e.g., 70% ethanol).
-
Drug Preparation: Draw the calculated dose of this compound into a sterile syringe fitted with an appropriate gauge needle (e.g., 20-22 gauge for cattle).
-
Administration: Insert the needle into the vein. Confirm proper placement by observing a flash of blood in the needle hub. Slowly inject the this compound solution.
-
Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation. Monitor the animal for any immediate adverse reactions.
Intramuscular (IM) Administration
-
Animal Preparation: Properly restrain the animal. Common injection sites include the neck muscles in cattle and pigs, or the gluteal or quadriceps muscles in smaller animals.
-
Site Preparation: Cleanse the injection site with an appropriate antiseptic solution.
-
Drug Preparation: Draw the calculated dose of this compound into a sterile syringe with a needle of appropriate length and gauge for the target muscle.
-
Administration: Insert the needle deep into the muscle mass. Aspirate by pulling back on the plunger to ensure a blood vessel has not been entered. If no blood appears, inject the solution at a steady rate.
-
Post-Administration: Withdraw the needle and gently massage the injection site to aid in drug dispersion.
Subcutaneous (SC) Administration
-
Animal Preparation: Properly restrain the animal. Common injection sites include the loose skin over the neck or back.
-
Site Preparation: Cleanse the injection site with an appropriate antiseptic solution.
-
Drug Preparation: Draw the calculated dose of this compound into a sterile syringe with a short, appropriate gauge needle (e.g., 25-27 gauge).
-
Administration: Lift a fold of skin and insert the needle into the space between the skin and the underlying muscle. Aspirate to ensure a blood vessel has not been entered. Inject the solution.
-
Post-Administration: Withdraw the needle and release the skin fold.
Visualizations
GnRH Agonist Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the GnRH receptor.
Experimental Workflow for Comparing Administration Routes
Caption: Workflow for a comparative efficacy study of this compound administration.
References
Technical Support Center: Overcoming Resistance to Hormonal Stimulation with Surfagon
Welcome to the technical support center for Surfagon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges and resistance encountered during hormonal stimulation experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide: Addressing Poor or No Response to this compound
This guide addresses common issues of suboptimal or failed response to this compound in experimental settings, focusing on its application in estrus synchronization and ovulation induction.
Issue 1: Poor Estrus Response or Failure to Ovulate in a Timely Manner
-
Question: My animals are not showing estrus or are failing to ovulate at the expected time after this compound administration. What are the possible causes and solutions?
-
Answer: A poor response to this compound, a potent GnRH agonist, can stem from several physiological and procedural factors. It's crucial to systematically evaluate each possibility.
-
Physiological State of the Animal:
-
Anestrus: Animals that are not cycling (anestrous), often due to poor body condition, recent parturition, or environmental stress, will not respond optimally to synchronization protocols.[1] Ensure animals have an adequate body condition score and are a sufficient number of days postpartum before initiating treatment.[1][2]
-
Immature Corpus Luteum (CL): If prostaglandin F2α (PGF2α) is administered as part of the protocol when the CL is not fully mature, luteolysis will not occur, and the animal will not enter estrus.[1] Adherence to the recommended timing between hormonal treatments is critical.
-
Follicular Status: The size and developmental stage of the dominant ovarian follicle at the time of this compound administration are critical. If the follicle is not at a responsive stage, ovulation will not be induced.[1][3] Protocols that presynchronize follicular waves can improve the uniformity of response.
-
-
Procedural Inconsistencies:
-
Incorrect Timing of Administration: The precise timing of this compound and other hormones in a synchronization protocol is essential. Deviations from the established protocol can lead to asynchrony.[1][4]
-
Improper Drug Handling and Administration: Ensure this compound is stored correctly and administered at the proper dosage and route (typically intramuscular).[4][5]
-
-
Troubleshooting Steps:
-
Assess Animal Health and Condition: Verify that the animals are healthy, free from disease, and have an appropriate body condition score.
-
Review Protocol Timing: Double-check the timing of all hormonal injections in your protocol.
-
Consider a Presynchronization Protocol: For herds with variable responses, implementing a presynchronization step to standardize the stage of the estrous cycle before starting the main protocol can improve outcomes.
-
Evaluate Ovarian Status: If feasible, use ultrasonography to assess the ovarian structures (follicles and CL) to ensure they are at the appropriate stage for the hormonal intervention.
-
-
Issue 2: Pituitary Desensitization or Downregulation
-
Question: I am using a protocol that involves continuous or repeated administration of this compound and am observing a diminished response over time. How can I address pituitary desensitization?
-
Answer: Continuous or frequent high-dose administration of a GnRH agonist like this compound leads to the downregulation of GnRH receptors on the pituitary gonadotrophs. This desensitization results in a suppressed response to the agonist.[6][7][8]
-
Mechanism of Desensitization: The initial exposure to a GnRH agonist causes a surge in LH and FSH. However, sustained stimulation leads to the internalization of GnRH receptors and uncoupling from their downstream signaling pathways, ultimately reducing gonadotropin secretion.[6][7][8]
-
Strategies to Overcome Desensitization:
-
Pulsatile Administration: Mimicking the natural pulsatile release of GnRH from the hypothalamus can help maintain pituitary sensitivity. This is often not practical in a research or production setting.
-
"Stop" or "Washout" Protocols: In some protocols, the GnRH agonist is administered for a period and then discontinued to allow the pituitary to regain sensitivity before subsequent stimulation.
-
Dose Adjustment: Reducing the dose of the GnRH agonist may lessen the degree of desensitization, although this needs to be balanced with achieving the desired therapeutic effect.
-
-
Logical Workflow for Managing Desensitization:
Caption: Troubleshooting workflow for suspected pituitary desensitization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors on the anterior pituitary gland, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). With continuous high-dose administration, it leads to the downregulation of these receptors, causing a suppression of gonadotropin release.
-
-
Q2: What are the key differences between this compound and naturally occurring GnRH?
-
A2: this compound is designed to be more potent and have a longer half-life than native GnRH. This is achieved through amino acid substitutions that increase its binding affinity to the GnRH receptor and make it more resistant to enzymatic degradation.[9]
-
-
Q3: Can I use a GnRH antagonist to overcome resistance to this compound?
-
A3: A GnRH antagonist works by blocking the GnRH receptor, thereby preventing both endogenous GnRH and agonists like this compound from binding. If the goal is to immediately suppress gonadotropin release without the initial stimulatory flare seen with agonists, an antagonist can be used. However, if the goal is to re-sensitize the pituitary to a GnRH agonist, a "washout" period without any GnRH analogues is typically required.
-
-
Q4: How does the nutritional status of an animal affect its response to this compound?
-
A4: Nutritional status is a critical factor. Animals in poor body condition are more likely to be anestrous and will have a suboptimal response to hormonal stimulation.[1] Adequate energy and protein intake are necessary for proper reproductive function.
-
-
Q5: What is the expected timeframe for ovulation after a single injection of a GnRH agonist in a synchronized protocol?
-
A5: In cattle, ovulation typically occurs approximately 24 to 32 hours after a GnRH injection in a synchronized protocol like Ovsynch.[2] In sows, ovulation can be expected between 40 to 48 hours after treatment.[10] However, this can be influenced by the stage of the follicular wave at the time of injection.
-
Data on GnRH Agonist Efficacy
The following tables summarize comparative data on the efficacy of different GnRH agonists in cattle. While specific data for this compound is limited in the comparative literature, data for buserelin, a closely related and commonly used GnRH agonist, is included.
Table 1: Comparative LH Response to Different GnRH Agonists in Cattle
| GnRH Agonist | Dose | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) |
| Gonadorelin | 100 µg | 2.6 ± 0.4 | ~2 |
| Buserelin | 10 µg | 9.5 ± 1.2 | ~2 |
| Gonadorelin (Double Dose) | 200 µg | 4.2 ± 0.8 | ~2 |
| Buserelin (Double Dose) | 20 µg | 7.5 ± 1.3 | ~2 |
| Data adapted from a study comparing gonadorelin and buserelin in Bos indicus cattle.[11] |
Table 2: Ovulatory Response in Cattle Following GnRH Agonist Administration
| GnRH Agonist | Dose | Ovulation Rate (%) |
| Gonadorelin | 100 µg | 55.3 |
| Buserelin | 10 µg | 76.7 |
| Data represents ovulation response on day 7 of the cycle.[12] |
Experimental Protocols
Protocol 1: Ovsynch Protocol for Estrus Synchronization in Dairy Cattle
This protocol is designed to synchronize ovulation to allow for timed artificial insemination (TAI).
-
Day 0: Administer 100 µg of a GnRH agonist (e.g., this compound) via intramuscular (IM) injection.
-
Day 7: Administer 25 mg of PGF2α via IM injection.
-
Day 9: Administer a second 100 µg dose of GnRH agonist via IM injection.
-
Day 10 (16-20 hours after second GnRH injection): Perform timed artificial insemination.
Protocol 2: Estrus and Ovulation Synchronization in Weaned Sows
This protocol is for inducing a fertile estrus in weaned sows.
-
Day of Weaning (Day 0): House sows with boar contact.
-
96 hours post-weaning: Administer a single dose of a GnRH agonist (e.g., 10 µg buserelin or an equivalent dose of this compound) via IM injection.
-
24 hours after GnRH administration: Begin heat detection.
-
30-36 hours after GnRH administration: Perform a single fixed-time artificial insemination.
Signaling Pathways and Workflows
GnRH Receptor Signaling Pathway
Upon binding of this compound to the GnRH receptor on pituitary gonadotrophs, a signaling cascade is initiated, leading to the synthesis and release of LH and FSH.
Caption: Simplified GnRH receptor signaling pathway.
Experimental Workflow for Investigating and Overcoming Poor Response
The following workflow outlines a systematic approach to troubleshooting and managing poor response to this compound in an experimental setting.
Caption: Logical workflow for troubleshooting poor response to this compound.
References
- 1. When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers | UNL Beef | Nebraska [beef.unl.edu]
- 2. merckvetmanual.com [merckvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. absglobal.com [absglobal.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. Endocrine and reproductive responses of male and female cattle to agonists of gonadotrophin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosciproceedings.org [biosciproceedings.org]
- 8. Reproductive responses of cattle to GnRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalgen.vet [globalgen.vet]
- 12. sorensis.com [sorensis.com]
Best practices for minimizing stress during Surfagon administration
Technical Support Center: Surfagon Administration
Disclaimer: "this compound" is referenced in limited research contexts, with one study noting its effects on pain sensitivity in rats. For the purpose of this guide, this compound is treated as a representative synthetic Gonadotropin-Releasing Hormone (GnRH) agonist. The best practices outlined below are based on established protocols for GnRH agonists like Leuprorelin and Deslorelin, which are widely used in biomedical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH). As a GnRH agonist, it binds to GnRH receptors on pituitary gonadotroph cells. This binding initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which can cause a temporary surge in gonadal steroid hormones (a "flare effect"). However, continuous administration leads to the downregulation and desensitization of GnRH receptors, which profoundly suppresses FSH and LH secretion. This suppression ultimately reduces the production of gonadal hormones like testosterone and estrogen, making GnRH agonists valuable tools for creating preclinical models of hormone-dependent conditions.
Technical Support Center: Adjusting Surfagon Protocols for Seasonal Breeders
Welcome to the technical support center for the use of Surfagon (GnRH agonist) and other GnRH analogs in seasonal breeders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustment, troubleshooting, and frequently asked questions related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in seasonal breeders?
A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] In seasonal breeders, its primary function is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This initial stimulation, often called a "flare-up," can be used to induce ovulation.[2] With prolonged and continuous administration, however, it leads to the downregulation and desensitization of GnRH receptors in the pituitary gland, ultimately suppressing the reproductive axis. This latter effect is utilized for long-term contraception.[3]
Q2: Why do protocols for this compound need to be adjusted for seasonal breeders?
A2: Seasonal breeders, such as sheep, goats, and horses, have natural fluctuations in their reproductive activity dictated by photoperiod (day length).[4] During the non-breeding season (anestrus), the ovaries are less active, and the animal is not naturally cycling. Therefore, protocols that are effective during the breeding season may be less successful or require modification to achieve the desired outcome during the non-breeding season.[5][6]
Q3: What is the primary difference in protocol strategy between the breeding and non-breeding seasons?
A3: During the breeding season, the primary goal is typically to synchronize estrus in cycling animals. This often involves using this compound to time ovulation precisely. During the non-breeding season, the objective is to induce a fertile estrus in anestrous animals. This usually requires a priming period with progestogens (e.g., CIDRs or vaginal sponges) to mimic the luteal phase of the estrous cycle before using a GnRH agonist to stimulate follicular development and ovulation.[5][7]
Q4: Can this compound be used for out-of-season breeding?
A4: Yes, this compound can be a component of protocols for out-of-season breeding. However, its effectiveness during anestrus can be lower compared to protocols using equine chorionic gonadotropin (eCG).[5][6] For successful out-of-season breeding with a GnRH agonist, it is crucial to prime the animals with progestogens.[8][9]
Q5: How does Body Condition Score (BCS) affect the success of this compound protocols?
A5: Body Condition Score is a critical factor influencing the success of any reproductive protocol. Animals with a low BCS may have a poor response to hormonal treatments, including GnRH agonists, leading to lower conception rates.[10][11][12] It is recommended to ensure animals are on a rising plane of nutrition and have an adequate BCS before initiating a synchronization or induction protocol.
Troubleshooting Guide
Problem 1: Low or no estrus response after a this compound-based protocol in the non-breeding season.
-
Possible Cause 1: Inadequate Progestogen Priming.
-
Explanation: During anestrus, the ovaries are inactive. Progestogen priming (e.g., with CIDRs or sponges) is essential to mimic the natural luteal phase and prepare the reproductive system to respond to the GnRH agonist. Insufficient duration or dosage of progestogen can lead to a poor response.
-
Solution: Ensure the progestogen treatment is administered for the recommended duration (typically 12-14 days for sheep and 11-17 days for goats) before the administration of this compound.[13]
-
-
Possible Cause 2: Insufficient Gonadotropin Support.
-
Explanation: During deep anestrus, the follicles may be small and unresponsive to a single GnRH agonist injection.
-
Solution: Consider using a protocol that includes eCG in addition to the GnRH agonist. eCG has both FSH and LH-like activity and can be more effective at stimulating follicular development and ovulation out-of-season.[5][14]
-
-
Possible Cause 3: Poor Body Condition.
-
Explanation: Animals in poor body condition may not have the energy reserves to initiate and maintain a pregnancy, even with hormonal induction.
-
Solution: Assess the Body Condition Score (BCS) of your animals. Ensure they are on an appropriate nutritional plane before and during the protocol. A rising plane of nutrition (flushing) can improve response.[10][11]
-
Problem 2: High variability in the timing of ovulation after this compound administration.
-
Possible Cause 1: Asynchronous Follicular Wave.
-
Explanation: The timing of ovulation in response to a GnRH agonist is dependent on the stage of the follicular wave at the time of administration. If animals are at different stages, the timing of ovulation will vary.
-
Solution: For more precise synchronization, especially for fixed-time artificial insemination (FTAI), consider a protocol that synchronizes the follicular wave before the administration of the ovulatory GnRH agonist. This can be achieved by incorporating a GnRH agonist at the beginning of the progestogen treatment.[3][13]
-
-
Possible Cause 2: Seasonal Effects.
-
Explanation: The responsiveness of the hypothalamic-pituitary-gonadal axis can vary with the season, leading to more variability in response to exogenous hormones.
-
Solution: Be aware that seasonal effects can influence the timing of the LH surge and ovulation. It may be necessary to adjust the timing of insemination based on the season.[15]
-
Problem 3: Low pregnancy rates despite a good estrus response.
-
Possible Cause 1: Luteal Phase Insufficiency.
-
Explanation: In some cases, the corpus luteum (CL) formed after induced ovulation may not produce enough progesterone to support the pregnancy, leading to early embryonic loss.
-
Solution: Some studies have investigated the use of a second GnRH agonist injection during the mid-luteal phase (around day 7 post-mating) to support CL function and progesterone production.[16]
-
-
Possible Cause 2: Suboptimal Timing of Insemination.
-
Explanation: Even with a synchronized estrus, the timing of ovulation can still vary. Inseminating too early or too late will result in lower fertilization rates.
-
Solution: If using FTAI, ensure the timing is optimized for your specific protocol and animal population. For natural mating, ensure an adequate ram-to-ewe ratio to cover all estrous females.
-
Data on Protocol Efficacy
The following tables summarize quantitative data from studies comparing different hormonal protocols for estrus synchronization in sheep, both during the breeding and non-breeding seasons.
Table 1: Comparison of Estrus Synchronization Protocols in Sheep During the Breeding Season
| Protocol | Estrus Response Rate (%) | Ovulation Rate (%) | Pregnancy/Lambing Rate (%) | Reference |
| Progesterone + eCG | 84 - 95 | 100 (of those in estrus) | ~90 | [2][5] |
| Progesterone + GnRH (single dose) | 84 - 90 | High | 55.6 - 79.3 | [3][5][13] |
| Progesterone + GnRH (two doses) | ~90 | High | ~60+ | [13] |
| PGF2α based | 79.3 | High | 79.3 | [3] |
| GnRH-PGF2α-GnRH | 73.3 | High | 86.7 | [3] |
Table 2: Comparison of Estrus Synchronization Protocols in Sheep During the Non-Breeding (Anestrous) Season
| Protocol | Estrus Response Rate (%) | Ovulation Rate (%) | Pregnancy/Lambing Rate (%) | Reference |
| Progesterone + eCG | ~93 | High | ~85 | [14] |
| Progesterone + GnRH | <50 | >80 | Lower than eCG protocols | [5][6] |
Note: Pregnancy and lambing rates can be highly variable depending on factors such as breed, age, body condition score, and management practices.
Experimental Protocols
Protocol 1: Estrus Synchronization in Ewes During the Breeding Season using this compound
This protocol is designed for fixed-time artificial insemination (FTAI) in cycling ewes.
Methodology:
-
Day 0: Insert an intravaginal progesterone-releasing device (e.g., CIDR) into all ewes.
-
Day 5: Administer an injection of a prostaglandin F2α analogue (e.g., Cloprostenol) to induce luteolysis.
-
Day 6: Remove the CIDR.
-
Day 8 (56 hours after CIDR removal): Administer an injection of this compound (GnRH agonist) at the recommended dose to synchronize ovulation.
-
Day 9 (16-20 hours after this compound): Perform fixed-time artificial insemination.
Protocol 2: Induction of Fertile Estrus in Anestrous Ewes (Out-of-Season) using this compound
This protocol is designed to induce ovulation and estrus in non-cycling ewes.
Methodology:
-
Day 0: Insert an intravaginal progesterone-releasing device (e.g., CIDR or FGA sponge) into all ewes.
-
Day 12: Remove the progesterone device. At the time of removal, administer an injection of eCG (PMSG). The dose of eCG may need to be adjusted based on breed and time of year.
-
Day 14 (48-56 hours after device removal): Administer an injection of this compound (GnRH agonist) to induce a synchronized ovulation.
-
Day 15 (16-20 hours after this compound): Perform fixed-time artificial insemination or introduce fertile rams.
Visualizations
Caption: Signaling pathway of this compound (GnRH Agonist) action on the HPG axis.
Caption: Experimental workflows for seasonal breeding protocols in ewes.
Caption: Troubleshooting logic for low estrus response in seasonal breeders.
References
- 1. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 2. A meta‐analysis of the effects of synchronization protocols applied to sheep in Turkey on pregnancy rates during breeding and non‐breeding seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH and prostaglandin-based synchronization protocols as alternatives to progestogen-based treatments in sheep [repo.mel.cgiar.org]
- 4. Comparisons of GnRH antagonist versus GnRH agonist protocol in poor ovarian responders undergoing IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing GnRH agonist long protocol and GnRH antagonist protocol in outcome the first cycle of ART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exogenous GnRH induces ovulation in seasonally anoestrous lactating goats (Capra hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flaws in Estrus Synchronization Protocols Increase Vaginal Prolapse and Hydrometra Risk in Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationships between administration of GnRH, body condition score and fertility in Holstein dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Associations among body condition score, body weight, and reproductive performance in seasonal-calving dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of body condition score at initiation of the breeding season on reproductive performance and overall productivity of Bos taurus and B. indicus beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiency of CIDR-Based Protocols Including GnRH Instead of eCG for Estrus Synchronization in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
- 15. Influence of GnRH administration on timing of the LH surge and ovulation in dwarf goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Analysis of Surfagon and Other GnRH Agonists for Efficacy in Reproductive Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) agonist Surfagon with other commonly used GnRH agonists. The effectiveness of these synthetic analogues is critical in various applications, from veterinary reproductive management to clinical research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to aid in the informed selection and application of these compounds.
Mechanism of Action: The GnRH Receptor Signaling Pathway
Gonadotropin-releasing hormone (GnRH) and its synthetic agonists exert their effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells. This interaction initiates a signaling cascade that is fundamental to the regulation of the reproductive axis.
Upon agonist binding, the GnRHR primarily couples to the Gq/11 protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4][5]
Continuous stimulation of the GnRH receptor by an agonist leads to a biphasic response. An initial "flare-up" effect, characterized by a surge in LH and FSH secretion, is followed by receptor desensitization and downregulation. This subsequent suppression of gonadotropin release forms the basis for many therapeutic applications of GnRH agonists.
References
- 1. westernranchsupply.com [westernranchsupply.com]
- 2. Efficacy of decreasing the dose of GnRH used in a protocol for synchronization of ovulation and timed AI in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of different GnRH compounds on fertility outcomes in ovulation synchronized and presynchronized beef cows [frontiersin.org]
- 4. aaep.org [aaep.org]
- 5. frontiersin.org [frontiersin.org]
A Comparative Analysis of GnRH Agonist and Antagonist Protocols in Assisted Reproductive Technology
A comprehensive guide for researchers and drug development professionals on the differential mechanisms, experimental applications, and clinical outcomes of Gonadotropin-Releasing Hormone (GnRH) analogue protocols.
In the landscape of Assisted Reproductive Technology (ART), the precise control of follicular development and ovulation is paramount to the success of procedures such as in vitro fertilization (IVF). Gonadotropin-Releasing Hormone (GnRH) analogues, which include both agonists and antagonists, are pivotal in preventing a premature luteinizing hormone (LH) surge, thereby allowing for the retrieval of mature oocytes. While both classes of drugs aim to achieve pituitary suppression, their distinct mechanisms of action lead to different clinical protocols, efficacy rates, and safety profiles. This guide provides a detailed comparison of GnRH agonist and antagonist protocols, supported by experimental data and methodologies, to aid researchers and clinicians in making informed decisions for their specific applications.
Mechanisms of Action: A Tale of Two Pathways
The differential effects of GnRH agonists and antagonists stem from their unique interactions with the GnRH receptor on pituitary gonadotrophs.
GnRH Agonists: These analogues, such as leuprolide acetate, initially act similarly to endogenous GnRH, causing a "flare-up" effect characterized by an initial increase in follicle-stimulating hormone (FSH) and LH secretion.[1] However, their sustained and continuous binding to the GnRH receptor leads to receptor downregulation and desensitization of the pituitary gland.[1][2] This process ultimately results in a profound suppression of gonadotropin release, creating a hypogonadal state.[1]
GnRH Antagonists: In contrast, GnRH antagonists, like cetrorelix and ganirelix, are competitive blockers of the GnRH receptor.[3][4] They immediately occupy the receptor without activating it, thus preventing endogenous GnRH from binding and eliciting its downstream effects.[3] This leads to a rapid and dose-dependent suppression of FSH and LH secretion without the initial stimulatory phase seen with agonists.[5][6]
The signaling cascade following GnRH receptor activation is complex, primarily involving G-protein-coupled pathways that lead to the synthesis and secretion of gonadotropins.
Figure 1: Signaling pathways of GnRH agonists and antagonists.
Experimental Protocols: Controlled Ovarian Stimulation
The following are generalized experimental protocols for controlled ovarian stimulation (COS) using GnRH agonist (long protocol) and antagonist protocols. Specific dosages and timings may be adjusted based on individual patient characteristics and clinical judgment.
GnRH Agonist (Long Protocol) Experimental Workflow
The long protocol is a conventional method that ensures profound pituitary suppression before ovarian stimulation begins.
-
Pituitary Downregulation:
-
A GnRH agonist (e.g., leuprolide acetate, 0.1 mg/day subcutaneously) is initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.[7]
-
Downregulation is confirmed after approximately 10-14 days by ultrasound (thin endometrium, no ovarian cysts) and serum estradiol (E2) levels (<50 pg/mL).[8]
-
-
Ovarian Stimulation:
-
Once downregulation is confirmed, gonadotropin injections (e.g., recombinant FSH, 150-300 IU/day) are commenced.[7] The GnRH agonist is continued at a reduced dose.
-
The dose of gonadotropins is adjusted based on follicular growth, which is monitored by transvaginal ultrasound and serum E2 levels every 2-3 days.
-
-
Triggering of Oocyte Maturation:
-
When at least two to three follicles reach a mean diameter of 18 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Transvaginal ultrasound-guided oocyte retrieval is performed approximately 34-36 hours after the hCG trigger.
-
GnRH Antagonist Protocol Experimental Workflow
The antagonist protocol offers a shorter duration of treatment and is often preferred for its convenience and reduced risk of ovarian hyperstimulation syndrome (OHSS).[9]
-
Ovarian Stimulation:
-
Gonadotropin injections (e.g., recombinant FSH, 150-300 IU/day) are initiated on day 2 or 3 of the menstrual cycle.[7]
-
-
Initiation of GnRH Antagonist:
-
A GnRH antagonist (e.g., cetrorelix 0.25 mg/day or ganirelix 0.25 mg/day) is typically started on day 5 or 6 of stimulation (fixed protocol) or when the lead follicle reaches 12-14 mm in diameter (flexible protocol).[7]
-
Gonadotropin and antagonist injections continue daily.
-
-
Monitoring:
-
Follicular development and endometrial thickness are monitored via transvaginal ultrasound and serum hormone levels (E2, LH, progesterone) are measured periodically.
-
-
Triggering of Oocyte Maturation:
-
When at least two to three follicles reach a mean diameter of 18 mm, a trigger shot of hCG or a GnRH agonist is administered.
-
-
Oocyte Retrieval:
-
Oocyte retrieval is performed approximately 34-36 hours after the trigger injection.
-
Figure 2: Experimental workflows for GnRH agonist and antagonist protocols.
Comparative Data on Clinical Outcomes
Numerous studies have compared the clinical outcomes of GnRH agonist and antagonist protocols. The following tables summarize key performance indicators from a selection of these studies.
Table 1: Ovarian Stimulation and Embryological Outcomes
| Parameter | GnRH Agonist Protocol | GnRH Antagonist Protocol | Reference(s) |
| Duration of Stimulation (days) | 10.1 - 12.0 | 9.0 - 9.9 | [10][11] |
| Total Gonadotropin Dose (IU) | 1875 - 2500 | 1800 - 2200 | [7][10] |
| Number of Oocytes Retrieved | 10.4 - 12.5 | 9.7 - 11.8 | [10][11] |
| Number of MII Oocytes | Higher | Slightly Lower | [10] |
| Fertilization Rate (%) | Comparable | Comparable / Slightly Higher | [10] |
| Number of High-Quality Embryos | Comparable | Comparable / Slightly Higher | [12] |
Table 2: Clinical Pregnancy and Safety Outcomes
| Parameter | GnRH Agonist Protocol | GnRH Antagonist Protocol | Reference(s) |
| Implantation Rate (%) | 5.3 - 48.8 | 10.6 - 44.6 | [10][12] |
| Clinical Pregnancy Rate (%) | 15.8 - 48.8 | 30.3 - 44.6 | [10][12] |
| Live Birth Rate (%) | 38.3 - 50.9 | 27.4 - 44.6 | [7][11][13] |
| Miscarriage Rate (%) | Comparable | Comparable | [13] |
| Incidence of OHSS (%) | Higher (e.g., 6.0%) | Significantly Lower (e.g., 2.9%) | [10] |
| Cycle Cancellation Rate (%) | Lower | Slightly Higher |
Note: The ranges presented are indicative and can vary significantly based on patient population, specific clinic protocols, and the studies reviewed.
Discussion and Conclusion
The choice between a GnRH agonist and antagonist protocol is a critical decision in ART and depends on a careful evaluation of the patient's characteristics and treatment goals.
The GnRH agonist long protocol , while requiring a longer treatment duration and a higher total dose of gonadotropins, has been the gold standard for many years and may be associated with a higher number of oocytes retrieved in some patient populations.[11] Some studies also suggest a potentially higher live birth rate with the long-acting GnRH agonist protocol in certain groups.[13]
The GnRH antagonist protocol offers several distinct advantages, including a shorter and more patient-friendly treatment course with fewer injections.[9] A significant benefit is the substantially lower risk of developing OHSS, a potentially serious complication of ovarian stimulation.[10] While some studies have reported slightly lower pregnancy rates compared to the agonist protocol, many large meta-analyses have found no significant difference in live birth rates.[10] The antagonist protocol also allows for the use of a GnRH agonist to trigger final oocyte maturation, which can further reduce the risk of OHSS in high-risk patients.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. eugonia.com.gr [eugonia.com.gr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gonadotropin-Releasing Hormone (GnRH) Agonist Protocol Improves Pregnancy Outcomes During In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI) Treatment in Young Infertile Women: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ivf.com.au [ivf.com.au]
- 7. cnyfertility.com [cnyfertility.com]
- 8. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 9. Cumulative live birth rates between GnRH-agonist long and GnRH-antagonist protocol in one ART cycle when all embryos transferred: real-word data of 18,853 women from China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GnRH antagonist protocol versus long-acting GnRH agonist protocol on pregnancy outcomes in IVF/ICSI: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 13. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Surfagon in Animal Reproductive Technologies
A comprehensive guide for researchers and drug development professionals on the performance of Surfagon, a gonadotropin-releasing hormone (GnRH) analogue, in various animal reproductive technologies. This guide provides a comparative analysis with other hormonal alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in animal reproduction management. Its primary function is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby influencing follicular development, ovulation, and the overall reproductive cycle. This guide offers an objective comparison of this compound's efficacy against other commonly used hormonal treatments such as human chorionic gonadotropin (hCG), pregnant mare serum gonadotropin (PMSG), and other GnRH agonists across various applications in veterinary reproductive medicine.
Mechanism of Action: The GnRH Signaling Pathway
This compound, like other GnRH agonists, binds to GnRH receptors on pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH. Initially, this results in a surge of these gonadotropins. However, continuous stimulation by a potent agonist like this compound can lead to the downregulation of GnRH receptors, causing a temporary suppression of the hypothalamic-pituitary-gonadal axis, a principle used in some therapeutic applications.
Efficacy in Cattle Reproductive Technologies
In cattle, GnRH analogues like this compound are integral to estrus synchronization protocols, treatment of ovarian follicular cysts, and strategies to improve conception rates.
Estrus Synchronization and Ovulation Induction
This compound is a key component of ovulation synchronization protocols such as Ovsynch. These protocols are designed to control the follicular wave and time of ovulation, allowing for fixed-time artificial insemination (TAI) and eliminating the need for estrus detection.
Comparative Data: GnRH Agonists vs. hCG for Ovulation Induction in Cattle
| Treatment Group | Number of Animals | Ovulation Rate (%) | Conception Rate (%) | Reference |
| GnRH Agonist (e.g., Buserelin) | 60 | 85% | 36% (Warm Season) | --INVALID-LINK-- |
| hCG | 60 | 95% | 63% (Warm Season) | --INVALID-LINK-- |
| GnRH Agonist (Gonadorelin) | 793 | Not Reported | 56.7% | --INVALID-LINK-- |
| GnRH Agonist (Gonadorelin diacetate tetrahydrate) | 792 | Not Reported | 58.3% | --INVALID-LINK-- |
Note: While direct comparative data for this compound was limited, the data for other GnRH agonists like Buserelin and Gonadorelin are presented as a proxy.
Experimental Protocol: Ovsynch Protocol for Dairy Cows
The Ovsynch protocol is a widely used system for synchronizing ovulation in dairy cattle, enabling timed artificial insemination (TAI).
Methodology:
-
Day 0: Administer an injection of a GnRH analogue (e.g., this compound) to initiate a new follicular wave.
-
Day 7: Administer an injection of Prostaglandin F2α (PGF2α) to regress the corpus luteum (CL).
-
Day 9: Administer a second injection of the GnRH analogue to induce ovulation of the dominant follicle.
-
Day 10 (16-20 hours after the second GnRH injection): Perform timed artificial insemination.
Treatment of Ovarian Follicular Cysts
Ovarian follicular cysts are a significant cause of infertility in dairy cows. GnRH agonists like this compound are used to induce luteinization of the cyst or ovulation of a dominant follicle, thereby restoring normal cyclicity.
Comparative Data: GnRH Agonists vs. hCG for Treatment of Ovarian Cysts in Dairy Cows
| Treatment Group | Number of Animals | Recovery Rate (%) | Conception Rate (%) | Reference |
| GnRH Agonist (Buserelin) | 40 | 77.5% (Estrus Rate) | 67.7% | --INVALID-LINK-- |
| hCG | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| GnRH (Gonadorelin) | 66 | 86.4% | Not Reported | --INVALID-LINK-- |
Note: Data for this compound was not directly available. The table presents data for other GnRH agonists.
Experimental Protocol: Treatment of Follicular Cysts with a GnRH-based Protocol
-
Diagnosis: Confirm the presence of a follicular cyst (a thin-walled, fluid-filled structure >2.5 cm on the ovary in the absence of a corpus luteum) via ultrasonography.
-
Day 0: Administer a single dose of a GnRH agonist (e.g., this compound).
-
Day 7-10: Administer an injection of PGF2α to regress the now luteinized cyst or any existing corpus luteum.
-
Estrus Detection and Insemination: Observe for signs of estrus in the following days and inseminate accordingly. Alternatively, a TAI protocol can be initiated.
Efficacy in Equine Reproductive Technologies
In mares, GnRH analogues are primarily used for the induction of ovulation and for estrus synchronization, particularly in breeding management and assisted reproductive technologies like embryo transfer.
Comparative Data: GnRH Agonists vs. hCG for Ovulation Induction in Mares
| Treatment Group | Number of Animals | Ovulation within 48h (%) | Pregnancy Rate (%) | Reference |
| GnRH Agonist (Buserelin) | 29 | 37.9% | Not Reported | --INVALID-LINK-- |
| hCG | 33 | 90.9% | Not Reported | --INVALID-LINK-- |
| GnRH Agonist (Buserelin) | 1173 | Not Applicable | ~58% (Treated) | --INVALID-LINK-- |
| Control (Untreated) | 1173 | Not Applicable | ~48% (Control) | --INVALID-LINK-- |
Note: The study by Newcombe & Cuervo-Arango (2001) investigated the effect of a GnRH agonist on pregnancy rates when administered post-ovulation, suggesting a role in supporting early pregnancy.
Experimental Protocol: Estrus Synchronization in Mares
A common protocol for estrus synchronization in mares involves the use of a progestin to suppress estrus, followed by PGF2α to induce luteolysis, and a GnRH agonist to time ovulation.
Long-Term Gonadal Effects of Surfagon Injection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of Surfagon (a Gonadotropin-Releasing Hormone [GnRH] agonist) on gonadal condition relative to other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the use of GnRH analogues for gonadal manipulation.
Executive Summary
Long-term administration of this compound, a potent GnRH agonist, leads to a sustained suppression of gonadal function in both males and females across various species. This is primarily achieved through the downregulation of GnRH receptors in the pituitary gland, resulting in reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The consequences include a significant decrease in sex steroid production (testosterone and estrogen), leading to the cessation of spermatogenesis and follicular development. While these effects are generally reversible upon cessation of treatment, the timeline for recovery can vary. This guide presents a detailed examination of these effects, with quantitative data and experimental protocols, and compares them with the effects of GnRH antagonists, an alternative class of drugs for gonadal suppression.
Mechanism of Action: GnRH Agonists vs. Antagonists
The differential effects of GnRH agonists and antagonists on the hypothalamic-pituitary-gonadal (HPG) axis are rooted in their distinct mechanisms of action.
GnRH agonists like this compound initially cause a "flare-up" effect, a transient increase in LH and FSH, before inducing receptor downregulation and subsequent gonadal suppression. In contrast, GnRH antagonists competitively block GnRH receptors, leading to an immediate and rapid decrease in gonadotropin secretion without an initial stimulatory phase.
Comparative Efficacy on Gonadal Condition: Quantitative Data
The following tables summarize the long-term effects of GnRH agonists (including this compound) and antagonists on key parameters of gonadal function.
Table 1: Effects on Male Gonadal Condition
| Parameter | GnRH Agonist (e.g., this compound) | GnRH Antagonist | Control/Baseline |
| Serum Testosterone | Significantly decreased to castrate levels[1] | Rapid and significant decrease to castrate levels | Normal physiological levels |
| Serum LH | Initial transient increase, then suppression to low or undetectable levels[1] | Immediate and sustained suppression | Pulsatile secretion |
| Serum FSH | Suppression to low or undetectable levels | Immediate and sustained suppression | Pulsatile secretion |
| Testis Weight/Size | Reduced to approximately 30% of pre-treatment size[1] | Significant reduction | Normal size |
| Spermatogenesis | Absence of spermatogenesis, spermatogenic arrest at the level of spermatogonia or spermatocytes[1][2] | Complete suppression of spermatogenesis | Active spermatogenesis |
| Seminiferous Tubule Diameter | Decreased[1] | Decreased | Normal diameter |
| Leydig Cells | Atrophic, hypoplasia, and inactivity[1][2] | Atrophic | Normal morphology and function |
Table 2: Effects on Female Gonadal Condition
| Parameter | GnRH Agonist (e.g., this compound) | GnRH Antagonist | Control/Baseline |
| Serum Estradiol | Markedly decreased to levels found in oophorectomized women[3] | Rapid and significant decrease | Cyclical fluctuations |
| Serum LH | Initial transient increase, then suppression[3] | Immediate and sustained suppression | LH surge mid-cycle |
| Serum FSH | Suppressed throughout treatment[3] | Immediate and sustained suppression | Cyclical fluctuations |
| Ovarian Follicular Development | Suppression of follicular growth; inactive pattern[3] | Inhibition of follicular development | Normal follicular waves |
| Ovulation | Anovulation[4] | Inhibition of ovulation | Regular ovulation |
| Endometrial Histology | Inactive pattern[3] | Atrophic changes | Proliferative and secretory phases |
Reversibility of Effects
A critical consideration for the use of GnRH analogues is the reversibility of their effects on gonadal function. Studies in nonhuman primates have shown that the suppressive effects of long-term GnRH agonist administration are reversible. Following cessation of treatment, serum hormone levels, testis size, and sperm counts returned to pre-treatment values within 5 to 18 weeks. Testicular histology was also indistinguishable from pre-treatment conditions after an 8-month recovery period[1]. Similarly, in female dogs and cats, the effects of GnRH agonist implants on fertility have been shown to be reversible[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the long-term effects of this compound.
Experimental Workflow for Evaluating Long-Term this compound Effects
1. Animal Model and Dosing Regimen (Example based on Brown Trout study)
-
Species: Juvenile brown trout (Salmo trutta)[6].
-
Age: 10 months at the start of the experiment[6].
-
Housing: Kept in pools with a closed water supply system at a controlled temperature (13–15°C) and photoperiod[6].
-
Treatment Groups:
-
Control Group: Injected with physiological saline.
-
This compound Group: Injected intramuscularly with this compound.
-
-
Dosing: Two injections with a 48-hour interval. The first injection at a concentration of 10 μg/kg and the second at 15 μg/kg of fish weight[6].
-
Duration: The study evaluated effects five months after the injection[6].
2. Gonadal Histology
-
Tissue Preparation: Gonads are dissected, fixed in a suitable fixative (e.g., Bouin's solution), dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: 5-7 µm thick sections are cut using a microtome.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
Analysis: Microscopic examination to assess seminiferous tubule diameter, spermatogenic stages, Leydig cell morphology, follicular development stages, and any pathological changes.
3. Hormone Analysis
-
Blood Collection: Blood samples are collected at specified time points before, during, and after the treatment period.
-
Serum/Plasma Separation: Blood is centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.
-
Hormone Assays: Concentrations of LH, FSH, testosterone, and estradiol are measured using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Signaling Pathway of GnRH Agonists
The biological effects of this compound are mediated through the GnRH receptor, a G-protein coupled receptor on pituitary gonadotropes. The binding of a GnRH agonist initiates a cascade of intracellular signaling events.
This signaling cascade ultimately leads to the synthesis and secretion of LH and FSH. However, the continuous stimulation by a GnRH agonist leads to the desensitization and internalization of the GnRH receptors, uncoupling them from their signaling pathways and resulting in a profound and sustained suppression of gonadotropin release.
Conclusion
Long-term administration of this compound effectively and reversibly suppresses gonadal function in both males and females. This makes it a valuable tool in research and clinical settings where temporary gonadal quiescence is desired. The primary alternative, GnRH antagonists, offers a more rapid onset of action without the initial stimulatory flare-up characteristic of agonists. The choice between a GnRH agonist like this compound and a GnRH antagonist will depend on the specific research or clinical objectives, including the desired speed of onset and the tolerance for the initial hormonal surge. The data and protocols presented in this guide provide a foundation for designing and interpreting studies on the long-term effects of these compounds on gonadal condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histological and functional changes of the testis tissue during GnRH agonist treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Rapid Reconstitution Methods for Injectable Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of reconstitution methods for injectable drugs reveals significant differences in speed, efficiency, and user handling, according to a new guide published today. The guide provides drug development professionals with a comparative overview of traditional and rapid reconstitution techniques, supported by experimental data, to inform the selection of optimal drug delivery systems.
The shift towards more complex biopharmaceuticals, many of which are lyophilized for stability, has intensified the need for reconstitution methods that are not only fast but also reliable and user-friendly. This guide directly compares the standard vial and syringe method with innovative rapid reconstitution systems, including dual-chamber syringes, vial adapters, and automated reconstitution systems.
Executive Summary of Comparative Performance
To provide a clear comparison, the following table summarizes key performance indicators across different reconstitution methods based on available experimental data. It is important to note that performance can vary depending on the specific drug formulation, device design, and user experience.
| Performance Metric | Standard Method (Vial & Syringe) | Rapid Method A (Vial Adapter) | Rapid Method B (Dual-Chamber Syringe) | Rapid Method C (Automated System) |
| Mean Reconstitution Time (seconds) | > 100 | 70.98[1] | Varies (drug dependent) | Automated, typically fast |
| Residual Volume in Vial | Variable | 0.05 mL - 2.6 mL[1] | N/A | Minimal |
| Observed User Errors | High potential | Present, but can be lower than standard | Reduced number of steps minimizes errors[2] | Minimal user interaction reduces error |
| User Preference | Lower | Higher than standard[1] | Generally high due to simplicity[3] | High due to ease of use |
In-Depth Analysis of Reconstitution Methods
The Standard Method: Vial and Syringe
The traditional method of reconstituting a lyophilized drug involves using a syringe to draw a diluent from one vial and injecting it into the vial containing the powdered drug. While ubiquitous, this method is often time-consuming and prone to errors such as incorrect diluent volume, needle-stick injuries, and potential for contamination.
Rapid Reconstitution Systems: A New Era in Drug Delivery
To address the shortcomings of the standard method, several innovative systems have been developed to streamline the reconstitution process.
1. Vial Adapters: These devices facilitate the transfer of diluent to the drug vial without the need for a separate needle, simplifying the process and reducing the risk of needlestick injuries. Studies have shown that while vial adapters can be faster than the traditional method, there can still be issues with residual volume and user errors during assembly.[1]
2. Dual-Chamber Syringes: These pre-filled syringes contain the lyophilized drug and the diluent in separate chambers. The reconstitution is activated by the user, typically by pressing the plunger, which mixes the two components. This method significantly reduces the number of steps and the potential for user error.[2][3] While specific reconstitution time is dependent on the drug formulation, the streamlined process is a significant advantage.
3. Automated Reconstitution Systems: These systems automate the entire reconstitution process. The user typically places the drug and diluent vials into the device, which then performs the reconstitution automatically.[4] These systems are designed to minimize user interaction, thereby reducing the risk of errors and ensuring a consistent and complete reconstitution.
Experimental Protocols for Validation
The validation of any reconstitution method relies on a set of standardized experimental protocols to ensure the safety, efficacy, and quality of the final drug product.
Reconstitution Time Measurement
The time taken for the lyophilized powder to completely dissolve in the diluent is a critical parameter. This is typically measured from the point of diluent addition to the complete disappearance of visible particles. While visual inspection is common, automated methods using impedance to detect the dissolution endpoint are emerging for greater accuracy.
Particulate Matter Analysis (USP <788>)
The presence of sub-visible particles in parenteral drugs is a critical safety concern. The United States Pharmacopeia (USP) chapter <788> outlines two methods for particulate matter testing:
-
Method 1: Light Obscuration: An automated method that uses a light source and a detector to count and size particles as they pass through a sensor.
-
Method 2: Microscopic Particle Count: A manual method where the solution is filtered, and the particles on the filter are counted under a microscope.
No particulates were found in a study comparing three different reconstitution devices.[1]
In-Use Stability Testing
Once reconstituted, the drug product must remain stable for a specified period under defined storage conditions. Stability studies are conducted to evaluate the physical and chemical integrity of the reconstituted drug over time. This includes assessing for degradation products, changes in pH, and the formation of aggregates.
Human Factors and Usability Testing
To evaluate the user-friendliness and potential for use errors of a reconstitution device, human factors studies are conducted. These studies involve observing representative users as they perform the reconstitution process and identifying any difficulties or errors encountered. The goal is to ensure that the device design minimizes the risk of medication errors.
Visualizing the Validation Process
To better understand the workflow for validating a new reconstitution method and the logical comparison between methods, the following diagrams are provided.
Caption: Experimental workflow for validating a rapid reconstitution method.
Caption: Logical comparison of standard vs. rapid reconstitution methods.
Conclusion
The choice of a reconstitution method has a profound impact on the entire lifecycle of an injectable drug, from clinical trials to patient administration. While the standard vial and syringe method remains a viable option, the data clearly indicates that rapid reconstitution systems offer significant advantages in terms of speed, ease of use, and safety. Drug developers are encouraged to evaluate these innovative systems early in the development process to optimize the delivery of their therapeutic products.
References
- 1. Comparison of Three Reconstitution Devices: A Simulated Time and Use Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADVANCED DELIVERY DEVICES - The Reconstitution Revolution [drug-dev.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Let’s Mix Things Up! Innovations in Reconstitution Technologies | Emergo by UL [emergobyul.com]
A Comparative Analysis of Hormonal Responses to Surfagon and Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the hormonal response to Surfagon, a synthetic analog of Gonadotropin-Releasing Hormone (GnRH), with other commercially available GnRH agonists such as Buserelin and Deslorelin. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications in reproductive management and research.
Introduction to GnRH Agonists and Mechanism of Action
GnRH agonists are synthetic peptides that mimic the action of the natural Gonadotropin-Releasing Hormone. They bind to GnRH receptors in the anterior pituitary gland, initially stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration of these agonists leads to the downregulation of GnRH receptors, resulting in a temporary suppression of gonadotropin secretion and, consequently, a reduction in the production of gonadal steroids like estrogen and progesterone. This biphasic response makes them valuable tools for estrus synchronization, induction of ovulation, and treatment of certain reproductive disorders in veterinary medicine.
The biological activity of this compound is reported to be significantly higher than that of native GnRH, attributed to its slower degradation by enzymes, which provides a more potent and prolonged effect on the pituitary's gonadotropic function.[1][2]
Quantitative Hormonal Response Comparison
The following tables summarize the available quantitative data on the hormonal responses to this compound and its alternatives. It is important to note that direct comparative studies with standardized methodologies are limited. The data presented here is a synthesis of findings from various studies.
Table 1: Luteinizing Hormone (LH) Response to GnRH Agonists in Cattle
| GnRH Agonist | Dose | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) | Species | Reference |
| This compound | 50 mcg | Data not explicitly available in reviewed literature; stimulates LH release. | 2-3 | Cattle | [1] |
| Buserelin | 10 µg | 9.9 ± 1.5 | ~2 | Cattle (Bos indicus) | [3] |
| Gonadorelin | 100 µg | 4.9 ± 1.1 | ~2 | Cattle (Bos indicus) | [3] |
| Deslorelin | 700 µg implant | Greater than Buserelin injection | Not specified | Cattle (Holstein) | [4] |
Table 2: Follicle-Stimulating Hormone (FSH) Response to GnRH Agonists
Table 3: Progesterone (P4) Response Following GnRH Agonist Administration in Cattle
| GnRH Agonist | Dose | Effect on Progesterone | Onset of Effect | Species | Reference |
| This compound | 10-50 mcg | Increases functional activity of the corpus luteum. | Administered 8-12 days post-insemination. | Cattle | [2] |
| Buserelin | 10 µg | Increased plasma progesterone concentrations. | Significantly higher on days 3 and 4 post-ovulation. | Cattle | [6] |
| Deslorelin | 700 µg implant | Elevated plasma progesterone concentrations. | Sustained elevation. | Cattle (Holstein) | [4] |
| Gonadorelin | 100 µg | Overall mean increase of 70% four days after administration. | 4 days post-administration. | Cattle (Holstein) | [7] |
Table 4: Estradiol (E2) Response to GnRH Agonists
Information on the specific estradiol response curve following this compound administration is limited in the available literature. The initial stimulation by GnRH agonists is expected to increase estradiol secretion from developing follicles, followed by a decline due to pituitary desensitization.
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of hormonal response to GnRH agonists is outlined below. This protocol is a composite of methodologies reported in various studies.
Experimental Design for Comparative Analysis of GnRH Agonists
-
Animal Selection: A cohort of clinically healthy, reproductively sound animals (e.g., cows, mares) with synchronized estrous cycles.
-
Treatment Groups:
-
Control Group: Saline injection.
-
Treatment Group 1: this compound (species- and indication-specific dose).
-
Treatment Group 2: Buserelin (species- and indication-specific dose).
-
Treatment Group 3: Deslorelin (species- and indication-specific dose).
-
-
Administration: Intramuscular injection or subcutaneous implantation at a specific stage of the estrous cycle (e.g., mid-luteal phase).
-
Blood Sampling:
-
Pre-treatment samples to establish baseline hormone levels.
-
Frequent serial blood sampling post-treatment to capture the hormonal surge and subsequent changes. A typical schedule might be every 15-30 minutes for the first 4-6 hours, then hourly for the next 6-8 hours, followed by samples at 24, 48, and 72 hours, and then daily for a specified period.[4][8]
-
-
Hormone Analysis: Plasma concentrations of LH, FSH, estradiol, and progesterone are quantified using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Ovarian Monitoring: Transrectal ultrasonography is performed to monitor follicular dynamics, including the size and number of follicles and the occurrence of ovulation.[6]
-
Data Analysis: Statistical analysis (e.g., ANOVA, repeated measures analysis) is used to compare the hormonal profiles and ovarian responses among the different treatment groups.
Signaling Pathways and Visualizations
GnRH agonists, including this compound, exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on the surface of pituitary gonadotrophs. This binding initiates a cascade of intracellular signaling events.
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for comparing GnRH agonists.
Conclusion
This compound, as a potent GnRH agonist, is an effective tool for the manipulation of the reproductive cycle in livestock. While direct, comprehensive comparative data against other agonists like Buserelin and Deslorelin are not extensively available in the public domain, the existing evidence suggests that all these compounds induce a characteristic initial surge in LH, followed by a period of pituitary desensitization. The potency and duration of action may vary between these synthetic analogs. For instance, studies have shown that buserelin can induce a greater LH peak compared to gonadorelin in cattle.[3] Deslorelin, often administered as a long-acting implant, provides sustained delivery and a prolonged effect on gonadotropin release.[4]
The choice of a specific GnRH agonist should be guided by the desired clinical outcome, the species, and the specific reproductive protocol being employed. Further head-to-head studies quantifying the time-course of LH, FSH, and steroid hormone responses to this compound in comparison to other widely used GnRH agonists would be highly valuable for the scientific community and for optimizing reproductive management strategies.
References
- 1. BAG-Surfagon [belagrogen.by]
- 2. homelabvet.com [homelabvet.com]
- 3. globalgen.vet [globalgen.vet]
- 4. Effects of buserelin injection and deslorelin (GnRH-agonist) implants on plasma progesterone, LH, accessory CL formation, follicle and corpus luteum dynamics in Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive responses of cattle to GnRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovarian and hormonal responses of cows to treatment with an analogue of gonadotrophin releasing hormone and prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in plasma concentrations of LH, FSH, estradiol 17-beta and progesterone during oestrus in mithun (Bos frontalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Biological Activity of Surfagon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Surfagon, a synthetic gonadotropin-releasing hormone (GnRH) agonist, with other alternatives used in veterinary medicine. The information is compiled to assist researchers, scientists, and drug development professionals in evaluating its performance based on available experimental data.
Introduction to this compound
This compound is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH), specifically luliberin.[1] Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for regulating reproductive processes.[1] this compound is reported to have a biological activity approximately 50 times higher than that of endogenous luliberin, which allows for its use in microdoses.[1] This enhanced potency is attributed to its slower degradation by enzymes compared to natural GnRH.[1]
Mechanism of Action: The GnRH Signaling Pathway
As a GnRH agonist, this compound binds to GnRH receptors on pituitary gonadotroph cells. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH. The binding of a GnRH agonist to its G-protein coupled receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are crucial for the downstream effects of gonadotropin release.
Figure 1: Simplified GnRH agonist signaling pathway leading to gonadotropin release.
Cross-Species Comparison of Biological Activity
While direct, quantitative head-to-head comparative studies of this compound against other GnRH agonists across multiple species are limited in publicly available literature, this section compiles available data to provide an objective overview.
Potency and Efficacy
This compound's biological activity is noted to be significantly higher than natural GnRH. One source indicates its activity is 50 times greater than endogenous luliberin.[1] Studies in rats have shown that this compound is "dozens of times" more active than LH-RH in stimulating gonadotropin secretion both in vivo and in vitro.[2]
A study in rabbits compared the efficacy of this compound with another GnRH agonist, Sergon, for inducing superovulation. The results indicated that this compound led to a greater yield of offspring, with some rabbits producing up to 12 kits, suggesting a higher efficacy in this application compared to Sergon.[3]
| Parameter | This compound | Sergon | Control (Saline) |
| Species | Rabbit | Rabbit | Rabbit |
| Application | Superovulation | Superovulation | - |
| Offspring Yield | Up to 12 kits/rabbit | Not specified | Not specified |
| Offspring Survival | 95.6% | 100% | 100% |
| Data extracted from a comparative study in rabbits.[3] |
Dosage Across Species
The recommended dosages of this compound for various reproductive applications differ across species, reflecting potential differences in metabolic clearance and receptor sensitivity.
| Species | Application | Dosage |
| Cattle | Early induction of estrous cycle | 50 mcg (single dose)[1] |
| Prevention of early embryonic mortality | 20-25 mcg (on days 3, 5, and 9 post-insemination) | |
| Treatment of follicular ovarian cysts | 25 mcg (3 times with 24h interval) | |
| Pigs (Sows) | Induction of estrus and improvement of fertility | 50 mcg (56 hours after mare serum gonadotropin)[1] |
| Stimulation of reproductive organ development (gilts) | 10 mcg (60 and 30 days before insemination)[1] | |
| Sheep (Ewes) | Improvement of fertility | 12-15 mcg (single dose)[1] |
| Dosage information is based on product data sheets and may vary based on specific protocols.[1][4] |
Comparison with Other GnRH Agonists
Direct comparative data for this compound against widely used GnRH agonists like buserelin and gonadorelin is scarce. However, data from studies on these other agonists can provide a basis for indirect comparison.
A study in Bos indicus heifers and cows compared the effects of buserelin and gonadorelin on LH release and ovulation. Buserelin was found to induce a greater LH peak and a higher ovulation rate compared to gonadorelin in heifers.[5] In cows, buserelin also induced a greater LH peak.[5] Another study in cattle found that the LH release after gonadorelin treatment was significantly lower than after lecirelin and buserelin.[6]
These findings highlight that different GnRH analogues can have varying potencies, which is an important consideration in clinical applications. The reported high potency of this compound suggests it may have comparable or superior efficacy to these other agonists, but direct comparative studies are needed for confirmation.
Experimental Protocols
Detailed experimental protocols for the studies specifically citing this compound are not extensively available in the public domain. However, this section outlines general methodologies for key experiments used to assess the biological activity of GnRH agonists.
In Vivo Assessment of GnRH Agonist Efficacy
This protocol describes a general procedure for evaluating the efficacy of a GnRH agonist by measuring its effect on circulating gonadotropin levels in an animal model.
1. Animal Model:
- Species: Select appropriate species (e.g., rats, mice, cattle, pigs, sheep).
- Acclimation: Animals should be acclimated to the housing conditions for a specified period before the experiment.
2. Dosing:
- Route of Administration: Administer the GnRH agonist via the desired route (e.g., intramuscular, subcutaneous).
- Dose: Administer a range of doses to determine a dose-response relationship. A vehicle control group should be included.
3. Blood Sampling:
- Collect blood samples at predetermined time points before and after administration of the agonist (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-injection).
- Process blood samples to obtain plasma or serum and store at -80°C until analysis.
4. Hormone Analysis:
- Quantify the concentrations of LH and FSH in the plasma or serum samples using validated immunoassays (e.g., ELISA, RIA).
5. Data Analysis:
- Plot the mean hormone concentrations against time for each dose group.
- Calculate pharmacokinetic and pharmacodynamic parameters, such as Cmax, Tmax, and the area under the curve (AUC) for the hormone response.
- Determine the ED50 (the dose that produces 50% of the maximal response).
Animal_Selection [label="Animal Selection & Acclimation"];
Dosing [label="Dosing (this compound vs. Alternatives)"];
Blood_Sampling [label="Serial Blood Sampling"];
Hormone_Assay [label="LH/FSH Immunoassay"];
Data_Analysis [label="Data Analysis (Dose-Response)"];
Comparison [label="Comparative Efficacy Assessment"];
Animal_Selection -> Dosing;
Dosing -> Blood_Sampling;
Blood_Sampling -> Hormone_Assay;
Hormone_Assay -> Data_Analysis;
Data_Analysis -> Comparison;
}
Figure 2: General experimental workflow for the in vivo comparison of GnRH agonists.
GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a GnRH agonist to its receptor.
1. Membrane Preparation:
- Prepare cell membranes from a source known to express GnRH receptors (e.g., pituitary tissue or a cell line overexpressing the receptor).
2. Assay Setup:
- In a 96-well plate, add a fixed concentration of a radiolabeled GnRH ligand (e.g., [125I]-buserelin).
- Add increasing concentrations of the unlabeled competitor (e.g., this compound or another GnRH agonist).
- Add the membrane preparation to initiate the binding reaction.
- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
3. Incubation and Filtration:
- Incubate the plate to allow the binding to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer.
4. Radioactivity Measurement:
- Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
- Calculate the specific binding at each concentration of the competitor.
- Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration that inhibits 50% of specific binding).
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Membrane_Prep [label="Membrane Preparation"];
Assay_Setup [label="Assay Setup\n(Radioligand, Competitor, Membranes)"];
Incubation [label="Incubation to Equilibrium"];
Filtration [label="Filtration & Washing"];
Counting [label="Scintillation Counting"];
Data_Analysis [label="IC50 & Ki Determination"];
Membrane_Prep -> Assay_Setup;
Assay_Setup -> Incubation;
Incubation -> Filtration;
Filtration -> Counting;
Counting -> Data_Analysis;
}
Figure 3: Workflow for a competitive GnRH receptor binding assay.
Conclusion
This compound is a potent GnRH agonist with demonstrated efficacy in various animal species for reproductive management. Its high biological activity, reported to be 50 times that of natural luliberin, allows for the use of low doses. While direct, comprehensive, cross-species comparative studies with other synthetic GnRH agonists are not widely available, the existing data suggests that this compound is an effective tool for stimulating gonadotropin release. Further quantitative, head-to-head studies are warranted to precisely delineate its comparative potency and efficacy against other commonly used GnRH analogues like buserelin and gonadorelin in key veterinary species. Such studies would provide valuable data for optimizing clinical protocols and informing drug development efforts in the field of animal reproduction.
References
Evaluating the Cost-Effectiveness of Surfagon in Animal Breeding: A Comparative Guide
In the realm of animal breeding, optimizing reproductive efficiency is paramount for economic viability. Hormonal treatments play a crucial role in managing and enhancing the reproductive cycles of livestock. Among these, Gonadotropin-Releasing Hormone (GnRH) agonists are widely utilized for estrus synchronization, induction of ovulation, and treatment of ovarian disorders. This guide provides a comprehensive comparison of Surfagon, a synthetic GnRH analogue, with its primary alternatives, Buserelin and Lecirelin, focusing on their cost-effectiveness supported by experimental data.
Mechanism of Action: The GnRH Signaling Pathway
This compound, Buserelin, and Lecirelin are all synthetic analogues of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). They act by binding to GnRH receptors in the anterior pituitary gland. This binding initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), a phenomenon often referred to as a "flare-up." This surge in gonadotropins is instrumental in inducing ovulation and follicular development. With prolonged and continuous administration, these agonists lead to the downregulation of GnRH receptors, resulting in a suppression of gonadotropin release and a temporary contraceptive effect. However, in the context of estrus synchronization and ovulation induction, it is the initial stimulatory effect that is harnessed.
A Comparative Meta-Analysis of GnRH Agonists in Fertility Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of studies on gonadotropin-releasing hormone (GnRH) agonists, with a focus on their application in fertility research. While the initial query centered on Surfagon, a trade name for a gonadorelin analogue, the available scientific literature predominantly points to its use in veterinary medicine. Therefore, this guide broadens the scope to include a comparative analysis of various GnRH agonists commonly employed in human assisted reproductive technologies (ART), such as leuprolide, triptorelin, and goserelin, alongside their primary clinical alternative, GnRH antagonists.
Executive Summary
GnRH agonists are a class of synthetic peptides that are analogues of the natural gonadotropin-releasing hormone. They are instrumental in controlled ovarian hyperstimulation (COH) protocols for in vitro fertilization (IVF) and other ART procedures. Their primary mechanism involves initial stimulation followed by profound suppression of the pituitary-gonadal axis, preventing a premature luteinizing hormone (LH) surge and allowing for synchronized follicular development. This guide presents a meta-analysis of their efficacy and safety in comparison to GnRH antagonists, supported by quantitative data from multiple studies. Detailed experimental protocols for various treatment regimens are provided, along with visualizations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of GnRH Agonists vs. Antagonists
The choice between a GnRH agonist and a GnRH antagonist protocol is a critical decision in ART, with implications for treatment duration, patient comfort, and clinical outcomes. The following tables summarize quantitative data from meta-analyses comparing these two approaches.
| Outcome Measure | GnRH Agonist Protocols | GnRH Antagonist Protocols | Notes |
| Clinical Pregnancy Rate | Comparable to slightly higher in some patient populations. | Comparable to agonist protocols. | Some meta-analyses suggest a slight advantage for agonist protocols in the general IVF population, while others find no significant difference. |
| Live Birth Rate | Comparable to antagonist protocols. | Comparable to agonist protocols. | Most large-scale meta-analyses show no significant difference in live birth rates between the two protocols. |
| Ovarian Hyperstimulation Syndrome (OHSS) Risk | Higher risk compared to antagonist protocols. | Significantly lower risk of OHSS. | The immediate suppression of LH by antagonists reduces the risk of this potentially serious complication. |
| Duration of Stimulation | Longer duration of treatment. | Shorter duration of treatment. | Agonist protocols require a downregulation phase, extending the overall treatment timeline. |
| Number of Oocytes Retrieved | Generally a higher number of oocytes retrieved. | Slightly lower number of oocytes retrieved in some studies. | The initial flare effect of agonists may lead to the recruitment of a larger cohort of follicles. |
Table 1: Meta-analysis of Clinical Outcomes: GnRH Agonist vs. GnRH Antagonist Protocols
| GnRH Agonist | Dosing and Administration (Example Long Protocol) | Key Findings from Comparative Studies |
| Leuprolide Acetate | Daily subcutaneous injections (e.g., 0.5-1 mg) starting in the mid-luteal phase of the preceding cycle, then reduced during ovarian stimulation.[1] | Effective in preventing premature LH surge. Some studies suggest a higher number of oocytes retrieved compared to antagonist protocols. |
| Triptorelin | Daily subcutaneous injections (e.g., 0.1 mg) or a depot formulation. In a long protocol, it can be started in the mid-luteal phase.[2][3] | Comparable efficacy to other GnRH agonists. A study comparing triptorelin and buserelin showed no significant difference in pregnancy outcomes.[4] |
| Goserelin | Subcutaneous implant (e.g., 3.6 mg) providing sustained release.[5][6] | A retrospective study found that goserelin showed good pregnancy outcomes, with a trend towards lower gonadotropin requirements compared to triptorelin and leuprorelin, though not statistically significant.[7] |
Table 2: Comparison of Commonly Used GnRH Agonists in IVF Protocols
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used in fertility treatments.
Long GnRH Agonist Protocol
This protocol involves a period of pituitary downregulation before ovarian stimulation begins.
-
Downregulation Phase: A GnRH agonist (e.g., leuprolide acetate, 0.5-1 mg daily) is initiated in the mid-luteal phase (around day 21) of the menstrual cycle preceding the stimulation cycle.[8][9] This continues for approximately two weeks.
-
Baseline Assessment: A baseline ultrasound and serum estradiol measurement are performed to confirm pituitary suppression (thin endometrium, quiescent ovaries, and low estradiol levels).
-
Ovarian Stimulation: Once downregulation is confirmed, the dose of the GnRH agonist is often reduced, and gonadotropin injections (e.g., FSH, hMG) are initiated to stimulate follicular growth.
-
Monitoring: Follicular development is monitored through serial transvaginal ultrasounds and serum estradiol measurements.
-
hCG Trigger: When lead follicles reach a mature size (typically 18-20 mm in diameter), a human chorionic gonadotropin (hCG) injection is administered to trigger final oocyte maturation. The GnRH agonist is typically discontinued on the day of the hCG trigger.
-
Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 34-36 hours after the hCG injection.[10]
Short GnRH Agonist (Flare) Protocol
This protocol utilizes the initial stimulatory effect ("flare") of the GnRH agonist.
-
Initiation: The GnRH agonist (e.g., triptorelin 0.1 mg daily) is started on day 2 of the menstrual cycle.[11][12]
-
Ovarian Stimulation: Gonadotropin injections are typically started on day 3 of the cycle.
-
Monitoring and Trigger: Monitoring, hCG trigger, and oocyte retrieval follow the same procedures as the long protocol. This protocol is often used for patients who are "poor responders."[11]
GnRH Antagonist Protocol
This protocol involves the direct blockage of GnRH receptors.
-
Ovarian Stimulation: Gonadotropin injections are initiated on day 2 or 3 of the menstrual cycle.
-
Antagonist Administration: A GnRH antagonist (e.g., ganirelix or cetrorelix) is typically started when the lead follicle reaches a diameter of 12-14 mm or on a fixed day of stimulation (usually day 5 or 6).[13][14] The antagonist is continued daily until the day of the hCG trigger.
-
Monitoring and Trigger: Monitoring, hCG trigger, and oocyte retrieval are similar to the agonist protocols.
Mandatory Visualizations
Signaling Pathway of GnRH Agonists
GnRH agonists exert their effects by binding to GnRH receptors on pituitary gonadotrophs, initiating a signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow: Long GnRH Agonist IVF Protocol
The following diagram illustrates the typical workflow for a patient undergoing an IVF cycle using the long GnRH agonist protocol.
Caption: Workflow of a typical long GnRH agonist IVF cycle.
References
- 1. What does Lupron do for IVF? - Prime IVF [primeivfcentre.com]
- 2. What is Decapeptyl?: Applications and Secondary Effects [juanacrespo.es]
- 3. GnRh Agonist Treatment Improves Implantation and Pregnancy Rates of Frozen–Thawed Embryos Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 6. isge.org [isge.org]
- 7. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ivf-embryo.gr [ivf-embryo.gr]
- 9. ivf.com.au [ivf.com.au]
- 10. advancedfertility.com [advancedfertility.com]
- 11. eugonia.com.gr [eugonia.com.gr]
- 12. all-about-fertility.com [all-about-fertility.com]
- 13. garbhagudi.com [garbhagudi.com]
- 14. advancedfertility.com [advancedfertility.com]
Safety Operating Guide
Navigating the Final Frontier of Research: A Guide to Proper Chemical Disposal
For the Researcher, Scientist, and Drug Development Professional
In the fast-paced environment of scientific discovery, the final step of an experiment—waste disposal—is as critical as the first. While a specific Safety Data Sheet (SDS) for a substance named "Surfagon" is not publicly available, the principles of safe chemical disposal remain universal. This guide provides essential, step-by-step procedures for the proper disposal of laboratory chemicals, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is paramount for regulatory compliance and building a culture of safety that extends beyond the laboratory bench.
The Cardinal Rules of Chemical Waste Management
All chemical waste is considered hazardous until proven otherwise.[1] Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate strict procedures for the management of hazardous waste from its point of generation to its final disposal.[2][3] The following steps provide a framework for the safe handling and disposal of chemical waste in a laboratory setting.
Step 1: Waste Identification and Characterization
Before disposal, a chemical waste must be properly identified. The EPA classifies hazardous waste based on four key characteristics:
-
Ignitability: Liquids with a flashpoint below 140°F (60°C), flammable solids, and oxidizers.[4][5][6]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4][5][6][7]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[5]
-
Toxicity: Wastes that are harmful or fatal when ingested or absorbed.[5]
In addition to these characteristics, the EPA maintains lists of specific chemical wastes (F, K, P, and U lists).[7][8] Always consult the chemical's SDS for specific disposal information.
Step 2: Segregation of Incompatible Wastes
Proper segregation is crucial to prevent dangerous chemical reactions.[9][10] Store different classes of chemical waste in separate, designated containers.[10] Key segregation guidelines include:
-
Acids from Bases: Store in separate secondary containment.[10][11]
-
Oxidizers from Organic Solvents: Keep these far apart to prevent fire or explosion.[10][11]
-
Cyanides and Sulfides from Acids: To prevent the generation of toxic gases.[10][11]
-
Water-Reactive Chemicals from Aqueous Solutions. [10]
Step 3: Proper Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[3][12] Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5][11] Containers must be kept closed except when adding waste and must be in good condition.[5][11][13]
Quantitative Disposal Thresholds: An Illustrative Guide
The following table provides hypothetical examples of quantitative data that would be found in an SDS and are critical for determining the proper disposal route for different chemical waste streams. This is an illustrative example, and researchers must always refer to the specific SDS for the chemical .
| Waste Stream | Key Constituent Example | Disposal Threshold | EPA Waste Code (Example) | Disposal Procedure |
| Aqueous Acidic Waste | Hydrochloric Acid | pH ≤ 2.0 | D002 (Corrosivity) | Neutralize to a pH between 6.0 and 8.0 before collection by Environmental Health and Safety (EHS). |
| Aqueous Basic Waste | Sodium Hydroxide | pH ≥ 12.5 | D002 (Corrosivity) | Neutralize to a pH between 6.0 and 8.0 before collection by EHS. |
| Halogenated Solvents | Dichloromethane | > 1% by volume | F002 | Collect in a designated, labeled container for halogenated waste. Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Acetone | Flash Point < 140°F | D001 (Ignitability) | Collect in a designated, labeled container for non-halogenated flammable liquids. |
| Solid Waste (Contaminated) | Ethidium Bromide | Any visible contamination | U115 | Collect in a sealed, labeled container. Decontaminate glassware and equipment before disposal as regular trash. |
Experimental Protocol: Neutralization of Aqueous Acidic Waste
This protocol outlines a general procedure for the neutralization of an acidic waste stream prior to disposal. Always perform this procedure in a fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Aqueous acidic waste in a suitable container.
-
A weak base for neutralization (e.g., sodium bicarbonate or sodium hydroxide solution).
-
pH indicator strips or a calibrated pH meter.
-
A stir bar and stir plate.
-
A labeled hazardous waste container for the neutralized solution.
Procedure:
-
Place the container of acidic waste on a stir plate within a fume hood and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the weak base to the acidic waste. Caution: The neutralization reaction can be exothermic and may produce gas. Add the base in small increments to control the reaction rate.
-
Periodically check the pH of the solution using a pH strip or meter.
-
Continue adding the base until the pH is within the acceptable range for your institution's EHS guidelines (typically between 6.0 and 8.0).
-
Once neutralized, transfer the solution to the designated hazardous waste container.
-
Ensure the container is properly labeled with the contents and date of neutralization.
-
Contact your institution's EHS office for pickup of the neutralized waste.
Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A workflow for the proper disposal of laboratory chemicals.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. epa.gov [epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Safeguarding Research: Essential Protective Measures for Handling Surfagon
Disclaimer: No specific Safety Data-Sheet (SDS) for "Surfagon" was publicly available at the time of this writing. The following guidance is based on established safety protocols for handling potent synthetic peptides and hormonal compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and conduct a thorough risk assessment before handling any new chemical.
For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to stringent safety protocols is paramount when handling potent compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive approach to Personal Protective Equipment is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation | Rationale |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls | Protects skin and personal clothing from contamination. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Silver Shield®/4H® gloves under disposable nitrile gloves for enhanced protection | Prevents dermal absorption, a primary route of exposure for many hormonal compounds. |
| Eye & Face Protection | Safety glasses with side-shields | Full-face shield or safety goggles | Protects against splashes and airborne particles entering the eyes. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | N95 respirator or higher (e.g., powered air-purifying respirator - PAPR) | Essential when handling powders or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots | Protects feet from spills and falling objects. |
Experimental Protocols: A Step-by-Step Approach to Safety
A structured operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Preparation and Reconstitution:
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When reconstituting lyophilized powder, handle it with care to avoid creating dust. Use a gentle swirling motion to dissolve the peptide in the appropriate solvent.
2. Handling and Experimentation:
-
Use dedicated and clearly labeled equipment for handling this compound.
-
Avoid skin contact at all times. Use forceps or other tools to handle vials and other contaminated items.
-
If there is a risk of splashing, use a face shield in addition to safety glasses.
3. Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution followed by a rinse with 70% ethanol is often effective, but consult your institution's guidelines for appropriate decontaminating agents.
-
Wipe up spills immediately with absorbent material, and decontaminate the area as described above.
Disposal Plan: Managing Hormonal Waste Responsibly
The disposal of hormonal waste must be conducted in accordance with international, national, and local regulations.[1]
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled hazardous liquid waste container. Depending on institutional guidelines, chemical deactivation may be required before final disposal.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific protocols on the disposal of hormonal waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert others. If the spill is large or you are unsure how to handle it, contact your institution's EHS or emergency response team. For small spills, trained personnel wearing appropriate PPE can clean it up using an appropriate spill kit.
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram illustrates the key workflows for handling this compound safely.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
